2-Methylpentane-1,5-diol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(5-8)3-2-4-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAWJUMVTPNRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962742 | |
| Record name | 2-Methylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42856-62-2 | |
| Record name | 2-Methyl-1,5-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42856-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpentane-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042856622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2-methylpentane-1,5-diol: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical and physical properties of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide field-proven insights into the molecule's synthesis, reactivity, and potential applications, grounded in established chemical principles.
This compound (CAS No: 42856-62-2) is a chiral aliphatic diol featuring a six-carbon backbone.[1][2] Its structure includes a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C5 position, with a methyl group branching at the C2 position. This asymmetric structure results in stereoisomerism and influences its physical properties, such as polarity, viscosity, and boiling point. The presence of two hydroxyl groups allows for extensive hydrogen bonding, rendering it soluble in polar solvents.
Caption: 2D Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 42856-62-2 | [1][2] |
| Molecular Formula | C₆H₁₄O₂ | [1][3] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 118.17 g/mol | [1][3] |
| Canonical SMILES | CC(CCCO)CO | [1] |
| InChI Key | AAAWJUMVTPNRDT-UHFFFAOYSA-N | [1][2] |
| EC Number | 255-971-5 |[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Liquid | [5] |
| Boiling Point | 229.9 °C at 760 mmHg | [4] |
| Melting Point | 26.38 °C (estimate) | [4] |
| Density | 0.961 g/cm³ | [4] |
| Flash Point | 107.2 °C | [4] |
| Refractive Index | 1.447 | [4] |
| Vapor Pressure | 0.013 mmHg at 25°C | [4] |
| LogP | 0.38730 | [4] |
| Hydrogen Bond Donors | 2 | [4][6] |
| Hydrogen Bond Acceptors | 2 |[4][6] |
Synthesis and Manufacturing Pathways
The synthesis of substituted pentanediols can be achieved through various established organic chemistry routes. For this compound, a primary method involves the reduction of suitable carbonyl precursors. One logical and documented pathway is the reduction of α-methyl-δ-valerolactone.
The causality behind this choice is the stability of the lactone precursor and the high efficiency of modern reducing agents in cleaving the ester bond and reducing the resulting carboxylic acid and aldehyde/ketone moieties to alcohols. Lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and a Lewis acid are effective for this transformation. An alternative route involves the reduction of 2-methylglutaric acid or its diester derivatives.[4]
Caption: Generalized workflow for the synthesis of this compound.
Illustrative Experimental Protocol: Reduction of a Lactone Precursor
This protocol is based on established procedures for the reduction of lactones to diols and serves as a self-validating system. Each step is designed to maximize yield and purity, with integrated checks.
-
Reactor Setup & Inerting:
-
A multi-neck, round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen or argon line.
-
Causality: The use of an inert atmosphere is critical as reducing agents like LiAlH₄ react violently with atmospheric moisture and oxygen.
-
-
Reagent Preparation:
-
A solution of α-methyl-δ-valerolactone is prepared in anhydrous tetrahydrofuran (THF).
-
A separate suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
Causality: Anhydrous solvents are mandatory to prevent quenching the highly reactive hydride reagent. The reaction is cooled to control the initial exothermic addition.
-
-
Addition of Substrate:
-
The lactone solution is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
After addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reaction.
-
Causality: Slow, controlled addition prevents a dangerous thermal runaway. Refluxing drives the reaction to completion.
-
-
Reaction Quenching (Workup):
-
The reaction is cooled again to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).
-
This procedure results in the formation of a granular, white precipitate of aluminum salts.
-
Causality: This specific quenching method is well-established to produce easily filterable inorganic salts, simplifying the isolation of the organic product.
-
-
Product Isolation and Purification:
-
The precipitate is removed by vacuum filtration, and the filter cake is washed with fresh THF.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude diol is purified by vacuum distillation to yield pure this compound.
-
Causality: Vacuum distillation is necessary due to the high boiling point of the diol, preventing thermal decomposition that might occur at atmospheric pressure.
-
Spectroscopic Profile and Chemical Reactivity
While comprehensive, publicly available experimental spectra for this compound are limited, its spectroscopic characteristics can be reliably predicted based on its structure.
-
¹H NMR: The spectrum is expected to show multiple distinct signals in the 0.9-4.0 ppm range. Key features would include a doublet for the C2-methyl group, complex multiplets for the methylene (CH₂) and methine (CH) protons, and broad signals for the two hydroxyl (-OH) protons, which are exchangeable with D₂O.
-
¹³C NMR: Six distinct signals are predicted, corresponding to the six unique carbon environments in the molecule. The carbons bearing the hydroxyl groups (C1 and C5) would be the most downfield (shifted to higher ppm values), typically in the 60-75 ppm range.
-
IR Spectroscopy: The spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching from the hydrogen-bonded hydroxyl groups. Strong C-H stretching absorptions would appear between 2850-3000 cm⁻¹, and C-O stretching bands would be visible in the 1000-1200 cm⁻¹ fingerprint region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 118. Common fragmentation patterns would include the loss of water (M-18), loss of a methyl group (M-15), and cleavage adjacent to the oxygen atoms.
Chemical Reactivity
The reactivity is dictated by its primary and secondary alcohol functional groups. These groups can undergo oxidation, esterification, and etherification, making the molecule a versatile building block.
Caption: Key reactions of this compound.
-
Oxidation: Selective oxidation of the primary alcohol at C1 can yield an aldehyde, while further oxidation produces a carboxylic acid. The secondary alcohol at C5 can be oxidized to a ketone. The choice of oxidizing agent (e.g., PCC for aldehydes/ketones vs. Jones reagent for carboxylic acids) determines the final product. This differential reactivity is a key tool for synthetic chemists.
-
Esterification: Both hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis to form mono- or di-esters.[7] These esters may have applications as plasticizers, solvents, or fragrance components, similar to esters of the related 3-methyl-pentane-diol.[8]
-
Polymerization: As a diol, it can act as a monomer in step-growth polymerization. Reaction with diacids or diisocyanates will produce polyesters and polyurethanes, respectively. The branched methyl group would disrupt chain packing, likely leading to amorphous polymers with lower melting points and increased solubility compared to polymers made from a linear diol like 1,5-pentanediol.[9]
Potential Applications and Industrial Relevance
While specific, large-scale applications for this compound are not widely documented, its structure suggests utility in several areas, drawing parallels from similar branched and linear diols.
-
Polymer and Resin Synthesis: Like its isomer 3-methyl-1,5-pentanediol, it is a prime candidate for producing specialty polyesters and polyurethanes.[10] The methyl branch introduces asymmetry, which can enhance softness, transparency, and compatibility in polyurethane systems.[10]
-
Coatings and Solvents: The diol structure provides good solvency for a range of resins. Its low volatility and high boiling point make it suitable for use in inks, paints, and hydraulic fluids.[4]
-
Pharmaceutical and Cosmetic Applications: Linear 1,5-pentanediol is used in topical pharmaceutical preparations as a solvent, preservative, and percutaneous absorption enhancer.[11] Given its structural similarity, this compound could be investigated for similar roles, where its chirality might offer unique interactions in stereospecific formulations. Its use has been noted in products designed to release aromas.[4][12]
Safety and Handling
Based on available safety data, this compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | Exclamation Mark | [5] |
| Signal Word | Warning | [5] | |
| Hazard Statements | H315 | Causes skin irritation. | [5] |
| H319 | Causes serious eye irritation. | [5][13] | |
| H335 | May cause respiratory irritation. | [5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [5] |
| P280 | Wear protective gloves/eye protection/face protection. | [5][13] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5][13] |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from oxidizing agents.
References
- This compound | CAS#:42856-62-2 | Chemsrc. (n.d.).
- C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.).
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884) - Human Metabolome Database. (n.d.).
- Friis, G. J., & Andersen, K. E. (1995). Pentane-1,5-diol as a percutaneous absorption enhancer. International Journal of Pharmaceutics, 118(2), 221-227. [Link]
- 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem. (n.d.).
- This compound - NIST WebBook. (n.d.).
- 2-METHYL-1,5-PENTANEDIOL - precisionFDA. (n.d.).
- infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- This compound - LookChem. (n.d.).
- 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.).
- 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. (n.d.). ResearchGate.
- Oxidation of 2-methyl propane-1,2-diol with periodic acid gives:- - Allen. (n.d.).
- 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543) - Human Metabolome Database. (n.d.).
- 2-Methylpentane-1,4-diol;diastereomer_a;major_diastereomer - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 1,5-Pentanediol, 3-methyl- - NIST WebBook. (n.d.).
- The Many Applications of 2-Methyl 1, 3-Propanediol (MPO) - Gantrade Corporation. (n.d.).
- 2-Methyl-2,4-pentanediol - Wikipedia. (n.d.).
- Oxidation of 2-methyl propane-1,2-diol with periodic acid gives:- - YouTube. (2020, April 12).
- US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents. (n.d.).
- (A) Selective oxidation of 1,5‐pentanodiol to 5‐hydroxypentanal, in... - ResearchGate. (n.d.).
- Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).
- 3-methyl-1,5-pentanediol - Organic Syntheses Procedure. (n.d.).
- Modifications of Furan-Based Polyesters with the Use of Rigid Diols - MDPI. (2024, July 19).
- 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem. (n.d.).
- WO2019207137A1 - Esters and ethers of 3-methyl-pentane-diol and unsaturated derivatives thereof and their use as aroma chemical - Google Patents. (n.d.).
- Oxidative Cleavage of 1,2 Diols - YouTube. (2014, June 25).
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synthesis of 2-methylpentane-1,5-diol
An In-depth Technical Guide to the Synthesis of 2-Methylpentane-1,5-diol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a valuable diol intermediate in various chemical industries. The primary focus is on the scientifically robust and scalable method involving the catalytic hydrogenation of 2-methylglutaric acid or its corresponding diesters. This document furnishes detailed experimental protocols, discusses the rationale behind catalyst selection and reaction parameter optimization, and outlines methods for purification and characterization. It is intended for researchers, chemists, and process development professionals engaged in the synthesis of fine and specialty chemicals.
Introduction and Strategic Overview
This compound is a chiral diol with applications as a building block in the synthesis of polymers, plasticizers, and specialty esters. Its branched structure imparts unique physical properties to its derivatives. The synthesis of this diol is primarily achieved through the reduction of both carboxylic acid functionalities of a C6 dicarboxylic acid precursor.
The most common and industrially viable approach involves a two-step process:
-
Synthesis of 2-Methylglutaric Acid: A precursor that can be synthesized from readily available starting materials.
-
Catalytic Hydrogenation: The reduction of 2-methylglutaric acid or its diester to the target diol, this compound.
This guide will detail a reliable laboratory-scale synthesis for both steps, providing the necessary technical insights for successful execution and scale-up.
Figure 2: Experimental workflow for the hydrogenation of 2-methylglutaric acid.
Expertise & Experience: Catalyst Selection and Rationale
The choice of catalyst is critical for the efficient hydrogenation of carboxylic acids.
-
Raney® Nickel: This is a highly active, pyrophoric catalyst composed of fine grains of a nickel-aluminium alloy. [1]It is widely used for the hydrogenation of a variety of functional groups due to its high surface area and the absorbed hydrogen within its porous structure. [1]For the reduction of carboxylic acids, it is a cost-effective and robust choice, though it often requires high pressures and temperatures. Its use is well-documented for the synthesis of similar diols, making it a reliable option. [2]
-
Ruthenium-based Catalysts (e.g., Ru/C, Ru-complexes): Ruthenium catalysts are also highly effective for the hydrogenation of carboxylic acids and their esters. [3]They can sometimes operate under milder conditions than Raney® Nickel. Bimetallic catalysts, such as Ru-Sn systems, have shown high selectivity in the hydrogenation of dicarboxylic acids. [3]The choice between Raney® Nickel and a Ruthenium-based catalyst may depend on factors such as cost, desired reaction conditions, and catalyst handling capabilities.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the Organic Syntheses procedure for 3-methyl-1,5-pentanediol and should be effective for the 2-methyl isomer. [2] Safety Precaution: Raney® Nickel is pyrophoric and must be handled with extreme care under a blanket of solvent (e.g., water or ethanol) at all times. All operations involving hydrogen gas under pressure must be conducted in a properly rated and shielded high-pressure autoclave by trained personnel.
-
In a high-pressure autoclave with a stirrer, place the 2-methylglutaric acid synthesized in the previous step.
-
Add Raney® Nickel (approx. 10-15% by weight of the dicarboxylic acid) as a slurry in water or ethanol. If a co-solvent is desired to aid solubility, dioxane can be used.
-
Seal the autoclave and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to at least 1625 psi.
-
Begin stirring and heat the autoclave to 125°C. Maintain this temperature and pressure for approximately 4 hours.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the autoclave with nitrogen.
-
Carefully open the autoclave and filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst should be kept wet with a solvent to prevent ignition.
-
The filtrate is then subjected to vacuum distillation. After any low-boiling solvents are removed, the this compound is distilled under high vacuum.
Potential Byproducts and Purification
The primary byproducts in this reaction may include incompletely reduced material (hydroxy acids or lactones) and products from hydrogenolysis. Purification is typically achieved by fractional distillation under high vacuum.
Product Characterization: A Self-Validating System
Confirmation of the final product's identity and purity is essential. A combination of analytical techniques should be employed.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | [3][4][5] |
| Molecular Weight | 118.17 g/mol | [5] |
| Boiling Point | ~229.9 °C at 760 mmHg | [6] |
| Density | ~0.961 g/cm³ | [6] |
| Refractive Index | ~1.447 | [6] |
Table 1: Physical Properties of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methine proton, the methylene groups, and the hydroxyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for the different carbon environments in the molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC analysis will determine the purity of the distilled product and can be used to identify any byproducts.
-
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the structure of this compound.
-
Safety and Handling
-
2-Methylglutaric Acid: This compound is a corrosive solid and can cause severe skin burns and eye damage. [7]Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.
-
Raney® Nickel: As mentioned, this catalyst is highly pyrophoric and must be handled with care under a solvent.
-
High-Pressure Hydrogenation: This procedure involves flammable gas at high pressure and temperature and must be conducted in appropriate equipment with all necessary safety precautions.
Conclusion
The via the catalytic hydrogenation of 2-methylglutaric acid is a robust and scalable method. Careful selection of the catalyst and adherence to the detailed experimental protocols are key to achieving a high yield and purity of the final product. The analytical methods outlined provide a framework for the validation of the synthesis.
References
- Simple method for preparing 2-methylglutaric acid. CN101805254A.
- This compound. The NIST WebBook. [Link]
- Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals. RSC Publishing. [Link]
- This compound. LookChem. [Link]
- 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390. PubChem. [Link]
- 3-methyl-1,5-pentanediol. Organic Syntheses Procedure. [Link]
- Simple method for preparing 2-methylglutaric acid.
- Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]
Sources
- 1. US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents [patents.google.com]
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- 4. guidechem.com [guidechem.com]
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An In-depth Technical Guide to 2-Methylpentane-1,5-diol (CAS: 42856-62-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the successful application of a chemical entity in research and development, particularly in the pharmaceutical sciences, hinges on a comprehensive understanding of its fundamental properties, synthesis, and potential applications. This guide is structured to provide a detailed technical overview of 2-methylpentane-1,5-diol, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and prospective utility. While this diol is not as extensively documented in mainstream literature as some of its isomers, this guide synthesizes the available information to provide a solid foundation for its scientific exploration.
Molecular Overview and Physicochemical Properties
This compound is a chiral diol with the chemical formula C₆H₁₄O₂. The presence of a methyl group at the 2-position introduces a stereocenter, meaning it can exist as two enantiomers, (R)-2-methylpentane-1,5-diol and (S)-2-methylpentane-1,5-diol, or as a racemic mixture. This chirality is a critical consideration for applications in drug development and polymer science, where stereochemistry can significantly influence biological activity and material properties.
The primary hydroxyl group at the 1-position and the secondary hydroxyl group at the 5-position provide two reactive sites for various chemical transformations, making it a potentially versatile building block in organic synthesis.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 42856-62-2 | [1] |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Boiling Point | 229.9 °C at 760 mmHg (Predicted) | N/A |
| Density | 0.961 g/cm³ (Predicted) | N/A |
| Flash Point | 107.2 °C (Predicted) | N/A |
| pKa | 14.99 ± 0.10 (Predicted) | N/A |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis of this compound: A Generalized Approach
A plausible precursor for this compound is α-methyl-δ-valerolactone. The reduction of this lactone would yield the target diol.
Caption: Generalized synthetic route to this compound.
Generalized Experimental Protocol (Theoretical)
It is crucial to note that the following protocol is a generalized procedure based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule. Appropriate safety precautions and small-scale trials are essential before attempting a larger-scale reaction.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
-
Addition of Precursor: A solution of α-methyl-δ-valerolactone in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at a controlled temperature, typically 0 °C. The rate of addition should be managed to prevent an excessive exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for a period to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is critical for the safe decomposition of any excess reducing agent.
-
Workup and Isolation: The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted several times with an appropriate organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Analytical Characterization
Thorough characterization of a synthesized compound is paramount for confirming its identity and purity. The following section outlines the expected spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which can make adjacent protons diastereotopic. Key expected signals would include: a doublet for the methyl group at the 2-position, multiplets for the methylene protons, a multiplet for the methine proton at the 2-position, and broad signals for the two hydroxyl protons which are exchangeable with D₂O. The signals for the protons on the carbon adjacent to the hydroxyl groups will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bearing the hydroxyl groups will be the most downfield among the sp³ hybridized carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the prominent absorptions of the hydroxyl and alkyl groups.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3550 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups.[3]
-
C-H Stretch: Strong, sharp peaks are anticipated in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.[4][5]
-
C-O Stretch: A sharp peak in the 1050-1260 cm⁻¹ range will indicate the C-O stretching vibration.[5]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 118. However, the molecular ion of alcohols can be weak or absent.[6] Common fragmentation patterns would involve the loss of water (M-18), the loss of a methyl group (M-15), and cleavage adjacent to the oxygen atoms. The fragmentation pattern can be complex, but key fragments would help in elucidating the structure.[7][8]
Potential Applications in Drug Development and Polymer Science
While direct applications of this compound in drug development are not extensively reported, its structure suggests several areas of potential utility.
As a Monomer for Biomedical Polymers
Diols are fundamental building blocks for polyesters and polyurethanes, classes of polymers with significant biomedical applications.[9] The two hydroxyl groups of this compound can react with dicarboxylic acids or diisocyanates to form these polymers.
Caption: Polymerization reactions involving this compound.
The incorporation of the methyl group into the polymer backbone would influence its physical properties, such as crystallinity, glass transition temperature, and degradation rate. These are critical parameters for designing materials for:
-
Controlled Drug Delivery: Biodegradable polyesters can be formulated into microparticles, nanoparticles, or implants for the sustained release of therapeutic agents. The degradation profile of the polymer, influenced by its monomer composition, dictates the drug release kinetics.
-
Tissue Engineering Scaffolds: Biocompatible and biodegradable polymers can be fabricated into porous scaffolds that support cell growth and tissue regeneration.
-
Medical Devices: Polyurethanes, known for their excellent mechanical properties and biocompatibility, are used in a variety of medical devices, including catheters and artificial heart components.[10]
The chirality of this compound could be exploited to create stereoregular polymers with unique properties.
In Topical Formulations
Related diols, such as pentane-1,5-diol and 2-methyl-2,4-pentanediol, have been investigated as penetration enhancers in topical pharmaceutical formulations.[11][12] These compounds can reversibly disrupt the stratum corneum, facilitating the delivery of active pharmaceutical ingredients into the skin. This compound, with its amphiphilic nature, could potentially serve a similar role as a solvent, co-solvent, or penetration enhancer in dermatological preparations.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Conclusion and Future Outlook
This compound is a chiral diol with the potential to be a valuable building block in both pharmaceutical and materials science. While its application is not yet widespread, its structural features suggest promising avenues for exploration. Future research could focus on the development of efficient and stereoselective synthetic routes to access the pure enantiomers of this diol. Subsequent studies could then investigate the properties of polymers derived from these enantiomerically pure monomers and evaluate the efficacy of this compound as an excipient in drug delivery systems. As the demand for novel biocompatible materials and advanced drug delivery platforms continues to grow, a deeper investigation into the chemistry and applications of this compound is warranted.
References
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- Longley, R. I., Jr., & Emerson, W. S. (1951). 3-Methyl-1,5-pentanediol. Organic Syntheses, 31, 81.
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structure of 2-methylpentane-1,5-diol
An In-Depth Technical Guide to 2-Methylpentane-1,5-diol: Structure, Synthesis, and Applications in Drug Development
Abstract
This compound is a branched-chain aliphatic diol featuring both a primary and a secondary hydroxyl group. This unique structural arrangement imparts a distinct set of physicochemical properties, including amphiphilicity, high solvency, and the capacity for hydrogen bonding. These characteristics are making it an increasingly valuable molecule in various industrial and scientific fields, most notably as a functional excipient in the pharmaceutical industry. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, key physicochemical properties, and established synthetic routes. Furthermore, it delves into its applications, particularly within drug development, where it serves as a solvent, a percutaneous penetration enhancer, and a preservative in topical formulations. Safety protocols and analytical characterization techniques are also discussed to provide a complete profile for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The fundamental characteristics of this compound are defined by its chemical structure. As a C6 diol, it consists of a five-carbon chain with a methyl group at the second position (C2) and hydroxyl groups at the first (C1) and fifth (C5) positions.
Chemical Identity
The compound is systematically identified by several key descriptors, summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 42856-62-2 | [1][2] |
| Molecular Formula | C₆H₁₄O₂ | [1][2][3][4] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| Canonical SMILES | CC(CCCO)CO | [2][3] |
| InChIKey | AAAWJUMVTPNRDT-UHFFFAOYSA-N | [1][2] |
| Synonyms | 2-methyl-1,5-pentanediol | [1][2] |
Structural Representation
The connectivity of atoms in this compound is visualized below. The presence of hydroxyl groups at both ends of the molecule, combined with a branched alkyl structure, is central to its functionality.
Stereochemistry
The carbon atom at the C2 position is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and a 3-hydroxypropyl group (-CH₂CH₂CH₂OH). Consequently, this compound exists as a pair of enantiomers: (R)-2-methylpentane-1,5-diol and (S)-2-methylpentane-1,5-diol. Commercially available products are typically sold as a racemic mixture unless otherwise specified. The specific stereoisomer can be critical in pharmaceutical applications where enantiomers may exhibit different biological activities or metabolic profiles.
Physicochemical Properties
The utility of this compound in various applications is dictated by its physical and chemical properties. Its two hydroxyl groups allow it to act as both a hydrogen bond donor and acceptor, leading to its relatively high boiling point and water miscibility.
| Property | Value | Reference |
| Boiling Point | 229.9 °C (at 760 mmHg) | [3] |
| Melting Point | 26.38 °C (estimate) | [3] |
| Density | 0.961 g/cm³ | [3] |
| Flash Point | 107.2 °C | [3] |
| Vapor Pressure | 0.013 mmHg at 25°C | [3] |
| pKa | 14.99 ± 0.10 (Predicted) | [3][4] |
| XLogP3 | 0.4 | [3] |
| Hydrogen Bond Donors | 2 | [3][4] |
| Hydrogen Bond Acceptors | 2 | [3][4] |
| Refractive Index | 1.447 | [3] |
The low XLogP3 value of 0.4 indicates a degree of hydrophilicity, yet the C6 alkyl backbone provides sufficient lipophilic character. This amphiphilic nature is the cornerstone of its effectiveness as a solvent and a penetration enhancer, allowing it to interact favorably with both aqueous and lipid-based environments.
Synthesis and Manufacturing
The synthesis of this compound is achievable through several chemical routes, typically involving the reduction of a suitable precursor containing the required carbon skeleton and oxygen functionalities.
Key Synthetic Pathway: Reduction of α-Methyl-δ-valerolactone
A highly efficient method for synthesizing this compound is the reduction of α-methyl-δ-valerolactone. This pathway is advantageous due to its high yield and the relative accessibility of the starting lactone. The reaction involves the ring-opening and reduction of both the ester carbonyl and the resulting aldehyde or carboxylic acid.
Experimental Protocol: Synthesis via Lactone Reduction
The following protocol is a representative, self-validating system for the laboratory-scale synthesis of this compound. The choice of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is causal; it is required to cleave the stable cyclic ester and fully reduce the resulting functionalities to alcohols.
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: A solution of α-methyl-δ-valerolactone is prepared in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Reducing Agent Addition: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF is carefully added to the flask.
-
Substrate Addition: The lactone solution is added dropwise from the dropping funnel to the LiAlH₄ suspension at a controlled temperature (typically 0 °C) to manage the exothermic reaction.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.
-
Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed with additional THF.
-
Purification: The combined organic filtrates are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Applications in Drug Development and Research
While related diols like propylene glycol and pentane-1,5-diol have long been staples in dermatology, this compound is emerging as a compelling alternative due to its unique combination of properties.[5][6] Its branched structure can influence viscosity and skin feel in a final formulation.
Role as a Pharmaceutical Excipient
In topical and transdermal drug delivery systems, this compound can serve multiple functions simultaneously, simplifying formulations and enhancing product performance.
-
Solvent and Co-solvent: Its amphiphilic character enables it to dissolve a wide range of active pharmaceutical ingredients (APIs), including those that are poorly soluble in either purely aqueous or oily vehicles.
-
Percutaneous Penetration Enhancer: Like other short-chain diols, it is believed to enhance drug absorption through the skin.[6][7] The proposed mechanism involves the reversible disruption of the highly organized lipid structure of the stratum corneum, the primary barrier of the skin. This increases the fluidity of the lipid bilayers, creating pathways for the API to permeate more effectively.
-
Preservative and Antimicrobial Agent: Many diols exhibit antimicrobial properties, allowing them to function as preservatives that protect the formulation from microbial contamination.[6] This can reduce or eliminate the need for traditional preservatives, which are sometimes associated with skin sensitization.
-
Humectant and Moisturizer: The hydroxyl groups attract and hold water, providing a moisturizing effect on the skin, which is beneficial in dermatological products.
Analytical Characterization
Confirmation of the identity and purity of synthesized or procured this compound is crucial. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the carbon-hydrogen framework. Key signals in ¹H NMR would include multiplets for the various methylene and methine protons and distinct signals for the two different hydroxyl protons. ¹³C NMR would show six unique carbon signals, corresponding to the different chemical environments of the carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. C-H stretching bands would appear around 2850-3000 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. The gas chromatogram would show a single major peak for a pure sample, and the mass spectrum would show a molecular ion peak (or fragments) consistent with the structure.
Safety and Handling
While this compound is used in cosmetic and pharmaceutical applications, appropriate handling procedures are necessary in a research or industrial setting. The safety data for the closely related isomer, 3-methylpentane-1,5-diol, indicates it causes serious eye irritation. Similar precautions should be taken for the 2-methyl isomer.
| Precautionary Measure | Description |
| GHS Hazard | H319: Causes serious eye irritation (based on related isomer data). |
| Personal Protective Equipment | Wear safety glasses with side-shields or goggles (P280). Wear appropriate chemical-resistant gloves and lab coat. |
| Handling | Avoid contact with eyes and skin. Wash skin thoroughly after handling (P264). |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). |
| Fire Safety | Vapors may form explosive mixtures with air upon intense heating. Use standard extinguishing media. |
Disclaimer: This information is for guidance only. Always consult the specific, up-to-date Safety Data Sheet (SDS) provided by the manufacturer before handling the chemical.
Conclusion
This compound is a structurally distinct diol with a compelling profile for advanced applications. Its amphiphilic nature, high solvency, and stereochemical properties make it more than just a simple solvent. For drug development professionals, it represents a multifunctional excipient capable of enhancing drug delivery, ensuring formulation stability, and improving the cosmetic properties of topical products. As research continues, the specific advantages of its branched structure and chirality may unlock further specialized applications in both pharmaceutical and materials science.
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A Comprehensive Technical Guide to 2-Methylpentane-1,5-diol
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on 2-methylpentane-1,5-diol. It covers the molecule's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, with a focus on providing practical insights and validated methodologies.
Core Molecular Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of all scientific work. The compound is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for the structure is This compound .[1][2] This name is derived by identifying the longest carbon chain containing the principal functional groups (the two hydroxyl groups), which is a five-carbon chain (a pentane derivative). The hydroxyl groups are located at positions 1 and 5. A methyl group is present at position 2 of this chain.
Structural and Registration Identifiers
For unambiguous identification in databases and regulatory documents, a variety of identifiers are used.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 42856-62-2 | [1][2][3] |
| Molecular Formula | C₆H₁₄O₂ | [1][2][3][4] |
| SMILES | CC(CCCO)CO | [1][4] |
| InChI | InChI=1S/C6H14O2/c1-6(5-8)3-2-4-7/h6-8H,2-5H2,1H3 | [1][4] |
| InChIKey | AAAWJUMVTPNRDT-UHFFFAOYSA-N | [1][4] |
| EC Number | 255-971-5 | [1][5] |
| UNII | K8JS6MSH8C | [1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is critical for its application in experimental design, formulation, and synthesis.
| Property | Value | Unit | Notes |
| Molecular Weight | 118.17 | g/mol | [1][6] |
| Appearance | Liquid | - | At room temperature. |
| Boiling Point | 229.9 | °C | At 760 mmHg.[5] |
| Melting Point | 26.38 | °C | Estimated.[5] |
| Flash Point | 107.2 | °C | [5] |
| Density | 0.961 | g/cm³ | [5] |
| XLogP3 | 0.4 | - | A measure of lipophilicity.[1][5] |
| Hydrogen Bond Donors | 2 | - | The two hydroxyl groups.[1][5] |
| Hydrogen Bond Acceptors | 2 | - | The two oxygen atoms.[1][5] |
| Rotatable Bond Count | 4 | - | [5][6] |
Synthesis and Manufacturing
The synthesis of diols such as this compound is of significant industrial interest. One documented approach involves the reduction of a suitable lactone precursor.
Synthesis via Lactone Reduction
A common and high-yielding method for preparing this compound is the reduction of α-methyl-δ-valerolactone. This pathway is efficient, with reported yields as high as 99%.[5]
Causality of Experimental Choice: The choice of a strong reducing agent is paramount for the successful ring-opening reduction of the cyclic ester (lactone) to the corresponding diol. Borane complexes, such as borane-tetrahydrofuran or borane-dimethyl sulfide, are often employed due to their high reactivity and selectivity for reducing carboxylic acid derivatives. The reaction is typically performed in an aprotic ether solvent like tetrahydrofuran (THF) to ensure the stability of the reducing agent and to facilitate the reaction.
Experimental Protocol: Reduction of α-methyl-δ-valerolactone
-
Reaction Setup: A dry, inert-atmosphere reaction vessel (e.g., a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet) is charged with a solution of α-methyl-δ-valerolactone in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: A solution of a borane complex (e.g., C₁₃H₃₁BS in THF) is added dropwise to the lactone solution at a controlled temperature, typically around 20°C.[5]
-
Reaction Monitoring: The reaction is stirred for an extended period, for instance, 18 hours, to ensure complete reduction.[5] Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting lactone.
-
Workup: Upon completion, the reaction is carefully quenched with a protic solvent (e.g., methanol or water) to decompose any excess reducing agent. The product is then typically extracted into an organic solvent.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
Diols are versatile compounds in various industries, including pharmaceuticals and cosmetics. This compound and its isomers have demonstrated utility as formulation excipients and chemical building blocks.
Role as a Formulation Excipient
Aliphatic diols are known to function as solvents, preservatives, and penetration enhancers in topical dermatological formulations.[7][8] While much of the literature focuses on its close structural relative, pentane-1,5-diol, the principles are applicable. These diols can increase the percutaneous absorption of active pharmaceutical ingredients (APIs).[7]
Mechanism of Action: Diols can enhance skin penetration by temporarily disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby facilitating the diffusion of the API through the skin barrier. Furthermore, their solvent properties can improve the solubility of the API within the formulation vehicle, which is a prerequisite for effective skin permeation.
Use in Cosmetics and Personal Care
This compound is utilized in products to improve skin and mental stability by enabling the release of aroma oils and vitamins.[3][5] Its properties also make it a useful component in the preparation of waterproof and insulating paints.[3][5] Its isomer, 2-methyl-2,4-pentanediol (hexylene glycol), is widely used in skincare, haircare, and cosmetic products for its surfactant and emulsion-stabilizing properties.[9]
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when handling any chemical. While specific GHS classification for this compound is not consistently available across all sources, general safe handling practices for laboratory chemicals should be strictly followed.[6] The safety data for the related compound 2-methylpentan-2,4-diol indicates it can cause skin and serious eye irritation.[10][11]
Personal Protective Equipment (PPE) and Handling
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[12][13]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[12] If contact occurs, wash the affected area with plenty of soap and water.[10]
-
General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10][11]
Caption: Core safety principles for handling this compound.
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Protect from moisture.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
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- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methylpentane-2,4-diol.
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An In-depth Technical Guide to 2-Methylpentane-1,5-diol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-methylpentane-1,5-diol (CAS No. 42856-62-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data from authoritative sources, offering insights into the molecule's synthesis, characterization, and potential applications. The guide includes detailed experimental protocols for the determination of core physical properties and discusses the scientific rationale behind these methodologies. The significance of its structural features, such as methyl branching and chirality, is explored in the context of advanced material science and pharmaceutical synthesis.
Introduction and Molecular Overview
This compound is a chiral diol belonging to the glycol family. Its structure features a five-carbon chain with hydroxyl groups at the 1 and 5 positions and a methyl group at the 2-position. This configuration imparts specific characteristics, including a chiral center at C2, which makes it a valuable building block in asymmetric synthesis. The presence of two primary hydroxyl groups offers multiple sites for reaction, such as esterification and etherification, enabling its use as a monomer in polymerization and as a linker in complex molecular architectures.
The methyl branch distinguishes it from its linear isomer, 1,5-pentanediol, influencing its physical properties like viscosity, glass transition temperature (Tg) of its polymers, and its interaction with biological systems.[1][2] For drug development professionals, molecules like this compound are of interest for their potential as chiral synthons, specialized solvents, or as functional excipients that can enhance the performance of topical formulations.[3][4]
Caption: A typical laboratory workflow for the synthesis of this compound.
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center causing diastereotopic protons in the adjacent methylene groups. Key signals would include a doublet for the C2-methyl group, multiplets for the methylene protons along the carbon backbone, a multiplet for the C2 proton, and broad signals for the two hydroxyl protons which can be exchanged with D₂O.
-
¹³C NMR: The carbon spectrum should show six distinct signals corresponding to each carbon atom in the unique chemical environment. A ¹³C NMR spectrum is available on PubChem, confirming the proposed structure. [5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. The expected characteristic absorptions are:
-
A strong, broad peak in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol groups, indicative of hydrogen bonding.
-
Multiple sharp peaks between 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl and methylene groups.
-
A strong peak around 1050 cm⁻¹ due to the C-O stretching vibration of the primary alcohols.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would likely show a weak or absent molecular ion peak (M⁺) at m/z = 118 due to the instability of primary alcohols. The fragmentation pattern would be dominated by:
-
Loss of water (M-18) to give a peak at m/z = 100.
-
Alpha-cleavage adjacent to the oxygen atoms. Cleavage of the C1-C2 bond would yield a fragment at m/z = 87, and cleavage of the C4-C5 bond could also contribute to fragmentation pathways.
-
The base peak might correspond to smaller, stable carbocations formed through further fragmentation. The mass spectrum for the isomer 3-methyl-1,5-pentanediol shows prominent peaks at m/z values of 43, 56, and 71, which can be expected to be similar for the 2-methyl isomer. [6]
-
Applications in Research and Drug Development
While direct applications of this compound in marketed drugs are not widely documented, its structure is highly relevant to pharmaceutical research for several reasons:
-
Chiral Building Block: As a chiral molecule, it can be used as a starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Chiral diols are fundamental in creating the specific three-dimensional structures required for selective interaction with biological targets. [3][7]2. Polymer and Polyester Synthesis: Branched-chain diols are known to modify the properties of polymers. [1]In drug delivery, they could be used to create biodegradable polyesters for controlled-release formulations. The methyl group can increase the glass transition temperature and alter the hydrophobicity and degradation rate of the polymer compared to linear diol analogues. [2]3. Linker Chemistry: The two hydroxyl groups allow it to act as a bifunctional linker, connecting two other molecules. This is a common strategy in the development of prodrugs or in creating targeted drug-delivery systems.
-
Functional Excipient: Similar diols, such as pentane-1,5-diol, have been investigated as penetration enhancers in topical dermatological formulations. [8]They can act as solvents, co-solvents, and humectants, and their antimicrobial properties can also contribute to product preservation.
Experimental Protocols
The following protocols are provided as standardized methods for verifying the physical properties of a liquid sample like this compound in a research setting.
Protocol: Boiling Point Determination (Thiele Tube Method)
This micro-method is ideal for determining the boiling point with a small sample volume, conserving valuable material.
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. In this method, we trap air in a capillary tube. As the sample is heated, the air expands and is replaced by the sample's vapor, which escapes as a rapid stream of bubbles. Upon cooling, the vapor pressure drops. The moment the external pressure overcomes the internal vapor pressure, the liquid is drawn back into the capillary tube. This precise point of equilibrium is the boiling point. [9][10] Methodology:
-
Sample Preparation: Add approximately 0.5 mL of this compound into a small glass vial or Durham tube.
-
Capillary Tube Insertion: Take a standard melting point capillary tube and seal one end using a flame. Place the capillary tube into the vial with the open end down.
-
Apparatus Assembly: Secure the vial to a thermometer using a small rubber band. The bottom of the vial should be aligned with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the rubber band is well above the oil level to prevent degradation.
-
Observation (Heating): Gently heat the side arm of the Thiele tube with a microburner. Observe the capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Observation (Cooling): Remove the heat and allow the apparatus to cool slowly.
-
Boiling Point Reading: Carefully watch the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. [9]8. Record Pressure: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.
Protocol: Refractive Index Measurement (Abbe Refractometer)
The refractive index is a fundamental physical property that is a measure of how light propagates through a substance. It is highly sensitive to purity and temperature.
Causality: This method is based on Snell's Law and the principle of total internal reflection. A light beam passes from a prism of high refractive index (n₁) to the sample, which has a lower refractive index (n₂). The instrument measures the critical angle at which total internal reflection occurs at the prism-sample interface. This angle is directly related to the refractive index of the sample. Temperature control is critical because density, and therefore refractive index, is temperature-dependent. [11] Methodology:
-
Instrument Preparation: Turn on the Abbe refractometer and the circulating water bath set to a standard temperature, typically 20.0 °C. Ensure the prism surfaces are clean by wiping them with ethanol or isopropanol and a soft lens tissue.
-
Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n²⁰/D = 1.3330).
-
Sample Application: Place 1-2 drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms carefully. The liquid will spread to form a thin film.
-
Adjust Optics: Look through the eyepiece and turn the adjustment knob until the light and dark fields are sharp and bisect the crosshairs. If a color fringe is visible, adjust the dispersion compensator until a sharp, achromatic borderline is achieved.
-
Reading: Read the refractive index value from the instrument's scale.
-
Cleaning: Clean the prism surfaces thoroughly immediately after the measurement.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar diols suggest the following precautions:
-
Eye Irritation: Similar diols can cause serious eye irritation. [12]Always wear appropriate safety glasses or goggles when handling the substance.
-
Skin Contact: While not generally classified as a skin irritant, prolonged contact should be avoided. Wear nitrile gloves as a standard precaution.
-
Inhalation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors, especially when heated.
-
Ingestion: Assumed to be harmful if swallowed, based on data for 1,5-pentanediol. Do not ingest.
Always consult the most current Safety Data Sheet provided by the supplier before use and handle according to standard good laboratory practices.
Conclusion
This compound is a versatile chiral diol with a unique combination of physical and chemical properties. Its bifunctional nature and chiral center make it a compound of significant interest for the synthesis of complex molecules and advanced polymers. For researchers in the pharmaceutical and materials science fields, understanding its fundamental properties, from boiling point to spectroscopic signature, is the first step toward unlocking its potential as a valuable synthetic building block. The protocols and data synthesized in this guide provide a solid foundation for the informed use and characterization of this compound.
References
- ResearchGate. (n.d.). Chirality transfer from chiral diol and late-stage drug molecule...
- Ma, G., & Schaus, S. E. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(7), 1756.
- Mettler Toledo. (n.d.). Refractive Index: All You Need to Know.
- Keser, K., & Tirkil, S. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- Wikipedia. (n.d.). Diol.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpentane.
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- NIH. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols.
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- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- CPAChem. (2023). Safety data sheet: 1,5-Pentanediol.
- University of Alberta. (n.d.). BOILING POINT DETERMINATION.
- NIST. (n.d.). 1,5-Pentanediol, 3-methyl-. NIST Chemistry WebBook.
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- PubMed. (2008). A comparison of pentane-1,5-diol to other diols for use in dermatology.
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An In-depth Technical Guide to the Stereoisomers of 2-Methylpentane-1,5-diol: Separation, Characterization, and Application
Abstract: This technical guide provides a comprehensive overview of the stereoisomerism of 2-methylpentane-1,5-diol, a chiral diol with significant potential as a building block in asymmetric synthesis. We delve into the fundamental principles of its chirality, present detailed protocols for the separation and resolution of its enantiomers, and describe robust analytical methods for their characterization. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development.
Section 1: Fundamentals of Chirality in this compound
This compound is a chiral molecule due to the presence of a stereocenter at the second carbon (C2) atom.[1][2][3] This carbon is bonded to four different substituents: a hydrogen atom (-H), a methyl group (-CH3), a hydroxymethyl group (-CH2OH), and a 3-hydroxypropyl group (-(CH2)3OH). This structural arrangement results in the existence of two non-superimposable mirror-image forms, known as enantiomers.[4] These enantiomers are designated as (R)-2-methylpentane-1,5-diol and (S)-2-methylpentane-1,5-diol based on the Cahn-Ingold-Prelog (CIP) priority rules.
Enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment.[4] However, they exhibit distinct behavior when interacting with other chiral entities, including enzymes, receptors, and chiral catalysts, which is of paramount importance in pharmaceutical and biological contexts.[4][5] Their defining physical difference is their ability to rotate plane-polarized light in equal but opposite directions, a phenomenon known as optical activity.[4]
Diagram: Enantiomers of this compound
The following diagram illustrates the three-dimensional structures of the (R) and (S) enantiomers, highlighting their mirror-image relationship.
Caption: (R) and (S) enantiomers of this compound.
Section 2: Separation and Resolution of Enantiomers
Obtaining enantiomerically pure diols is crucial for their application as chiral building blocks or pharmacologically active agents.[6][7][8][9] This can be achieved through two primary strategies: enantioselective synthesis, which creates a specific enantiomer from the outset, or chiral resolution, which separates a pre-existing racemic mixture.
Enantioselective Synthesis
Modern organic synthesis offers several methods for producing single enantiomers of chiral diols.[6][7] Techniques such as asymmetric hydrogenation of diketones, asymmetric dihydroxylation of alkenes, or aldol reactions using chiral catalysts can yield diols with high enantiomeric purity.[6][8] For instance, the use of chiral oxazaborolidine reagents for the asymmetric reduction of corresponding keto alcohols is a well-established method for producing chiral diols with high enantiomeric excess.[6]
Chiral Resolution of Racemic Mixtures
Chiral resolution is a widely used technique when a racemic mixture is more readily available. This method involves the separation of enantiomers, often by converting them into a mixture of diastereomers which have different physical properties and can be separated by conventional techniques like crystallization or chromatography.[10][11]
Experimental Protocol 1: Chiral Resolution via Diastereomeric Ester Formation
This protocol describes a classical resolution approach for racemic diols. The causality behind this method lies in converting the inseparable enantiomers into diastereomeric esters using a chiral resolving agent. These diastereomers, having different physical properties, can then be separated.
Objective: To separate a racemic mixture of this compound.
Materials:
-
Racemic this compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or similar chiral acylating agent
-
Dicyclohexylcarbodiimide (DCC) or similar coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexane (HPLC grade)
-
Lithium aluminum hydride (LiAlH4) or aqueous base (e.g., NaOH) for hydrolysis
-
Diethyl ether, Hydrochloric acid (1M)
Methodology:
-
Esterification (Derivatization): a. Dissolve racemic this compound (1.0 eq) and Mosher's acid (2.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N2 or Ar). b. Add DMAP (0.2 eq) to the solution. c. Cool the mixture to 0 °C in an ice bath. d. Add a solution of DCC (2.2 eq) in DCM dropwise over 30 minutes. Causality: DCC activates the carboxylic acid, facilitating nucleophilic attack by the diol's hydroxyl groups to form the ester. e. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Diastereomers: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. b. Wash the filtrate sequentially with 1M HCl, saturated NaHCO3, and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude diastereomeric diester mixture.
-
Separation of Diastereomers: a. Purify the crude mixture using silica gel column chromatography.[10] b. Elute with a hexane/ethyl acetate gradient. The differing polarities of the diastereomers will cause them to separate. Causality: The different 3D arrangements of the diastereomers lead to differential interactions with the stationary phase (silica), allowing for their separation. c. Collect fractions and analyze by TLC or HPLC to identify the pure diastereomers.
-
Hydrolysis (Cleavage of Chiral Auxiliary): a. In separate flasks, dissolve each purified diastereomeric ester in a suitable solvent like diethyl ether. b. Method A (Reductive Cleavage): Carefully add LiAlH4 at 0 °C and stir until the ester is fully cleaved. Quench the reaction carefully with water and base. c. Method B (Basic Hydrolysis): Stir with aqueous NaOH solution at room temperature or with gentle heating until hydrolysis is complete. d. After work-up, extract the separated, enantiomerically enriched this compound.
Diagram: Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic mixture.
Section 3: Analytical Characterization of Stereoisomers
Once separated, the enantiomeric purity and identity of the stereoisomers must be confirmed. Chiral High-Performance Liquid Chromatography (HPLC) and polarimetry are the principal techniques for this purpose.[6][12]
Experimental Protocol 2: Chiral HPLC Analysis
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral sample.[5][13] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Objective: To determine the enantiomeric excess (% ee) of a sample of this compound.
Instrumentation & Materials:
-
HPLC system with UV or Refractive Index (RI) detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Daicel CHIRALCEL® or CHIRALPAK® series).[6]
-
Mobile Phase: Isopropanol (IPA) and Hexane (HPLC grade).
-
Sample dissolved in the mobile phase.
Methodology:
-
Column Selection and Equilibration: a. Select a suitable polysaccharide-based CSP. These are broadly applicable for alcohols and diols. Causality: The helical polymer structure of the CSP creates chiral grooves and cavities. Enantiomers fit into these sites with different affinities due to steric and hydrogen-bonding interactions, leading to separation. b. Install the column and equilibrate it with the mobile phase (e.g., 90:10 Hexane:IPA) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation and Injection: a. Prepare a dilute solution of the diol sample (~1 mg/mL) in the mobile phase. b. Inject a small volume (e.g., 10 µL) of the sample onto the column. c. Inject a sample of the racemic mixture first to determine the retention times of both enantiomers.
-
Data Acquisition and Analysis: a. Run the chromatogram and record the detector response. Two separate peaks should be observed for the racemic standard. b. Integrate the area of each peak. c. Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
Diagram: Principle of Chiral HPLC Separation
Caption: Enantiomers interacting differently with a chiral stationary phase.
Experimental Protocol 3: Polarimetry
Polarimetry measures the rotation of plane-polarized light caused by a chiral compound in solution. It is used to determine the specific rotation, which is a characteristic property of an enantiomer, and to confirm its optical purity.[14][15]
Objective: To measure the specific rotation of an enantiomerically enriched sample.
Instrumentation & Materials:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm length)
-
Sodium lamp (D-line, 589 nm)
-
High-purity solvent (e.g., ethanol, chloroform)
-
Enantiomerically pure sample
Methodology:
-
Sample Preparation: a. Accurately weigh the purified diol sample and dissolve it in a precise volume of a specified solvent to achieve a known concentration (c, in g/mL).
-
Instrument Calibration: a. Fill the polarimeter cell with the pure solvent and take a blank reading. Set this value to zero.
-
Measurement: a. Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. b. Place the cell in the polarimeter and measure the observed optical rotation (α).
-
Calculation of Specific Rotation: a. Calculate the specific rotation [α] using the formula: [α] = α / (l x c) (where α = observed rotation, l = cell path length in dm, c = concentration in g/mL). b. The result is reported with the temperature and wavelength, e.g., [α]²⁰D. The sign (+ or -) indicates whether it is dextrorotatory or levorotatory.[4]
-
Optical Purity Determination: a. The optical purity, which is often equivalent to the enantiomeric excess, can be calculated if the specific rotation of the pure enantiomer is known from the literature.[16] Optical Purity (% ee) = ( [α]sample / [α]pure enantiomer ) x 100
Section 4: Physicochemical Data and Applications
While enantiomers have identical bulk physical properties, their distinct stereochemistry is critical in biological systems and as precursors in stereoselective synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H14O2 | [2][17][18] |
| Molecular Weight | 118.17 g/mol | [2][17][18] |
| Boiling Point | 229.9 °C at 760 mmHg | [17] |
| Density | 0.961 g/cm³ | [17] |
| Flash Point | 107.2 °C | [17] |
| Specific Rotation [α] | Enantiomer-specific; must be determined experimentally. | - |
Applications in Research and Development
Chiral diols are invaluable building blocks in the synthesis of complex molecules.[6][19]
-
Pharmaceutical Synthesis: A single enantiomer of a drug can be responsible for its therapeutic effect, while the other may be inactive or cause adverse effects.[14] Enantiopure diols serve as key intermediates in synthesizing such stereochemically defined active pharmaceutical ingredients (APIs).
-
Chiral Ligands and Auxiliaries: They can be used to synthesize chiral ligands for asymmetric catalysis, enabling the large-scale production of other valuable chiral compounds.[6]
-
Material Science: The stereochemistry of monomeric units can influence the properties of polymers, making chiral diols useful in the development of advanced materials.
Conclusion
The stereoisomers of this compound represent a classic example of molecular chirality with significant practical implications. Understanding their nature, mastering their separation through techniques like chiral resolution, and accurately characterizing them via HPLC and polarimetry are essential skills for scientists in the chemical and pharmaceutical industries. The protocols and principles detailed in this guide provide a robust framework for harnessing the potential of these valuable chiral synthons.
References
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
- Evaluation of laser-based polarimetry for the determination of enantiomeric excess (ee) at the extremes of the ee scale. Microchemical Journal. [Link]
- Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis.
- Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta. [Link]
- Ru-Catalyzed Enantioselective Hydrogenation of Diaryl 1,4-Diketones: Synthesis of Chiral 1,4-Diarylbutane-1,4-Diols. Organic Letters. [Link]
- Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. PremedHQ Science Academy. [Link]
- Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Qu
- Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions.
- Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
- Determination of enantiomeric excess.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding.
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- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]
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A Technical Guide to 2-Methylpentane-1,5-diol: Synthesis, Commercial Availability, and Applications for Researchers
Abstract
This technical guide provides an in-depth analysis of 2-methylpentane-1,5-diol (MPD), a branched-chain aliphatic diol with emerging potential in specialty polymer and fine chemical synthesis. Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of suppliers to deliver a comprehensive overview of its synthesis, commercial landscape, potential applications, and critical handling protocols. We explore how its unique molecular architecture—featuring two primary hydroxyl groups and a methyl side chain—can be leveraged to modulate polymer properties and serve as a versatile building block in organic synthesis. This guide is structured to provide actionable insights, from procurement strategies for specific purity grades to detailed experimental considerations.
Introduction to this compound (CAS: 42856-62-2)
This compound is a C6 difunctional alcohol whose structure presents an interesting deviation from its linear analogue, 1,5-pentanediol.[1] The presence of a methyl group at the 2-position introduces chirality and sterically influences the reactivity of the adjacent primary hydroxyl group. This branching disrupts the packing of polymer chains, which can lower the glass transition temperature (Tg), reduce crystallinity, and improve solubility—properties highly sought after in the formulation of advanced coatings, adhesives, and elastomers.[2]
From a synthetic chemistry perspective, the two primary alcohols offer reliable reaction sites for esterification, etherification, and urethane formation, making MPD a valuable precursor for a range of molecules.[3] Its chemical identity and key properties are summarized below.
Physicochemical Properties
The following table consolidates the critical physicochemical data for this compound, essential for experimental design and process modeling.
| Property | Value | Source(s) |
| CAS Number | 42856-62-2 | [4][5] |
| Molecular Formula | C₆H₁₄O₂ | [4][5] |
| Molecular Weight | 118.17 g/mol | [5][6] |
| IUPAC Name | This compound | [1][5] |
| Boiling Point | 229.9 °C at 760 mmHg | [4] |
| Density | 0.961 g/cm³ | [4][7] |
| Flash Point | 107.2 °C | [4] |
| pKa | 14.99 ± 0.10 (Predicted) | [4][8] |
| LogP | 0.387 (Predicted) | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Industrial Synthesis and Manufacturing Landscape
Understanding the synthesis of this compound is crucial for anticipating potential impurities and appreciating its market price point. While multiple laboratory-scale routes exist, commercial production typically relies on the catalytic hydrogenation of stable, accessible precursors. The most common routes involve the reduction of either 2-methylglutaric acid or its corresponding lactone, α-methyl-δ-valerolactone.[4]
The hydrogenation of 2-methylglutaric acid, for example, offers a high-yield pathway directly to the target diol. This process requires robust hydrogenation catalysts and controlled conditions to prevent side reactions.
Caption: Fig 1. Common Synthesis Pathway for this compound.
Causality Insight: The choice of a dicarboxylic acid or lactone precursor is driven by raw material availability and cost. Impurities in the final product may include unreacted starting material, mono-alcohols from over-reduction, or residual hydrogenation catalyst. For high-purity applications, such as in drug development, specifying a low level of these impurities is critical.
Commercial Availability and Procurement Strategy
This compound is commercially available, primarily as a specialty or research chemical rather than a bulk commodity.[4] This is reflected in its availability in smaller quantities (mg to kg) and at a relatively high price point. Researchers should anticipate this status when planning experiments.
Supplier and Grade Analysis
The following table provides a non-exhaustive list of suppliers offering this compound, highlighting the typical grades available. Note: Pricing is subject to change and should be verified with the supplier.
| Supplier | Grade / Purity | Typical Quantities | Reference |
| American Custom Chemicals Corp. | 95.00% | 5 mg | [4] |
| AK Scientific, Inc. | >97% (Typical) | 250 mg, 5 g | [4] |
| Leap Chem Co., Ltd. | Bulk and laboratory supplier | Inquire | [7] |
| BIOZOL Diagnostica Vertrieb GmbH | Research Grade | Inquire | [7] |
| Toronto Research Chemicals (TRC) | Research Grade | 500 mg | [4] |
Procurement Workflow for Researchers
Selecting the appropriate grade and supplier requires a systematic approach. The following workflow is recommended for research professionals.
Caption: Fig 2. Researcher's Procurement Workflow for MPD.
Expertise Insight: For applications in polymerization or where stoichiometry is critical, requesting a Certificate of Analysis (CoA) is non-negotiable. The CoA provides the exact purity, which is necessary for accurate molar calculations, and lists key impurities that could potentially terminate a reaction or affect final material properties.
Key Applications in Research and Development
While specific, large-scale applications for this compound are not as widely documented as for its linear isomers, its structure suggests significant potential in several areas.
Specialty Polyesters and Polyurethanes
The primary value of this diol lies in its role as a "modifier" monomer. When incorporated into a polyester or polyurethane backbone, the methyl branch disrupts chain-to-chain packing.
Caption: Fig 3. Structural Impact of MPD in Polymers.
This modification is desirable in applications requiring:
-
Flexible Coatings: Lowering the glass transition temperature leads to less brittle films.
-
Adhesives and Sealants: Amorphous polymers often exhibit better adhesive properties and flexibility.[2]
-
Polyester Polyols: As a starting component for liquid polyester polyols used in creating soft segments in polyurethanes.[3]
Protocol: Synthesis of a Model Amorphous Polyester
This protocol describes the synthesis of a polyester from this compound and adipic acid. It is a self-validating system where the progress can be monitored by measuring the amount of water evolved.
Materials:
-
This compound (MPD), >98% purity (11.82 g, 0.1 mol)
-
Adipic acid (14.61 g, 0.1 mol)
-
Fascat® 4100 (tin catalyst) or p-Toluenesulfonic acid (0.1% by weight)
-
Xylene (as azeotroping solvent)
-
Nitrogen gas inlet
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap with a condenser.
Methodology:
-
Setup: Assemble the glassware and ensure the system is leak-proof. A slow, steady stream of nitrogen should be passed through the flask to maintain an inert atmosphere and assist in removing water.
-
Charging the Reactor: Charge the flask with this compound, adipic acid, xylene (approx. 30 mL), and the catalyst.
-
Initial Heating: Begin stirring and heat the mixture to approximately 140-150 °C. At this stage, the xylene will begin to reflux, and water from the esterification reaction will start to be collected in the Dean-Stark trap.
-
Reaction Progression: Slowly increase the temperature to 180-200 °C over 2-3 hours. Continue collecting the water of condensation. The theoretical amount of water to be collected is 3.6 mL (0.2 mol). The reaction is near completion when ~95-98% of the theoretical water has been collected.
-
Solvent Removal: Once the reaction is complete (as determined by water collection or acid number titration), increase the temperature and apply a vacuum to remove the xylene and any remaining volatile components.
-
Product Isolation: Cool the reactor under nitrogen. The resulting product is a viscous, amorphous polyester resin. It can be characterized by GPC (for molecular weight), DSC (for Tg), and FTIR (to confirm ester formation).
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available from public databases, a conservative approach based on analogous compounds is required.[8] The SDS for the related isomer, 3-methylpentane-1,5-diol, indicates it causes serious eye irritation.[9]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, a lab coat, and nitrile gloves.[9]
-
Handling: Use only in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors. Avoid contact with skin and eyes.[10]
-
Fire Safety: The compound has a high flash point (107.2 °C), indicating it is not highly flammable at room temperature.[4] However, it should still be kept away from open flames and strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.
Trustworthiness Principle: In the absence of complete toxicological data, researchers must treat any novel or specialty chemical as potentially hazardous. Always consult the supplier-provided SDS before use, as it will contain the most current and specific safety information for the purchased product.
Conclusion
This compound represents a valuable, albeit specialized, tool for the modern researcher. Its commercial availability from fine chemical suppliers enables its use as a strategic building block for creating polymers with tailored properties, such as enhanced flexibility and solubility. While its cost and handling require careful consideration, its unique structure offers a distinct advantage for developing next-generation materials in coatings, adhesives, and fine chemical synthesis. A thorough understanding of its procurement landscape and a cautious approach to safety are paramount to leveraging its full potential in the laboratory.
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An In-depth Technical Guide to 2-Methylpentane-1,5-diol: Synthesis, Properties, and Applications in Scientific Research
This guide provides a comprehensive technical overview of 2-methylpentane-1,5-diol, a chiral diol with significant potential as a versatile building block and functional ingredient. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its physicochemical properties, synthesis methodologies, and burgeoning applications, grounding all claims in authoritative references.
Introduction: Unveiling a Versatile Chiral Diol
This compound (CAS: 42856-62-2) is a C6 linear diol distinguished by a chiral center at the C2 position.[1][2] This structural feature imparts stereospecific properties, making it a molecule of interest for asymmetric synthesis, a cornerstone of modern drug discovery.[3][4] While its direct applications are still emerging, its structural relationship to commercially significant diols like pentane-1,5-diol and 2-methyl-2,4-pentanediol (hexylene glycol) suggests a broad potential utility in fields ranging from polymer chemistry to advanced pharmaceutical formulations.[5][6] This guide will elucidate the foundational chemistry and explore the evidence-based potential of this promising molecule.
Physicochemical & Structural Characteristics
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. This compound is a liquid at room temperature with a high boiling point and two hydroxyl groups available for chemical reactions.[7][8]
Core Properties
The essential identifiers and computed properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 42856-62-2 | [2] |
| Molecular Formula | C6H14O2 | [1][2][9] |
| Molecular Weight | 118.17 g/mol | [1][10] |
| Canonical SMILES | CC(CCCO)CO | [1][7] |
| InChIKey | AAAWJUMVTPNRDT-UHFFFAOYSA-N | [1][2][8] |
| Appearance | Liquid | [8] |
| Boiling Point | 229.9 °C at 760 mmHg | [7] |
| Density | 0.961 g/cm³ | [7] |
| Flash Point | 107.2 °C | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
Chemical Structure
The presence of a methyl group on the second carbon of the pentane-1,5-diol backbone creates a chiral center, meaning the molecule exists as two non-superimposable mirror images (enantiomers).
Caption: 2D structure of this compound with the chiral center indicated by an asterisk (*).
Synthesis Methodologies: Pathways to a Chiral Diol
The synthesis of this compound primarily relies on the reduction of carbonyl or carboxyl functional groups from suitable precursors. The choice of methodology is dictated by factors such as starting material availability, desired yield, and stereochemical control.
Reduction of Lactones
One of the most efficient documented routes involves the reduction of α-methyl-δ-valerolactone. This method leverages a powerful reducing agent to open the lactone ring and reduce the ester functionality to the corresponding diol.
Protocol: Reduction of α-methyl-δ-valerolactone [7]
-
Reactant Preparation: In a dry, inert atmosphere (e.g., argon or nitrogen), dissolve α-methyl-δ-valerolactone in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Slowly add a solution of a suitable reducing agent, such as a borane complex (e.g., borane-dimethyl sulfide complex), to the lactone solution at a controlled temperature, typically 20 °C.
-
Reaction: Stir the mixture for an extended period (e.g., 18 hours) to ensure complete conversion. The causality for this long reaction time is the need to ensure the full reduction of the relatively stable ester intermediate.
-
Quenching & Workup: Carefully quench the reaction with a protic solvent (e.g., methanol or water).
-
Purification: Following an appropriate aqueous workup and extraction with an organic solvent, purify the crude product via fractional distillation or column chromatography to yield this compound. A reported yield for this pathway is as high as 99%.[7]
Caption: Workflow for the synthesis of this compound from a lactone precursor.
Hydrogenation of Cyclic Precursors
Catalytic hydrogenation is a powerful and industrially scalable method for producing diols. For C5 and C6 diols, this often involves the ring-opening and hydrogenation of furan- or pyran-derived platform chemicals, which can be sourced from renewable biomass.[11][12] A plausible and analogous pathway for a related compound, 3-methylpentane-1,5-diol, involves the hydrogenation of 2-hydroxy-4-methyltetrahydropyran.[13][14]
This process is mechanistically significant: the reaction proceeds via the ring-opening of the cyclic hemiacetal to its aldehyde tautomer, which is then readily hydrogenated to the primary alcohol.[11]
Conceptual Protocol: Catalytic Hydrogenation
-
Catalyst Loading: A reactor is charged with a hydrogenation catalyst. Catalysts based on copper, nickel, or ruthenium are highly effective for this type of transformation.[11][13][15]
-
Reactant Feed: The precursor (e.g., a substituted hydroxytetrahydropyran) is fed into the reactor. The reaction can be run neat or in a suitable solvent.
-
Hydrogenation Conditions: The reactor is pressurized with hydrogen gas (e.g., up to 150 atmospheres) and heated to an elevated temperature (e.g., 80-140 °C).[13] The catalyst facilitates the cleavage of the C-O bond in the ring and the reduction of the intermediate aldehyde.
-
Purification: After the reaction, the catalyst is filtered off, and the resulting this compound is purified by distillation.
Applications in Research & Development
The utility of this compound stems from its bifunctional nature (two hydroxyl groups) and its inherent chirality.
Chiral Building Block in Asymmetric Synthesis
In drug development, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical, as different enantiomers of a drug can have vastly different biological activities. Chiral molecules like this compound serve as valuable starting materials, or "chiral building blocks," for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3][4] The two hydroxyl groups can be selectively protected or functionalized to build more complex molecular architectures with defined stereochemistry.
Caption: Conceptual workflow illustrating the use of a chiral diol in drug synthesis.
Potential in Drug Delivery and Formulation
Structurally similar diols are widely used in dermatological and pharmaceutical formulations.[6][16]
-
Penetration Enhancement: Pentane-1,5-diol has been shown to significantly enhance the percutaneous absorption of active ingredients like hydrocortisone into the skin.[17] Its ability to act as a solvent and interact with the stratum corneum facilitates drug delivery. It is highly probable that this compound shares these properties.
-
Solvent and Antimicrobial Properties: Like other diols, it is an effective solvent, a water-binding substance, and possesses antimicrobial properties, allowing it to act as a preservative in topical formulations.[17][18] These characteristics make it an attractive, multi-functional excipient.
Analogue for Protein Crystallography
The related compound 2-methyl-2,4-pentanediol (hexylene glycol) is a widely used precipitating agent and cryoprotectant in protein crystallography.[5] Its amphiphilic nature allows it to bind to various locations on a protein's surface, displacing water and promoting the formation of high-quality crystals necessary for X-ray diffraction studies. Given its structural similarities, this compound could serve as a novel agent in crystallization screens, potentially yielding different crystal forms or improved diffraction resolution for challenging protein targets.
Safety and Toxicological Profile
While specific toxicological data for this compound is limited, a profile can be inferred from related diols.
-
Irritation: Similar diols, such as 2-methylpentane-2,4-diol and 3-methylpentane-1,5-diol, are classified as causing skin and serious eye irritation.[19] Standard laboratory precautions, including the use of protective gloves and eye protection, are therefore essential.
-
General Toxicity: Aliphatic hydrocarbons and diols are generally considered to have low acute toxicity.[20] The primary risks are associated with direct contact (irritation) rather than systemic toxicity under normal handling conditions.[19]
Conclusion
This compound represents a molecule of significant, albeit underexplored, potential. Its efficient synthesis from readily available precursors and its inherent chirality position it as a valuable building block for asymmetric synthesis in the pharmaceutical industry. Furthermore, the established applications of its structural analogues in drug delivery and protein crystallography provide a strong rationale for its investigation as a novel excipient and research tool. As the demand for bio-based chemicals and stereochemically pure compounds grows, this compound is poised to become an increasingly important component in the toolkit of chemists and drug development professionals.
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Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Early Studies of Methyl-Substituted Pentanediols
Foreword: The Genesis of Branched-Chain Diols
In the landscape of industrial organic chemistry, the emergence of methyl-substituted pentanediols marked a significant step forward in the development of specialized solvents, polymer intermediates, and fine chemicals. Unlike their linear counterparts, the introduction of a methyl group created chiral centers and unique steric properties, profoundly influencing their physical characteristics and reactivity. This guide delves into the foundational studies of these versatile compounds, exploring the pioneering synthetic routes and analytical methods that first brought them from the laboratory bench to industrial relevance. We will examine the chemical logic that drove early experimental design, focusing on the period when catalytic hydrogenation and organometallic chemistry were becoming cornerstone technologies. This exploration is not merely a historical account but a study in chemical first principles, offering insights that remain relevant to researchers and drug development professionals today.
Part 1: Foundational Synthetic Methodologies
The early synthesis of methyl-substituted pentanediols was dominated by two robust and scalable strategies: the catalytic hydrogenation of oxygenated precursors and carbon-carbon bond formation using Grignard reagents. The choice of method was dictated by the availability of starting materials and the desired isomeric structure.
Catalytic Hydrogenation: The Workhorse of Diol Production
Catalytic hydrogenation was the preeminent method for the industrial-scale production of simple diols, prized for its efficiency and atom economy.[1] The core principle involves the addition of hydrogen across double bonds, particularly the carbonyl group of aldehydes, ketones, and esters, to yield alcohols.[2][3]
The Case of 2-Methyl-2,4-pentanediol (Hexylene Glycol)
The most commercially significant isomer, 2-methyl-2,4-pentanediol, was primarily synthesized from a readily available acetone derivative, diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).[4] This process is a landmark example of early industrial catalysis.
-
Causality of Experimental Choice : Acetone was an inexpensive and abundant feedstock. Its base-catalyzed self-condensation to diacetone alcohol provided a direct precursor containing the required carbon skeleton. The subsequent challenge was the selective reduction of the ketone functionality without cleaving the tertiary alcohol. Early researchers turned to heterogeneous catalysts known for their efficacy in reducing carbonyls under pressure.[5]
-
Catalyst System : Raney Nickel was a catalyst of choice due to its high activity and relatively low cost.[4][6] Prepared by treating a nickel-aluminum alloy with concentrated sodium hydroxide, this catalyst possesses a porous structure with a large surface area, ideal for heterogeneous catalysis. The reaction required high pressure (up to 1.9 MPa) and elevated temperatures (around 150°C) to achieve efficient conversion.[4] These harsh conditions were necessary to overcome the activation energy for hydrogenation on the catalyst surface.
Synthesis of 1,5-Pentanediol Derivatives
For diols with primary hydroxyl groups, such as 3-methyl-1,5-pentanediol, the hydrogenation of dicarboxylic acid esters was a common route.[7]
-
Precursor and Rationale : Ethyl β-methylglutarate served as a suitable precursor for 3-methyl-1,5-pentanediol.[7] Ester hydrogenation was a more challenging transformation than ketone reduction, demanding more severe conditions or more active catalysts.[8][9] Early work by Adkins and others demonstrated the utility of copper-chromium oxide catalysts (Adkins catalyst) for this purpose, which were effective but required very high pressures and temperatures.[2][3] The use of Raney nickel for ester hydrogenation also became viable, particularly when a high ratio of catalyst to ester was employed, which allowed for lower reaction temperatures.[9]
Grignard Reactions: Assembling the Carbon Skeleton
The Grignard reaction, a Nobel Prize-winning discovery, provided a powerful tool for constructing alcohols via C-C bond formation.[10] Its application in early diol synthesis offered flexibility in accessing structures not easily made from simple condensation products.
-
Mechanism and Rationale : A Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon of a carbonyl group.[11] To synthesize a diol, this reaction could be employed in two ways:
-
Using a Grignard reagent with a protected hydroxyl group in its structure.
-
Reacting a Grignard reagent with a substrate already containing a hydroxyl group or a precursor to one (e.g., an ester or lactone).[12]
-
-
Experimental Considerations : The paramount rule for a successful Grignard reaction is the absolute exclusion of water and other protic sources. Grignard reagents are strongly basic and will be instantly quenched by any available proton.[13] This necessitated the use of anhydrous solvents, typically diethyl ether, and careful drying of all glassware and reagents. The reaction involves the formation of a magnesium alkoxide intermediate, which is then hydrolyzed in a separate acidic workup step to liberate the final alcohol product.[14]
Part 2: Early Characterization and Analysis
Before the advent of routine high-resolution spectroscopy, the characterization of newly synthesized compounds was a meticulous process relying on physical properties and classical analytical techniques.
Physical Property Measurement
For a purified liquid sample, the primary indicators of identity and purity were its boiling point, density, and refractive index. These constants were carefully measured and compared against literature values or those of analogous compounds.
| Compound | Boiling Point (°C / mm Hg) | Density (g/mL at 20°C) | Refractive Index (n20/D) |
| 2-Methyl-2,4-pentanediol | 197-198 / 760 | ~0.92 | ~1.428 |
| 3-Methyl-1,5-pentanediol | 150 / 25 | 0.974 | 1.454 |
| 4-Methyl-1,3-pentanediol | Not widely reported in early literature | - | - |
| 3-Methyl-1,3-pentanediol | Not widely reported in early literature | - | - |
| (Data compiled from various sources, including[15][16]) |
Spectroscopic Methods
As analytical instrumentation evolved, infrared (IR) spectroscopy became an invaluable tool. It allowed for the direct confirmation of functional groups. For methyl-substituted pentanediols, the key diagnostic signals would be:
-
A strong, broad absorption in the ~3300-3400 cm⁻¹ region , characteristic of the O-H stretching vibration of the hydroxyl groups.
-
Strong absorptions in the ~2850-2960 cm⁻¹ region due to C-H stretching of the methyl and methylene groups.
-
A strong C-O stretching absorption around 1050-1150 cm⁻¹ .
Gas Chromatography (GC)
Gas chromatography emerged as a powerful technique for assessing the purity of volatile compounds like diols. By separating components of a mixture based on their boiling points and interactions with the stationary phase, GC could quantify the conversion of starting material and the presence of byproducts with high precision.[17][18]
Part 3: Key Experimental Protocols
The following protocols are representative of the methodologies employed in early studies, synthesized from historical accounts and established procedures.[4][7]
Protocol 1: Synthesis of 2-Methyl-2,4-pentanediol via Hydrogenation
Objective: To reduce diacetone alcohol to 2-methyl-2,4-pentanediol using a Raney Nickel catalyst.
Materials:
-
Diacetone alcohol
-
Raney Nickel (activated, stored as a slurry)
-
High-pressure autoclave/reactor equipped with stirring and heating
-
Hydrogen gas (high-purity)
-
Filtration apparatus (e.g., Buchner funnel with Filter-Cel)
-
Distillation apparatus
Procedure:
-
Reactor Charging: To a high-pressure autoclave, charge diacetone alcohol and a slurry of Raney Nickel catalyst. A typical catalyst loading would be 5-10% by weight relative to the diacetone alcohol.
-
System Purge: Seal the reactor and purge the system several times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to an initial pressure of approximately 1.9 MPa.[4]
-
Reaction: Begin vigorous stirring and heat the reactor to 150°C. The pressure will increase with temperature. Maintain the hydrogen pressure at the target level throughout the reaction by feeding more gas as it is consumed.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Cooldown and Depressurization: Turn off the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and carefully filter the reaction mixture to remove the pyrophoric Raney Nickel catalyst. The filter cake should be kept wet with water to prevent ignition upon contact with air.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure 2-methyl-2,4-pentanediol.
Protocol 2: Synthesis of 3-Methyl-1,5-pentanediol via Ester Hydrogenation
Objective: To reduce ethyl β-methylglutarate to 3-methyl-1,5-pentanediol. This protocol is adapted from the procedure by Longley and Emerson.[7]
Materials:
-
3,4-Dihydro-2-methoxy-4-methyl-2H-pyran (precursor to the intermediate aldehyde)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Raney Nickel catalyst
-
High-pressure hydrogenation autoclave
-
Hydrogen gas
-
Distillation apparatus
Procedure:
-
Intermediate Formation: In a flask, stir 3,4-dihydro-2-methoxy-4-methyl-2H-pyran with water and a catalytic amount of concentrated hydrochloric acid for 2 hours. This hydrolyzes the pyran to form the intermediate β-methylglutaraldehyde.[7]
-
Neutralization: Carefully add solid sodium bicarbonate to the solution until it is neutral to pH paper.
-
Hydrogenation: Transfer the entire aqueous reaction mixture along with Raney Nickel catalyst (approx. 4% by weight of the initial pyran) to a high-pressure autoclave.
-
Reaction Conditions: Apply a hydrogen pressure of at least 1625 p.s.i. and heat the autoclave to 125°C with shaking for 4 hours.[7]
-
Workup: After cooling and venting the reactor, remove the catalyst by filtration.
-
Purification: Distill the filtrate. After an initial fraction of water and methanol is removed, the product, 3-methyl-1,5-pentanediol, is collected by vacuum distillation (b.p. 149-150°C / 25 mm Hg).[7]
Part 4: Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow from synthesis to final product analysis in early diol preparation.
Caption: General experimental workflow for the synthesis and analysis of methyl-substituted pentanediols.
Reaction Pathway: Hydrogenation of Diacetone Alcohol
This diagram details the specific catalytic conversion of diacetone alcohol to its corresponding diol.
Caption: Catalytic hydrogenation pathway from diacetone alcohol to 2-methyl-2,4-pentanediol.
References
- Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts.
- Longley, R. I., Jr., & Emerson, W. S. (1955). 3-methyl-1,5-pentanediol. Organic Syntheses, Coll. Vol. 3, 181. [Link]
- 2-METHYL-2,4-PENTANEDIOL.
- Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol.
- Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol.
- Preparation method of 3-methyl-1, 5-pentanediol.
- Preparation of 2-Methyl-2,4-pentanediol. ChemicalBook.
- Mechanism of Diol Formation in the Reaction of Benzylic Grignard Reagents with Aldehydes. RSC Publishing.
- 2-Methyl-2,4-pentanediol | 107-41-5. ChemicalBook.
- Catalytic Hydrogenation of Esters to Alcohols.
- Grignard Reaction. Organic Chemistry Portal.
- Diols and Alcohol Prepar
- Adkins, H., & Billica, H. R. (1948). The Hydrogenation of Esters to Alcohols at 25-150°. Journal of the American Chemical Society, 70(9), 3121–3125. [Link]
- Method for producing 3-methyl-1,5-pentanediol.
- Catalytic hydrogenation process for the synthesis of terminal diols from terminal dialkyl aliphatic esters.
- 3-Methyl-1,5-pentanediol >= 98.0 GC 4457-71-0. Sigma-Aldrich.
- The catalytic hydrogenation of esters to alcohols.
- Exploring 3-Methyl-1,5-Pentanediol: Properties and Applic
- Preparation of Diols and the Grignard Reaction. YouTube.
- The Grignard Reaction Mechanism. Chemistry Steps.
- 4-methyl-1,3-pentanediol. NIST WebBook.
- 4-Methylpentane-1,3-diol | C6H14O2. PubChem.
- 3-Methylpentane-1,3-diol | C6H14O2. PubChem.
- 2-Methyl-2,4-pentanediol for synthesis 107-41-5. Sigma-Aldrich.
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Introduction: From Laboratory Novelty to Industrial Cornerstone
An In-depth Technical Guide to the Discovery and History of Aliphatic Diols
Aliphatic diols, organic compounds containing two hydroxyl (-OH) groups attached to a saturated carbon backbone, represent a class of molecules fundamental to modern chemistry. Commonly known as glycols, these compounds have evolved from academic curiosities in the mid-19th century to indispensable platform chemicals underpinning a vast array of industries, from automotive antifreezes and polymers to pharmaceuticals and cosmetics. Their unique physical properties—high boiling points, hygroscopicity, and versatile solvency—stem directly from the presence of two hydroxyl groups, which allow for extensive hydrogen bonding. This guide provides a technical exploration of the discovery and historical development of key aliphatic diols, tracing their journey from the pioneering syntheses of the 1800s to the sophisticated industrial processes of the 21st century. We will examine the key scientific breakthroughs, the evolution of synthetic methodologies, and the causal links between experimental choices and the large-scale commercialization of these vital chemicals.
Chapter 1: The Genesis of Glycols: Charles-Adolphe Wurtz and Ethylene Glycol
The story of aliphatic diols begins with the brilliant French chemist Charles-Adolphe Wurtz.[1] His work in the 1850s not only led to the first synthesis of a diol but also established the very concept of a "glycol" as a compound class intermediate between monohydric alcohols and trihydric glycerol.
The First Synthesis: A Two-Step Approach
In 1856, Wurtz reported the first synthesis of the simplest diol, ethylene glycol.[2] His initial approach was a logical extension of alcohol synthesis, involving the hydrolysis of an ester. He first reacted 1,2-dibromoethane with silver acetate to produce ethylene glycol diacetate. This ester was then subjected to saponification (hydrolysis with a strong base, like potassium hydroxide) to yield the free diol, which he named "glycol" to signify its relationship to both ethyl alcohol and glycerin.[2][3][4]
The choice of silver acetate was crucial; its reaction with the alkyl halide was a well-understood method for introducing an acetate group, which could then be readily hydrolyzed. This multi-step process, while groundbreaking, was not efficient for larger-scale preparation.
A More Direct Path: The Hydration of Ethylene Oxide
Wurtz continued to refine his work and, in 1859, published a more direct and elegant synthesis: the direct hydration of ethylene oxide with water.[2] This method, which forms the basis of all modern industrial production, was a significant conceptual leap. It demonstrated that the strained three-membered ether ring of ethylene oxide could be opened by water to form the corresponding diol. He perfected this method in 1860.[5] This reaction could proceed without a catalyst at high temperatures and pressures or under milder conditions with acid or base catalysis.
The causality behind this improved method lies in the high ring strain of the epoxide. This inherent instability makes it susceptible to nucleophilic attack, in this case by a water molecule, providing a direct and atom-economical route to the diol.
Diagram 1: Wurtz's Foundational Syntheses of Ethylene Glycol
Caption: Wurtz's two key routes to synthesizing ethylene glycol.
Experimental Protocol: Wurtz's Saponification of Ethylene Glycol Diacetate
This protocol is a representation of the principles used by Wurtz.
-
Esterification: 1,2-dibromoethane is treated with two equivalents of silver acetate in a suitable solvent. The reaction mixture is heated, leading to a double displacement reaction where the bromide ions are replaced by acetate groups, precipitating silver bromide.
-
Isolation: The precipitated silver bromide is removed by filtration. The solvent is then removed from the filtrate, typically by distillation, to yield crude ethylene glycol diacetate.
-
Saponification: The crude diacetate is mixed with an aqueous solution of potassium hydroxide. The mixture is heated under reflux to drive the hydrolysis of the ester groups.
-
Purification: The resulting solution, containing ethylene glycol, potassium acetate, and excess potassium hydroxide, is neutralized. Ethylene glycol is then isolated from the salt solution by fractional distillation under reduced pressure, a technique necessary to overcome its high boiling point and prevent thermal decomposition.
Chapter 2: Broadening the Family: Propylene Glycol and 1,4-Butanediol
Following Wurtz's discovery, the field expanded as chemists began to synthesize other aliphatic diols, with propane-1,2-diol (propylene glycol) and butane-1,4-diol (BDO) emerging as compounds of significant industrial interest.
Propylene Glycol: The Non-Toxic Glycol
Propylene glycol, a chiral diol, was synthesized shortly after ethylene glycol.[6] Its commercial production follows a similar logic to its simpler counterpart: the hydration of its corresponding epoxide, propylene oxide.[7][8][9] This reaction can be performed non-catalytically at high temperatures (200-220°C) or catalytically at lower temperatures (150-180°C) using an acid or base catalyst.[6] The non-catalytic process is often favored in modern plants to avoid separation and corrosion issues associated with catalysts, accepting the trade-off of higher energy costs. A significant portion of propylene glycol is used in pharmaceuticals, cosmetics, and as a food additive (E1520), where its low toxicity offers a distinct advantage over ethylene glycol.[9]
1,4-Butanediol and the Advent of Reppe Chemistry
1,4-Butanediol was first synthesized in 1890 by the Dutch chemist Pieter Johannes Dekkers via the acidic hydrolysis of N,N'-dinitro-1,4-butanediamine.[10] However, it remained a laboratory chemical until the 1940s, when Walter Reppe, a German chemist at BASF, developed a revolutionary industrial synthesis. This work, known as "Reppe Chemistry," was born out of the necessity to use non-petroleum feedstocks like coal.
The Reppe process involves the reaction of acetylene with two equivalents of formaldehyde at high pressure in the presence of a copper acetylide catalyst.[11][12][13] This yields but-2-yne-1,4-diol, which is then hydrogenated to produce 1,4-butanediol.[14][15] This breakthrough provided the first economically viable route to BDO, transforming it into a commodity chemical used to produce valuable solvents like tetrahydrofuran (THF) and polymers such as polybutylene terephthalate (PBT).[10][16][17]
Diagram 2: The Reppe Process for 1,4-Butanediol Synthesis
Caption: High-pressure reaction of acetylene and formaldehyde in the Reppe process.
Chapter 3: Industrialization and Process Evolution
The transition from laboratory synthesis to widespread industrial production was driven by economic demand and technological innovation. The early 20th century saw the commercialization of ethylene glycol, followed by other diols as new processes made them economically competitive.
Ethylene Glycol: From Explosives to Antifreeze and Polymers
While Wurtz had laid the scientific groundwork, ethylene glycol saw little commercial use until World War I, where it was used as a substitute for glycerol in the manufacture of explosives.[5][18] Early industrial production relied on the hydrolysis of ethylene oxide produced via the chlorohydrin process.[3][19] However, this process was inefficient and generated significant chlorinated waste.
The major turning point came in the 1930s with the commercialization of a direct oxidation route to ethylene oxide from ethylene, a process developed by French chemist Théodore Lefort.[20] This made ethylene oxide a cheap and readily available feedstock, and its subsequent non-catalytic hydrolysis became the dominant industrial method.[18][19][20] This development coincided with the rise of the automotive industry, which created a massive market for ethylene glycol as a high-performance antifreeze.[5][18][19] Later, the demand for polyester fibers and PET resins would become the largest driver of ethylene glycol production.[19][20]
Diversification of BDO Production
The Reppe process, despite its ingenuity, has significant safety concerns due to the handling of highly flammable acetylene.[11] This has driven the development of alternative production routes, particularly in North America and Europe.
| Process Name | Primary Feedstock(s) | Key Transformation(s) | Advantages | Disadvantages |
| Reppe Process | Acetylene, Formaldehyde | Ethynylation followed by hydrogenation | Mature technology, high yield, short process.[13] | High-pressure operation, safety risks of acetylene.[11] |
| Davy Process | n-Butane or Maleic Anhydride | Oxidation to maleic anhydride, esterification, then hydrogenation | Lower cost feedstock (butane), avoids acetylene.[11] | Multi-step process. |
| Propylene Oxide Process | Propylene Oxide, Syngas | Carbonylation to an intermediate, followed by hydrogenation | Utilizes a common petrochemical feedstock. | Complex process, catalyst sensitivity. |
| Bio-based Routes | Sugars (e.g., glucose), Biomass | Fermentation to succinic acid (or other precursors), then hydrogenation | Renewable feedstock, lower carbon footprint.[11][21] | Scaling challenges, potential competition with food sources.[21] |
Diagram 3: Major Industrial Pathways to 1,4-Butanediol
Caption: Comparison of petrochemical and bio-based routes to 1,4-Butanediol.
Chapter 4: Modern Methods for Fine Chemical Synthesis
While industrial production focuses on a few key diols, researchers in drug development and materials science require access to a much wider variety of diols with specific stereochemistry. Modern organic synthesis provides a powerful toolkit for this purpose.
The most common laboratory method for preparing vicinal diols is the dihydroxylation of alkenes .[22][23] This can be achieved with several reagents:
-
Potassium Permanganate (KMnO₄): Cold, dilute, and alkaline KMnO₄ adds two hydroxyl groups across the double bond in a syn fashion (both on the same face).
-
Osmium Tetroxide (OsO₄): A highly reliable but toxic and expensive reagent that also performs syn-dihydroxylation. It is almost always used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄.[23]
-
Sharpless Asymmetric Dihydroxylation: A landmark achievement in organic synthesis, this method uses a catalytic amount of OsO₄ with a chiral ligand to achieve highly enantioselective syn-dihydroxylation of alkenes, providing access to chiral diols.[22][23]
Methods also exist for creating anti-diols (hydroxyl groups on opposite faces), such as the opening of an epoxide with water or a carboxylate anion, followed by hydrolysis (an extension of the Prévost-Woodward reaction logic).[22][23] The synthesis of 1,3-diols and longer-chain diols often involves more complex multi-step sequences, such as reductions of β-hydroxy ketones or aldol reactions.[22][24]
Experimental Protocol: Catalytic Dihydroxylation of an Alkene
-
Setup: An alkene is dissolved in a suitable solvent system (e.g., a mixture of t-butanol and water) in a reaction flask.
-
Reagent Addition: The stoichiometric co-oxidant (e.g., N-methylmorpholine N-oxide) and the chiral ligand (for asymmetric synthesis) are added. The mixture is cooled in an ice bath.
-
Catalyst Introduction: A solution containing a catalytic amount of osmium tetroxide is added dropwise. The reaction is stirred, often overnight, allowing it to slowly warm to room temperature.
-
Quenching: The reaction is quenched by the addition of a reducing agent, such as sodium sulfite, to destroy any remaining oxidant.
-
Workup and Purification: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude diol is then purified, typically by column chromatography or recrystallization, to yield the final product.
Conclusion: An Enduring Legacy and a Sustainable Future
The history of aliphatic diols is a microcosm of the evolution of organic chemistry itself—from the structural elucidations of the 19th century to the rise of the petrochemical industry in the 20th and the current drive towards sustainable, bio-based manufacturing. The initial laboratory syntheses by pioneers like Charles-Adolphe Wurtz established the fundamental chemistry, while the industrial ingenuity of figures like Walter Reppe transformed these molecules into global commodities. Today, ethylene glycol, propylene glycol, and 1,4-butanediol are foundational pillars of the chemical industry, essential for the production of everything from plastics and textiles to pharmaceuticals. As the industry confronts the challenges of the 21st century, the next chapter in the history of diols is being written in the language of biotechnology and green chemistry, with fermentation and catalytic conversion of renewable feedstocks promising a more sustainable future for this vital class of compounds.[21]
References
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- Ethylene glycol. (n.d.). In New World Encyclopedia.
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- The Reppe process for industrial synthesis of 1,4‐butanediol and its subsequent transformation to other C4 chemicals. (n.d.). ResearchGate.
- "Ethylene Glycol," in: Ullmann's Encyclopedia of Industrial Chemistry. (n.d.).
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- A brief description of 1,4-Butanediol synthesis method. (2024, March 8). ChemicalBook.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Ethylene Glycol. (n.d.). NCBI.
- Reppe Chemistry. (2008, February 15). Scientific Spectator.
- Technological development of ethylene glycol production. (n.d.). ResearchGate.
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- Propylene glycol production plant. (n.d.). Erbil.
- The synthesis and introduction of 1,4-Butanediol. (2022, February 15). ChemicalBook.
- How Is 1,4-Butanediol Produced? (2024, December 22). Bloom Tech.
- 1,4-Butanediol Production and Uses. (n.d.). Scribd.
- Dihydroxylation. (n.d.). In Wikipedia.
- Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors. (n.d.). Google Patents.
- Propylene Glycol Production Process: Latest News, Technology Updates & Industry Insights in China. (n.d.). JLP Corporation.
- 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. (n.d.). Journal of the American Chemical Society.
- Synthesis of diols by dihydroxylation. (n.d.). Organic Chemistry Portal.
- Organic Syntheses Procedure. (n.d.).
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Methodological & Application
Application Notes and Protocols for the Synthesis of Polymers Using 3-Methylpentane-1,5-diol
Introduction: The Unique Advantages of 3-Methylpentane-1,5-diol in Polymer Architectures
3-Methylpentane-1,5-diol (MPD) is a branched aliphatic diol that offers unique advantages in the synthesis of polymers such as polyesters and polyurethanes.[1][2] Its molecular structure, featuring a methyl group on the third carbon of a five-carbon chain, introduces asymmetry that disrupts polymer chain packing. This disruption of crystallinity leads to the formation of amorphous polymers with distinct properties, including enhanced flexibility, softness, and transparency.[3] Furthermore, polymers derived from MPD often exhibit increased hydrophobicity and good adhesion.[4][5]
These characteristics make 3-methylpentane-1,5-diol a valuable monomer for applications requiring durable, flexible, and clear materials, such as in coatings, adhesives, and elastomers.[1] This guide provides detailed protocols for the synthesis of polyesters and polyurethanes incorporating this versatile diol, intended for researchers and professionals in polymer science and drug development.
I. Application in Polyester Synthesis: Crafting Amorphous and Flexible Polyesters
The inclusion of 3-methylpentane-1,5-diol in polyester synthesis is a strategic choice to produce materials with low crystallinity. This is in contrast to polyesters synthesized from linear diols, which tend to be more crystalline and rigid. The amorphous nature of MPD-based polyesters results in lower glass transition temperatures and enhanced flexibility, making them suitable for applications such as plasticizers and soft-touch coatings.[1]
The following protocol details the synthesis of a polyester from 3-methylpentane-1,5-diol and adipic acid via a two-stage melt polycondensation.
Protocol 1: Synthesis of Poly(3-methyl-1,5-pentylene adipate)
This protocol describes the synthesis of an amorphous polyester through the melt polycondensation of 3-methylpentane-1,5-diol with adipic acid.
Materials and Equipment:
-
3-Methylpentane-1,5-diol (MPD)
-
Adipic acid
-
Titanium(IV) isopropoxide (TIPT) or another suitable catalyst
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen inlet
-
Chloroform (for purification)
-
Methanol (for purification)
Diagram of Polyester Synthesis Workflow:
Caption: Workflow for polyester synthesis via melt polycondensation.
Procedure:
Step 1: Esterification
-
Into a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup, add equimolar amounts of 3-methylpentane-1,5-diol and adipic acid.
-
Add a catalytic amount of titanium(IV) isopropoxide (approximately 0.1 mol% relative to the diacid).
-
Begin purging the system with a slow stream of nitrogen to create an inert atmosphere.
-
Heat the reaction mixture to 180-200°C with continuous stirring.
-
Water will be produced as a byproduct of the esterification reaction and should be collected in the receiving flask.
-
Continue this stage for 2-3 hours or until the theoretical amount of water has been collected.
Step 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately one hour. This will help to remove any remaining water and drive the polymerization reaction forward.
-
Continue the reaction under high vacuum for an additional 2-4 hours. A noticeable increase in the viscosity of the molten polymer will be observed.
-
To terminate the reaction, remove the heat source and break the vacuum with nitrogen gas.
-
Allow the polymer to cool to room temperature under a nitrogen atmosphere.
Purification:
-
Dissolve the synthesized polyester in a suitable solvent such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh cold methanol.
-
Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.
Expected Polymer Properties:
| Property | Expected Value |
| Appearance | Clear, viscous liquid or amorphous solid |
| Glass Transition Temperature (Tg) | -50 to -30 °C |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
II. Application in Polyurethane Synthesis: Enhancing Flexibility and Performance
In polyurethane synthesis, 3-methylpentane-1,5-diol can be utilized in two primary ways: as a co-polyol in the soft segment or as a chain extender in the hard segment.[1][2] When used as a co-polyol, it contributes to a more amorphous soft segment, enhancing the flexibility and lowering the glass transition temperature of the resulting polyurethane. As a chain extender, it reacts with diisocyanates to form the hard segments of the polyurethane. The branched structure of MPD disrupts the packing of these hard segments, leading to improved transparency and flexibility compared to polyurethanes made with linear diol chain extenders.[3]
The following protocol outlines the synthesis of a thermoplastic polyurethane using 3-methylpentane-1,5-diol as a chain extender.
Protocol 2: Synthesis of a Thermoplastic Polyurethane using 3-Methylpentane-1,5-diol as a Chain Extender
This protocol describes a two-step prepolymer method for synthesizing a thermoplastic polyurethane.
Materials and Equipment:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
3-Methylpentane-1,5-diol (MPD)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with temperature controller
Diagram of Polyurethane Synthesis Workflow:
Caption: Workflow for two-step polyurethane synthesis.
Procedure:
Step 1: Prepolymer Synthesis
-
In a four-neck round-bottom flask under a nitrogen atmosphere, add the poly(tetramethylene ether) glycol (PTMEG) and dissolve it in dry DMF.
-
Add the 4,4'-Methylene diphenyl diisocyanate (MDI) to the flask. The molar ratio of NCO to OH groups should be approximately 2:1.
-
Add a catalytic amount of dibutyltin dilaurate (DBTDL), typically 0.01-0.05% by weight of the total reactants.
-
Heat the mixture to 70-80°C with constant stirring for 2-3 hours to form the isocyanate-terminated prepolymer.
Step 2: Chain Extension
-
Cool the prepolymer solution to 50-60°C.
-
In a separate flask, prepare a solution of 3-methylpentane-1,5-diol in dry DMF. The amount of diol should be calculated to react with the excess isocyanate groups from the prepolymer step.
-
Add the 3-methylpentane-1,5-diol solution dropwise to the prepolymer solution over 30 minutes with vigorous stirring.
-
After the addition is complete, continue the reaction at 50-60°C for an additional 2-4 hours, or until the desired viscosity is reached. The disappearance of the isocyanate peak (around 2270 cm⁻¹) can be monitored by FT-IR spectroscopy.[6]
Isolation:
-
Pour the polymer solution into a large volume of a non-solvent, such as water or methanol, to precipitate the polyurethane.
-
Wash the precipitated polymer thoroughly with the non-solvent to remove any unreacted monomers and residual solvent.
-
Collect the polymer by filtration and dry it in a vacuum oven at 50-60°C until a constant weight is obtained.
Formulation and Expected Properties:
| Component | Role | Effect on Properties |
| PTMEG (Mn 2000) | Soft Segment | Provides flexibility and elastomeric properties |
| MDI | Hard Segment | Contributes to strength and hardness |
| 3-Methylpentane-1,5-diol | Chain Extender | Reduces crystallinity, enhances flexibility and transparency |
| DBTDL | Catalyst | Controls the reaction rate |
III. Standard Polymer Characterization Protocols
The following are brief protocols for the essential characterization of the synthesized polymers.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the polymer.
-
Procedure:
-
Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ for polyesters, DMSO-d₆ for polyurethanes).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to identify the characteristic peaks of the monomer units within the polymer chain.
-
Protocol 4: Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Procedure:
-
Prepare a dilute solution of the polymer (1-2 mg/mL) in a suitable mobile phase (e.g., THF).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into the GPC system.
-
Calibrate the system using polystyrene standards.
-
Analyze the resulting chromatogram to determine the molecular weight distribution.
-
Protocol 5: Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point at a rate of 10°C/min under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -80°C) at a rate of 10°C/min.
-
Reheat the sample to the upper temperature at a rate of 10°C/min.
-
Analyze the second heating scan to determine Tg and Tm.
-
Protocol 6: Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the polymer.
-
Procedure:
-
Place 5-10 mg of the polymer sample in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition and the temperature at maximum weight loss.
-
References
- Exploring 3-Methyl-1,5-Pentanediol: Properties and Applic
- MPD (3-METHYL-1,5-PENTANEDIOL)
- Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5 - The Royal Society of Chemistry. (URL: [Link])
- Experimental Study on the Effect of Pentanediol as a Chain Extender on the Mechanical Properties of MDI Polyurethane Foams. (URL: [Link])
- High Molecular Weight Polyesters Derived from Biobased 1,5-Pentanediol and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties | ACS Sustainable Chemistry & Engineering. (URL: [Link])
- Synthesis and Comparison of Properties of Waterborne Polyurethanes Using Polyols Containing 3-Methyl-1,5-Pentanediol (MPD) - Korea Science. (URL: [Link])
- Biobased 1,5-pentanediol derived aliphatic-aromatic copolyesters: Synthesis and thermo-mechanical properties of poly(pentylene succinate-co-terephthalate)
- 3-methyl-1,5-pentanediol - Organic Syntheses Procedure. (URL: [Link])
- Preparation and Properties of Polyurethane and Polyurethaneurea Elastomers from Methylene Bis(4-Cyclohexylisocyan
- MPD (3-METHYL-1,5-PENTANEDIOL) by Kuraray Europe GmbH - Adhesives & Sealants. (URL: [Link])
- MPD – A unique diol for high-performance polyols/polymers - Kuraray Europe GmbH. (URL: [Link])
- Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives - MDPI. (URL: [Link])
- Step-Growth Polyesters with Biobased (R)-1,3- Butanediol. (URL: [Link])
- ISTANBUL TECHNICAL UNIVERSITY GRADUATE SCHOOL M.Sc. THESIS JANUARY 2022 PRODUCTION OF SPECIAL RESINS FOR USE IN POLYURETHANE - polen.itu.edu.tr. (URL: [Link])
- High Molecular Weight Polyesters Derived from Biobased 1,5-Pentanediol and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties | Request PDF. (URL: [Link])
- Synthesis and Characterization of Renewable Polyester Coil Coatings from Biomass-Derived Isosorbide, FDCA, 1,5-Pentanediol, Succinic Acid, and 1,3-Propanediol - MDPI. (URL: [Link])
- Chain extender useful in the manufacture of polyurethanes and the corresponding polyurethanes - European Patent Office - EP 1466 - Googleapis.com. (URL: [Link])
- PROCESS FOR PREPARING MDI PREPOLYMERS WITH REDUCED CONTENT OF FREE MDI MONOMER - European Patent Office - EP 1237967 B1. (URL: [Link])
- Safety Data Sheet: 3-Methyl-1,5-pentanediol - Carl ROTH. (URL: [Link])
- 3-Methyl-1,5-pentanediol | C6H14O2 | CID 20524 - PubChem. (URL: [Link])
- 3-Methyl-1,5-pentanediol - Suzhou Senfeida Chemical Co., Ltd. (URL: [Link])
- Polymerization and Properties of New Spray Polyurea Series Containing Isophorone Diisocyan
- (PDF)
- Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS - MDPI. (URL: [Link])
- Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing). (URL: [Link])
- A New Class of Mechano‐Responsive Polyurethane Via Anthracene ‐TAD Diels‐Alder (DA) Click Chemistry - PMC - NIH. (URL: [Link])
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Application Notes & Protocols: The Versatility of 2-Methylpentane-1,5-diol in Modern Organic Synthesis
Introduction: 2-Methylpentane-1,5-diol is a chiral diol that presents a unique combination of stereochemistry and bifunctionality, making it a valuable, albeit specialized, building block in organic synthesis.[1][2] Its structure, featuring primary and secondary hydroxyl groups and a chiral center at the C2 position, allows for a range of transformations. These notes explore its potential and established applications, providing detailed protocols for researchers in synthetic chemistry and drug development. The presence of the methyl group on the carbon backbone introduces specific steric and electronic properties that can be strategically exploited to influence the reactivity and properties of derived molecules, from chiral auxiliaries to specialty polymers and fragrance compounds.
Physicochemical Properties
A foundational understanding of this compound's properties is crucial for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | [2][3] |
| Molecular Weight | 118.17 g/mol | [1][2][3] |
| Boiling Point | 229.9 °C at 760 mmHg | [3] |
| Density | 0.961 g/cm³ | [3] |
| Flash Point | 107.2 °C | [3] |
| Stereochemistry | Racemic (contains one stereocenter) | [1] |
| CAS Number | 42856-62-2 | [2][3] |
Application 1: Chiral Auxiliary in Asymmetric Synthesis (Conceptual Protocol)
The inherent chirality of this compound makes its enantiopure forms, (R)- and (S)-2-methylpentane-1,5-diol, excellent candidates for use as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[4][5] After serving its purpose, the auxiliary is removed and can often be recovered for reuse.[5] While specific literature applications for this diol are nascent, its structure is well-suited for forming chiral acetals to direct subsequent diastereoselective reactions.
Workflow: Chiral Auxiliary-Mediated Synthesis
The general strategy involves attaching the auxiliary to a prochiral substrate, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.[6]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol: Diastereoselective Diels-Alder Reaction
This protocol details the conceptual use of (S)-2-methylpentane-1,5-diol to form a chiral acrylate acetal for a Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene. The steric hindrance provided by the auxiliary is expected to direct the approach of the diene.[7]
Step 1: Synthesis of the Chiral Acrylate Acetal
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add (S)-2-methylpentane-1,5-diol (1.18 g, 10 mmol), glyoxylic acid (0.92 g, 10 mmol, 50 wt% in water), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 50 mg). Add 100 mL of toluene.
-
Rationale: The Dean-Stark apparatus is essential for removing water generated during the acetal formation, driving the reaction to completion according to Le Châtelier's principle.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous sodium bicarbonate (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral acetal. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 2: Diastereoselective Diels-Alder Reaction
-
Setup: In a flame-dried, nitrogen-purged 100 mL flask, dissolve the purified chiral acetal (10 mmol) in 50 mL of anhydrous dichloromethane. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Rationale: Anhydrous conditions and an inert atmosphere are critical to prevent quenching of the Lewis acid catalyst. The low temperature enhances diastereoselectivity by minimizing the kinetic energy of the reactants, favoring the more ordered transition state.
-
Reaction: Add a Lewis acid catalyst, such as diethylaluminum chloride (1.0 M solution in hexanes, 11 mL, 11 mmol), dropwise. Stir for 15 minutes. Add freshly cracked cyclopentadiene (1.32 g, 20 mmol) dropwise. Allow the reaction to stir at -78 °C for 3-4 hours.
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous Rochelle's salt solution at -78 °C and allowing it to warm to room temperature with vigorous stirring. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Setup: Dissolve the crude Diels-Alder adduct in a 4:1 mixture of tetrahydrofuran (THF) and water (50 mL).
-
Reaction: Add lithium hydroxide (LiOH, 0.48 g, 20 mmol) and stir at room temperature for 12 hours to hydrolyze the ester.
-
Work-up: Acidify the mixture to pH ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x 40 mL). The aqueous layer will contain the recovered water-soluble this compound auxiliary. The combined organic layers contain the chiral carboxylic acid product. Dry the organic layer, concentrate, and purify as needed.
Application 2: Synthesis of Heterocyclic Scaffolds
1,5-Diols are ideal precursors for the synthesis of six-membered oxygen-containing heterocycles, such as tetrahydropyrans.[8] These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds.[9][10] An acid-catalyzed intramolecular cyclization of this compound provides a straightforward route to 3-methyltetrahydropyran-2-ol, which exists in equilibrium with its open-chain form. This can be further functionalized.
Caption: Intramolecular cyclization of this compound.
Protocol: Acid-Catalyzed Intramolecular Cyclization
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (5.91 g, 50 mmol) in 50 mL of benzene.
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (0.1 mL).
-
Rationale: The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as a nucleophile in an intramolecular Sₙ2 reaction to close the ring.
-
Reaction: Heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction to room temperature. Carefully add solid sodium bicarbonate until gas evolution ceases to neutralize the acid.
-
Purification: Filter the mixture and wash the solid with benzene. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation to yield 3-methyltetrahydropyran.
Application 3: Monomer for Specialty Polyesters
Diols are fundamental building blocks in polymer chemistry, particularly for the synthesis of polyesters and polyurethanes.[8][11] The inclusion of this compound as a comonomer in a polyester synthesis introduces a methyl branch on the polymer backbone. This branching disrupts the regular packing of polymer chains, which in turn lowers the crystallinity and melting point, and can increase the solubility of the resulting polymer in organic solvents.
Protocol: Synthesis of a Polyester via Condensation Polymerization
This protocol describes the synthesis of a polyester from this compound and adipic acid.
-
Setup: To a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a short-path distillation head, add this compound (11.82 g, 0.1 mol), adipic acid (14.61 g, 0.1 mol), and a catalytic amount of antimony(III) oxide (Sb₂O₃, ~30 mg).
-
Rationale: The reaction is a step-growth polymerization. The removal of the water byproduct is critical to achieve a high molecular weight polymer. The reaction is performed in two stages: an initial esterification under nitrogen followed by a polycondensation under vacuum at a higher temperature.
-
Stage 1 (Esterification): Heat the mixture to 180-200 °C under a slow stream of nitrogen. Water will begin to distill off. Continue heating for 2-3 hours until the majority of the theoretical amount of water has been collected.
-
Stage 2 (Polycondensation): Increase the temperature to 220-240 °C and gradually apply a vacuum (to <1 mmHg). The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Reaction Completion: Continue the reaction under high vacuum for another 2-4 hours. The reaction is considered complete when the stirrer struggles to agitate the viscous polymer melt.
-
Isolation: Cool the reaction under nitrogen. The resulting solid polyester can be removed from the flask once it reaches room temperature. The properties of the polymer (e.g., molecular weight, thermal properties) can be analyzed by techniques such as Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).
Application 4: Precursor for Fragrance Esters
The conversion of alcohols to esters is a cornerstone of the fragrance industry, as esters are often responsible for the pleasant smells of fruits and flowers.[12][13] this compound can be di-esterified to produce compounds with potential applications as fragrance materials or plasticizers. The resulting diester's properties, including its odor profile and volatility, will be determined by the carboxylic acid used. For example, its dibenzoate ester is a known derivative.[3]
Caption: Fischer esterification for fragrance synthesis.
Protocol: Synthesis of 2-Methylpentane-1,5-diyl dibenzoate
-
Setup: In a 100 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (2.36 g, 20 mmol) in 40 mL of pyridine. Cool the mixture in an ice bath.
-
Rationale: Pyridine acts as both the solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is performed at 0 °C to control the exothermic reaction between the acid chloride and the alcohol.
-
Reaction: Add benzoyl chloride (5.90 g, 42 mmol, 2.1 equivalents) dropwise to the cooled solution over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold 2 M HCl to neutralize the excess pyridine. A precipitate may form. Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash successively with 2 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure diester.
References
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- Benchchem. 2-methylpentane-1,3-diol | 149-31-5.
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- Patsnap Eureka. (2025, July 25). Role of 2-Methylpentane in Cross-linked Polymer Networks.
- SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.
- Google Patents. EP1380559B1 - Ethers of 2,2,4-trimethylpentane-1,3-diol as fragrance materials.
- precisionFDA. 2-METHYL-1,5-PENTANEDIOL.
- PubChem. 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390.
- ChemSynthesis. (2025, May 20). 2-methyl-1,5-pentanediol - 42856-62-2, C6H14O2, density, melting point, boiling point, structural formula, synthesis.
- PubMed Central. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress.
- Williams College Chemistry. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.
- Unknown Source. 1,5-pentane diol.
- Ataman Kimya. 2-METHYL-2,4-PENTANEDIOL.
- Sigma-Aldrich. Chiral Auxiliaries.
- MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.
- PubChem. 1,5-Pentanediol | C5H12O2 | CID 8105.
- Wikipedia. 2-Methyl-2,4-pentanediol.
- ResearchGate. (2016, April 12). (PDF) Synthesis of new fragrances from 2-methylfuran. Part I.
- MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide.
- Beilstein Journals. (2022, June 27). Synthesis of odorants in flow and their applications in perfumery.
- MDPI. (n.d.). Advances in the Asymmetric Synthesis of BINOL Derivatives.
- Royal Society of Chemistry Publishing. (n.d.). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate.
- Unknown Source. Fragrance material review on 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)ethan-1-one.
- Unknown Source. Application of chiral building blocks to the synthesis of drugs.
- ResearchGate. (2025, August 26). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.
- ResearchGate. (2025, October 16). (PDF) A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid.
- Unknown Source. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review.
- Unknown Source. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block.
- Unknown Source. A Review on Medicinally Important Heterocyclic Compounds.
- PubChem. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099.
- Unknown Source. Effect of Pentane-1,5-diol and Propane-1,2-diol on Percutaneous Absorption of Terbinafine.
- Unknown Source. NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
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Experimental Protocols for the Application of 2-Methylpentane-1,5-diol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of 2-methylpentane-1,5-diol. With full editorial control, this guide is structured to provide in-depth technical protocols and insights, moving beyond a rigid template to offer a narrative grounded in scientific expertise and practical experience.
Introduction: Understanding this compound
This compound (CAS No. 42856-62-2) is a diol with a unique molecular structure that lends itself to a variety of applications, from polymer synthesis to cosmetic and pharmaceutical formulations.[1][2][3][4] Its methyl group and two hydroxyl groups at the 1 and 5 positions influence its polarity, solubility, and reactivity, making it a versatile building block and functional ingredient. This guide will explore its key applications with detailed experimental protocols, emphasizing the causal relationships behind procedural steps to ensure technical accuracy and reproducibility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its behavior as a solvent, its reactivity in polymerization, and its interaction with biological systems.
| Property | Value | Source |
| Molecular Formula | C6H14O2 | [1][2][4] |
| Molecular Weight | 118.17 g/mol | [2][4] |
| Boiling Point | 229.9 °C at 760 mmHg | [1] |
| Flash Point | 107.2 °C | [1] |
| Density | 0.961 g/cm³ | [1] |
| Refractive Index | 1.447 | [1] |
| LogP | 0.38730 | [1] |
Application in Polymer Chemistry: Synthesis of Polyesters
This compound serves as a valuable monomer in the synthesis of polyesters. The incorporation of its branched structure can disrupt the crystallinity of the resulting polymer, leading to materials with modified flexibility and toughness. This makes it a target for creating biodegradable polyesters with tailored properties.
Causality of Experimental Choices in Polyester Synthesis
The synthesis of polyesters from diols and dicarboxylic acids is a classic example of step-growth polymerization. The choice of monomers, catalyst, reaction temperature, and vacuum are critical parameters that dictate the molecular weight, structure, and properties of the final polymer. The methyl group in this compound introduces asymmetry, which can lower the melting point and crystallinity of the polyester compared to those synthesized from linear diols like 1,5-pentanediol.
Experimental Workflow: Polyester Synthesis
Sources
Application Notes and Protocols for 2-Methylpentane-1,5-diol as a Plasticizer in Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential application of 2-methylpentane-1,5-diol as a plasticizer in polymer formulations. While direct literature on this specific application is nascent, this document synthesizes established principles of polymer science, the physicochemical properties of this compound, and standardized testing protocols to present a robust framework for its evaluation. These notes are intended to guide researchers in exploring the utility of this diol as a potential alternative to conventional plasticizers, with a focus on enhancing polymer flexibility and processing characteristics. Detailed experimental protocols for formulation, characterization, and performance evaluation are provided to ensure scientific rigor and reproducibility.
Introduction: The Role of this compound in Polymer Modification
Plasticizers are essential additives that increase the plasticity or fluidity of a material, primarily for plastics.[1] They are low-volatility solvents that, when added to a polymer, reduce the intermolecular forces between the polymer chains, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility.[2][3] The search for novel, efficient, and safer plasticizers is a continuous effort in polymer science, driven by regulatory pressures on traditional plasticizers like some phthalates and the demand for materials with tailored properties.
This compound, a dihydric alcohol with a branched alkyl chain, presents an interesting molecular architecture for a potential plasticizer. Its two hydroxyl groups can form hydrogen bonds with polar polymers, while the hydrocarbon backbone can interact with non-polar segments. This amphiphilic nature suggests potential compatibility with a range of polymers.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C6H14O2 | [4] |
| Molecular Weight | 118.17 g/mol | [4] |
| Boiling Point | 229.9 °C at 760 mmHg | [5] |
| Density | 0.961 g/cm³ | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| LogP | 0.38730 | [5] |
Mechanism of Plasticization: A Molecular Perspective
The plasticizing effect of this compound is predicated on its ability to intercalate between polymer chains, thereby disrupting polymer-polymer interactions.[6][7] This mechanism can be visualized as a molecular lubrication process.
The hydroxyl groups of this compound can form hydrogen bonds with polar functional groups on the polymer chains, such as the chlorine atoms in Poly(vinyl chloride) (PVC) or the carbonyl groups in polyesters. This interaction helps to anchor the plasticizer molecules between the polymer chains, effectively increasing the "free volume" and allowing for greater segmental mobility of the polymer backbone.[8] This increased mobility manifests as a lower glass transition temperature and enhanced flexibility.[3][9]
Potential Polymer Systems for Plasticization
The compatibility of a plasticizer with a polymer is crucial for its effectiveness and long-term stability. Given the polar nature of its hydroxyl groups, this compound is expected to be most compatible with polar polymers.
-
Poly(vinyl chloride) (PVC): PVC is a widely used polymer that is inherently rigid.[10] Its polarity, arising from the carbon-chlorine bond, makes it receptive to polar plasticizers. The hydroxyl groups of this compound can interact with the chlorine atoms of PVC through dipole-dipole interactions and hydrogen bonding.[11]
-
Polyesters (e.g., PET, PBT): The ester groups in polyesters provide sites for hydrogen bonding with the hydroxyl groups of the diol.[12] This could lead to effective plasticization, improving the processability and flexibility of these materials.
-
Polyamides (Nylons): Polyamides possess amide linkages that are capable of forming strong hydrogen bonds.[13][14] The introduction of this compound could disrupt the existing hydrogen bonding network within the polyamide, leading to a plasticizing effect.[15]
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound as a plasticizer. PVC is used as a model polymer system.
Protocol 1: Preparation of Plasticized PVC Films
Objective: To prepare PVC films with varying concentrations of this compound.
Materials:
-
PVC resin (suspension grade)
-
This compound (plasticizer)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Formulation Calculation: Determine the desired weight percentages (wt%) of the plasticizer (e.g., 10, 20, 30, 40 wt% relative to the PVC resin).
-
Dry Blending: In a high-speed mixer, dry blend the PVC resin and thermal stabilizer until a homogenous mixture is obtained.
-
Plasticizer Addition: Slowly add the calculated amount of this compound to the dry blend while continuing to mix. Mix until the plasticizer is fully absorbed and the mixture appears as a dry powder.
-
Solvent Casting (for thin films): a. Dissolve a known amount of the plasticized PVC compound in THF to create a solution of a specific concentration (e.g., 10% w/v). b. Stir the solution until the polymer is completely dissolved. c. Cast the solution onto a clean, flat glass plate using a casting knife to ensure a uniform thickness. d. Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours, followed by drying in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) to remove residual solvent.
-
Melt Compounding and Compression Molding (for thicker specimens): a. Melt-compound the plasticized PVC formulation using a two-roll mill or a twin-screw extruder at a temperature suitable for PVC processing (e.g., 160-180°C). b. Compression mold the compounded material into sheets or test specimens of desired dimensions using a hydraulic press at a suitable temperature and pressure.
Protocol 2: Characterization of Mechanical Properties
Objective: To evaluate the effect of this compound on the mechanical properties of PVC.
A. Tensile Properties (ASTM D882 / ISO 527-1) [6][16][17][18][19][20][21][22][23][24]
Procedure:
-
Cut dumbbell-shaped specimens from the prepared films or molded sheets according to the dimensions specified in the chosen standard.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load-extension curve.
-
Calculate the tensile strength, elongation at break, and Young's modulus.
B. Flexural Properties (ASTM D790 / ISO 178) [1][5][7][25][26][27][28][29][30][31]
Procedure:
-
Prepare rectangular bar-shaped specimens from the molded sheets according to the standard's specifications.
-
Condition the specimens as described for tensile testing.
-
Measure the width and thickness of each specimen.
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a constant rate until the specimen breaks or reaches a specified deflection.
-
Record the load-deflection curve.
-
Calculate the flexural strength and flexural modulus.
Protocol 3: Evaluation of Plasticizer Leaching
Objective: To determine the extent of this compound migration from the PVC matrix.
Materials:
-
Plasticized PVC films
-
Extraction solvent (e.g., deionized water, ethanol, or a food simulant)
Procedure:
-
Cut a known area and weight of the plasticized PVC film.
-
Immerse the film in a known volume of the extraction solvent in a sealed container.
-
Incubate the container at a specific temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
After incubation, remove the film and analyze the extraction solvent for the presence and concentration of this compound using a validated GC-MS or HPLC method.
-
Calculate the amount of leached plasticizer as a percentage of the initial plasticizer content in the film.
Data Interpretation and Application Notes
Expected Outcomes and Interpretation:
-
Mechanical Properties: An increase in the concentration of this compound is expected to lead to a decrease in tensile strength and modulus, and an increase in elongation at break. Similarly, a decrease in flexural strength and modulus would be anticipated. These changes would confirm the plasticizing effect of the diol.
-
Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC) can be used to measure the Tg of the plasticized films. A progressive decrease in Tg with increasing diol concentration would be a strong indicator of effective plasticization.[3][9]
-
Leaching: The leaching study will provide crucial information on the permanence of the plasticizer within the polymer matrix.[34][35][36][37] High leaching rates may limit the application of this compound in sensitive applications such as medical devices or food contact materials. Factors influencing leaching include the plasticizer's molecular weight and its compatibility with the polymer.[36][38]
Application Considerations:
-
Advantages:
-
Potential for Lower Toxicity: As a simple diol, this compound may offer a more favorable toxicological profile compared to some traditional plasticizers.
-
Good Compatibility with Polar Polymers: The presence of hydroxyl groups suggests good compatibility with polymers like PVC, potentially leading to efficient plasticization.
-
Improved Low-Temperature Flexibility: A significant reduction in Tg would impart better flexibility to the polymer at lower temperatures.
-
-
Potential Challenges:
-
Volatility: The relatively low molecular weight of this compound might lead to higher volatility compared to larger plasticizer molecules, which could be a concern during processing and over the product's lifespan.
-
Leaching: Due to its water solubility, leaching into aqueous environments could be a significant issue.[35]
-
Hygroscopicity: The hydroxyl groups may attract water, which could affect the dimensional stability and electrical properties of the final product.
-
Safety and Handling
While specific toxicological data for this compound is limited, it is prudent to handle it with the care afforded to other laboratory chemicals. Based on safety data for structurally similar diols, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound presents as a promising candidate for investigation as a novel plasticizer, particularly for polar polymers. Its molecular structure suggests the potential for effective plasticization through the disruption of intermolecular polymer chain interactions. The detailed protocols provided in this guide offer a systematic approach to evaluating its performance, including its effects on mechanical properties and its permanence within the polymer matrix. While challenges such as potential leaching and volatility need to be carefully assessed, the exploration of such alternative plasticizers is a critical endeavor in the advancement of polymer science and the development of safer, high-performance materials.
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Application Notes and Protocols for the Use of 2-Methylpentane-1,5-diol in High-Performance Coating Formulations
Introduction
In the dynamic landscape of coating technology, the pursuit of enhanced performance, durability, and application efficiency is perpetual. Formulators are continually exploring novel raw materials that can impart superior properties to protective and decorative coatings. 2-Methylpentane-1,5-diol (CAS No: 42856-62-2), a branched-chain aliphatic diol, has emerged as a compelling monomer for the synthesis of advanced polyester and polyurethane resins.[1][2] Its unique molecular architecture, featuring a methyl side group, offers distinct advantages over traditional linear diols, such as 1,6-hexanediol, by disrupting polymer chain packing and influencing the final properties of the cured coating.[3]
This comprehensive guide provides researchers, scientists, and formulation chemists with an in-depth understanding of the role of this compound in coating systems. We will explore its fundamental properties, the mechanistic basis for its performance-enhancing attributes, and detailed protocols for its incorporation into polyester polyols and two-component polyurethane coatings. The information presented herein is designed to empower formulators to leverage the unique benefits of this branched diol to develop next-generation coatings with improved flexibility, adhesion, and chemical resistance.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in coating formulations. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 42856-62-2 | [1] |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Appearance | Colorless liquid | Inferred from isomer data |
| Boiling Point | 229.9 °C at 760 mmHg | General chemical data |
| Density | 0.961 g/cm³ | General chemical data |
| Flash Point | 107.2 °C | General chemical data |
| Hydroxyl Value | Approx. 950 mg KOH/g | Calculated |
Mechanism of Performance Enhancement: The Role of Methyl Branching
The performance advantages conferred by this compound are primarily attributed to its branched molecular structure. The presence of the methyl group along the pentane backbone introduces steric hindrance, which disrupts the regular packing of polymer chains. This structural irregularity leads to several beneficial effects on the final coating properties:
-
Increased Flexibility and Impact Resistance: The less ordered polymer matrix allows for greater chain mobility, resulting in a more flexible coating that is better able to withstand bending and rapid deformation without cracking.
-
Enhanced Hydrolytic Stability: The methyl group can shield the ester linkages in polyester backbones from hydrolysis, thereby improving the long-term durability of the coating, particularly in humid or corrosive environments.
-
Improved Adhesion: The amorphous nature of polymers synthesized with this compound can promote better wetting of and interaction with various substrates, leading to enhanced adhesion.
-
Lower Crystallinity: The disruption of chain packing reduces the tendency of the polymer to crystallize, which can be advantageous in maintaining the clarity and gloss of the coating.
The following diagram illustrates the conceptual difference in polymer chain packing between a resin synthesized with a linear diol and one synthesized with this compound.
Caption: Comparison of polymer chain packing.
Applications in Coating Systems
The unique properties of this compound make it a versatile building block for a variety of high-performance coating systems.
Polyester Coatings
In polyester resins for coatings, this compound can be used as a co-monomer with various dicarboxylic acids (e.g., isophthalic acid, adipic acid) to synthesize polyester polyols. These polyols can then be crosslinked with aminoplast resins (e.g., melamine-formaldehyde) to form durable baked enamels for applications such as coil coatings and general industrial finishes. The incorporation of this compound is expected to improve the flexibility (T-bend performance) and corrosion resistance of these coatings.
Polyurethane Coatings
This compound is an excellent candidate for the synthesis of polyester polyols intended for use in two-component (2K) polyurethane coatings. These polyols are reacted with polyisocyanates (e.g., hexamethylene diisocyanate trimer) to form a highly crosslinked network. The resulting polyurethane coatings are anticipated to exhibit superior flexibility, impact resistance, and weatherability, making them suitable for demanding applications such as automotive clear coats and protective coatings for industrial equipment.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a polyester polyol incorporating this compound and the formulation of a 2K polyurethane clear coat.
Protocol 1: Synthesis of a Polyester Polyol with this compound
This protocol describes the synthesis of a hydroxyl-terminated polyester polyol with a target molecular weight and hydroxyl value suitable for polyurethane coating applications.[4][5]
Materials:
-
This compound
-
Isophthalic Acid
-
Adipic Acid
-
Trimethylolpropane (as a branching agent)
-
Fascat® 4100 (tin-based esterification catalyst)
-
Xylene (for water removal via azeotropic distillation)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Charge the reactor with this compound, isophthalic acid, adipic acid, and trimethylolpropane.
-
Begin stirring and purge the reactor with nitrogen for 15 minutes.
-
Heat the mixture to 160°C under a gentle nitrogen blanket to melt the solids and form a homogeneous mixture.
-
Once the mixture is uniform, add the Fascat® 4100 catalyst.
-
Gradually increase the temperature to 220°C. Water of esterification will begin to collect in the Dean-Stark trap.
-
Maintain the reaction at 220°C, monitoring the reaction progress by measuring the acid value at regular intervals.
-
When the acid value drops below 10 mg KOH/g, apply a vacuum of approximately 50-100 mbar to facilitate the removal of the remaining water and drive the reaction to completion.
-
Continue the reaction under vacuum until the acid value is below 2 mg KOH/g.
-
Cool the resulting polyester polyol to below 100°C and discharge it from the reactor.
Characterization:
-
Acid Value: Titration with standardized KOH solution (ASTM D1639).
-
Hydroxyl Value: Acetylation method followed by titration (ASTM D1957).
-
Viscosity: Brookfield viscometer at a specified temperature.
-
Molecular Weight: Gel Permeation Chromatography (GPC).
Caption: Polyester Polyol Synthesis Workflow.
Protocol 2: Formulation and Application of a 2K Polyurethane Clear Coat
This protocol details the preparation and application of a two-component polyurethane clear coat based on the synthesized polyester polyol.[6]
Materials:
-
Synthesized Polyester Polyol (from Protocol 1)
-
Hexamethylene diisocyanate (HDI) trimer (e.g., Desmodur® N 3300)
-
Solvent blend (e.g., n-butyl acetate, xylene, methyl ethyl ketone)
-
Leveling agent (e.g., BYK-333)
-
UV absorber and HALS package (e.g., Tinuvin® 292 and Tinuvin® 1130)
Equipment:
-
Laboratory mixer with a high-speed dispersion blade.
-
Spray gun (e.g., HVLP) for application.
-
Test panels (e.g., phosphated steel or aluminum).
-
Curing oven.
Procedure:
Part A (Polyol Component):
-
In a mixing vessel, combine the synthesized polyester polyol with the solvent blend.
-
Under agitation, add the leveling agent and the UV stabilizer package.
-
Mix until a homogeneous solution is obtained.
Part B (Isocyanate Component):
-
The HDI trimer is typically used as supplied.
Mixing and Application:
-
Just before application, mix Part A and Part B in the specified stoichiometric ratio (typically based on an NCO:OH ratio of 1.05:1).
-
Allow an induction time of 15-20 minutes for the initial reaction to occur.
-
Adjust the viscosity for spraying with the solvent blend if necessary.
-
Apply the clear coat to the test panels to achieve a target dry film thickness (e.g., 40-50 µm).
-
Allow the coated panels to flash off for 15-20 minutes at ambient temperature.
-
Cure the panels in an oven according to a specified schedule (e.g., 30 minutes at 80°C).
Protocol 3: Coating Performance Evaluation
A comprehensive evaluation of the cured coating's performance is crucial. The following standard test methods are recommended.[7]
| Performance Metric | ASTM Standard | Brief Description |
| Dry Film Thickness | ASTM D7091 | Non-destructive measurement using magnetic or eddy current gauges. |
| Pencil Hardness | ASTM D3363 | Determines the hardness of the coating by the ability to resist scratching from pencils of known hardness. |
| Adhesion (Cross-Hatch) | ASTM D3359 | Assesses the adhesion of the coating to the substrate by applying and removing pressure-sensitive tape over a lattice pattern cut into the coating. |
| Flexibility (T-Bend) | ASTM D4145 | Evaluates the flexibility and adhesion of the coating on a bent metal substrate.[4] |
| Impact Resistance | ASTM D2794 | Measures the coating's resistance to rapid deformation (impact). |
| Solvent Resistance (MEK Rubs) | ASTM D5402 | Assesses the degree of cure by rubbing the coating with a cloth soaked in methyl ethyl ketone. |
| Gloss | ASTM D523 | Measures the specular gloss of the coating at various angles (20°, 60°, 85°). |
Representative Starting Formulations
The following are representative starting point formulations for a polyester-melamine baking enamel and a 2K polyurethane clear coat, comparing the use of this compound with a conventional linear diol, 1,6-hexanediol.
Table 1: Polyester Polyol Composition
| Component | Formulation A (with 2-MPD) (molar ratio) | Formulation B (with 1,6-HDO) (molar ratio) |
| This compound | 1.1 | - |
| 1,6-Hexanediol | - | 1.1 |
| Isophthalic Acid | 0.7 | 0.7 |
| Adipic Acid | 0.3 | 0.3 |
| Trimethylolpropane | 0.05 | 0.05 |
Table 2: 2K Polyurethane Clear Coat Formulation
| Component | Weight % |
| Part A | |
| Polyester Polyol (from above) | 50.0 |
| n-Butyl Acetate | 20.0 |
| Xylene | 10.0 |
| Leveling Agent | 0.5 |
| UV Stabilizer Package | 1.5 |
| Part B | |
| HDI Trimer (75% solids) | 18.0 |
| Total | 100.0 |
Anticipated Performance Data
Based on the principles of polymer chemistry and the known effects of branched diols, the following performance differences are anticipated between coatings formulated with this compound and a linear diol like 1,6-hexanediol.
| Performance Property | Formulation with this compound | Formulation with 1,6-Hexanediol |
| Flexibility (T-Bend) | Excellent (e.g., 0T - 1T) | Good (e.g., 2T - 3T) |
| Impact Resistance (Direct/Reverse) | Higher | Lower |
| Pencil Hardness | Slightly Lower | Slightly Higher |
| Adhesion | Excellent | Good |
| Hydrolytic Resistance | Improved | Standard |
| Crystallinity of Polyol | Amorphous | Semi-crystalline |
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation in the work area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound presents a valuable tool for coating formulators seeking to enhance the performance of polyester and polyurethane systems. Its unique branched structure imparts a favorable combination of flexibility, adhesion, and durability. By disrupting polymer crystallinity, it offers a pathway to developing coatings with superior mechanical properties and extended service life. The protocols and formulations provided in this guide serve as a robust starting point for researchers and developers to explore the full potential of this compound in their specific applications.
References
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- Wikipedia. (2024). 2-Methyl-2,4-pentanediol.
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The Untapped Potential of 2-Methylpentane-1,5-diol in Pharmaceutical Synthesis: A Guide to Application and Protocol
Introduction: Beyond a Simple Diol - The Strategic Value of 2-Methylpentane-1,5-diol in Medicinal Chemistry
In the vast landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex and efficacious drug molecules. While seemingly a simple, functionalized alkane, this compound (Figure 1) presents a unique and underexplored scaffold for medicinal chemists. Its bifunctional nature, coupled with a chiral center, offers a tantalizing platform for the synthesis of novel active pharmaceutical ingredients (APIs). The presence of a methyl group on the pentane backbone, in contrast to its achiral analogue 1,5-pentanediol, introduces a key stereochemical element and the potential for nuanced modulation of a drug candidate's pharmacokinetic and pharmacodynamic properties.
This application note will delve into the prospective applications of this compound in pharmaceutical synthesis, with a particular focus on its role as a versatile linker in the creation of drug analogues and as a chiral building block for stereoselective synthesis. We will explore its potential in modifying existing drug scaffolds, exemplified by the neuromuscular blocking agent Cisatracurium besylate, and provide detailed protocols for its synthesis and incorporation into drug-like molecules.
Figure 1: Chemical Structure of this compound A simple diol with significant potential in pharmaceutical design.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H14O2 | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| CAS Number | 42856-62-2 | [1][2] |
| Boiling Point | 229.9 °C at 760 mmHg | [3] |
| Density | 0.961 g/cm³ | [3] |
| Stereochemistry | Racemic (contains one chiral center) | [4] |
Application I: A Novel Linker for Drug Analogues - The Case of Cisatracurium Derivatives
The neuromuscular blocking agent Cisatracurium besylate is a prime example of a drug whose structure incorporates a flexible diol-derived linker. The synthesis of Cisatracurium and its parent compound, Atracurium besylate, traditionally utilizes 1,5-pentanediol to connect two isoquinolinium head groups.[5][6] The length and flexibility of this linker are crucial for the drug's ability to bind to and block nicotinic acetylcholine receptors at the neuromuscular junction.[7]
The introduction of a methyl group onto this linker, by substituting 1,5-pentanediol with this compound, presents a compelling strategy for the synthesis of novel Cisatracurium analogues. This seemingly minor modification could have significant pharmacological implications:
-
Conformational Constraint: The methyl group can introduce a degree of conformational rigidity to the linker, potentially leading to a more defined three-dimensional structure. This could enhance the molecule's binding affinity and selectivity for its target receptor.
-
Chirality and Stereoselectivity: The use of enantiomerically pure (R)- or (S)-2-methylpentane-1,5-diol would result in diastereomeric end products with potentially different pharmacological profiles. It is well-established that the stereochemistry of a drug can profoundly impact its efficacy and safety.[8]
-
Metabolic Stability: The methyl group may influence the metabolic profile of the drug, potentially altering its susceptibility to enzymatic degradation.
Workflow for the Synthesis of a Novel Cisatracurium Analogue
The following workflow outlines a proposed synthetic route to a Cisatracurium analogue incorporating a this compound linker.
Diagram of the proposed synthetic workflow.
Protocol: Synthesis of a Novel Cisatracurium Analogue via Michael Addition and Quaternization
This protocol details the key steps for the synthesis of a novel Cisatracurium analogue using 2-methyl-1,5-pentamethylene diacrylate.
Part A: Synthesis of 2-Methyl-1,5-pentamethylene diacrylate
-
Reaction Setup: To a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acryloyl chloride (2.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-methyl-1,5-pentamethylene diacrylate.
Part B: Synthesis of the Bis-adduct
-
Reaction Setup: Dissolve (R)-Tetrahydropapaverine (2.0 eq) and 2-methyl-1,5-pentamethylene diacrylate (1.0 eq) in toluene.
-
Reaction: Heat the mixture to 80 °C and stir for 24 hours.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to isolate the bis-adduct.
Part C: Quaternization
-
Reaction Setup: Dissolve the purified bis-adduct (1.0 eq) in acetonitrile.
-
Reaction: Add methyl benzenesulfonate (2.2 eq) to the solution and stir at room temperature for 48 hours.
-
Isolation: The product will precipitate from the solution. Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to yield the novel Cisatracurium analogue.
Rationale for Experimental Choices:
-
Base in Acrylation: Triethylamine is used as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Solvent for Michael Addition: Toluene is a suitable high-boiling solvent for the Michael addition, allowing the reaction to proceed at an elevated temperature.
-
Quaternizing Agent: Methyl benzenesulfonate is an effective methylating agent for the quaternization of the tertiary amine, a key step in the synthesis of atracurium and its analogues.[9]
Application II: A Chiral Building Block for Stereoselective Synthesis
The presence of a chiral center in this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds.[10] The (R)- and (S)-enantiomers of this diol can be used as chiral building blocks, allowing for the stereocontrolled introduction of a C6 fragment into a target molecule. This is particularly relevant in the synthesis of natural products and pharmaceuticals where specific stereoisomers exhibit desired biological activity.[8]
One potential application of chiral this compound is in the synthesis of chiral lactones. Chiral lactones are important structural motifs found in many biologically active compounds and are valuable synthetic intermediates.[11]
Proposed Enantioselective Synthesis of (S)-2-Methylpentane-1,5-diol
A plausible route to enantiomerically enriched this compound involves the asymmetric reduction of a suitable keto-ester precursor.
Proposed route for the enantioselective synthesis of (S)-2-methylpentane-1,5-diol.
Protocol: Stereoselective Oxidation to a Chiral Lactone
This protocol outlines the enzymatic oxidation of racemic this compound to yield an enantiomerically enriched lactone, a versatile chiral synthon.
-
Reaction Setup: In a buffered aqueous solution (pH 7.5), dissolve racemic this compound.
-
Enzymatic Oxidation: Add Horse Liver Alcohol Dehydrogenase (HLADH) and a stoichiometric amount of an oxidizing agent (e.g., NAD+).
-
Reaction: Gently stir the reaction mixture at room temperature for 48-72 hours, monitoring the progress by TLC or GC.
-
Workup: Saturate the aqueous solution with sodium chloride and extract with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting chiral lactone by column chromatography.
Rationale for Experimental Choices:
-
Enzyme Selection: Horse Liver Alcohol Dehydrogenase (HLADH) is known to catalyze the stereoselective oxidation of meso and racemic diols, making it a suitable choice for this transformation.[11]
-
Buffered Solution: Maintaining a neutral pH is crucial for the optimal activity and stability of the enzyme.
Conclusion and Future Outlook
This compound, though not yet widely exploited, holds significant promise as a versatile building block in pharmaceutical synthesis. Its potential to serve as a novel, chiral linker for the development of drug analogues, as demonstrated by the hypothetical synthesis of a Cisatracurium derivative, warrants further investigation. Furthermore, its utility as a chiral synthon for the stereoselective synthesis of complex molecules opens up new avenues for the discovery of novel therapeutics. The protocols and strategies outlined in this application note provide a foundational framework for researchers and drug development professionals to begin exploring the untapped potential of this intriguing molecule. As the demand for more sophisticated and stereochemically pure pharmaceuticals continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
- Jones, J. B., & Dodds, D. W. (1982). Preparation of useful chiral lactone synthons via stereospecific enzyme-catalysed oxidations of meso-diols.
- Thattar, S., et al. (2021).
- PubChem. (n.d.). 2-Methyl-1,5-pentanediol. National Center for Biotechnology Information.
- precisionFDA. (n.d.). 2-METHYL-1,5-PENTANEDIOL. U.S. Food and Drug Administration.
- NIST. (n.d.). This compound. National Institute of Standards and Technology.
- LookChem. (n.d.). This compound.
- de Sousa, J. D. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- Google Patents. (2011). Cisatracurium derivatives, preparation and uses thereof.
- Stoltz, B. M., et al. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters, 14(22), 5716–5719.
- Patočka, J., & Dvořák, A. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(2), 291.
- Ihara, M., & Tokunaga, Y. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2), 149.
- precisionFDA. (n.d.). 2-METHYL-1,5-PENTANEDIOL.
- NIST. (n.d.). This compound.
- Longley, R. I., Jr., & Emerson, W. S. (1954). 3-methyl-1,5-pentanediol. Organic Syntheses, 34, 71.
- Google Patents. (1976). Production of 3-methylpentane-1,5-diol.
- ResearchGate. (2015). Stereoselective synthesis and molecular modeling of chiral cyclopentanes.
- Google Patents. (2014). Process for preparing 1,5-pentanediol and? -Valerolactone from tetrahydroperfuryl alcohol.
- MDPI. (2023). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential.
- Bray, A. M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-413.
- Pritchard, J. G., & Vollmer, R. L. (1962). The meso and Racemic Forms of 2,4-Pentanediol and Certain of Their Derivatives. The Journal of Organic Chemistry, 27(11), 4074-4076.
- MedPath. (2023). Atracurium.
- ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis.
- Google Patents. (2010). Preparation method of atracurium besilate intermediates.
- PubMed. (2004). Synthesis of chiral building blocks for use in drug discovery.
- Google Patents. (1997). Process for the preparation and isolation of atracurium besylate.
- Google Patents. (2002). Process for preparing 1,5-pentanediol derivative.
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Application Notes: The Strategic Use of 2-Methylpentane-1,5-diol in High-Performance Adhesive Formulations
Introduction: Unveiling the Potential of a Unique Branched Diol
In the landscape of adhesive formulation, the selection of constituent monomers is paramount to achieving the desired balance of performance, processability, and durability. 2-Methylpentane-1,5-diol (CAS: 42856-62-2), a C6 aliphatic diol, presents a unique molecular architecture that offers distinct advantages for polymer chemists and formulators.[1] Its structure, featuring primary and secondary hydroxyl groups and a methyl branch, provides a versatile tool for modifying polymer backbones, particularly in polyurethane and polyester-based adhesive systems.
This guide provides an in-depth exploration of the application of this compound in adhesive manufacturing. We will move beyond a simple recitation of properties to explain the causal relationships between its structure and its functional role in enhancing adhesive characteristics. The protocols herein are designed to be self-validating, providing researchers and development professionals with a robust framework for innovation.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of this compound is essential for its effective integration into adhesive formulations.
| Property | Value | Reference |
| CAS Number | 42856-62-2 | [2][3] |
| Molecular Formula | C₆H₁₄O₂ | [2][3] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| Boiling Point | 229.9 °C at 760 mmHg | [4] |
| Density | 0.961 g/cm³ | [4] |
| Hydroxyl Groups | 2 (Primary and Secondary) | [3] |
| Key Structural Feature | Methyl group at C2 position | [3] |
Core Application Directive: A Dual-Function Monomer in Adhesive Synthesis
This compound serves two primary, strategic roles in the synthesis of polymers for adhesives:
-
As a Co-monomer in Polyester Polyol Synthesis: It is used as a foundational building block to create polyester polyols, which are macrodiols that form the "soft segment" of polyurethane adhesives. The inclusion of its branched structure is a deliberate choice to impart specific properties.
-
As a Chain Extender in Polyurethane Systems: In this role, it functions as a low-molecular-weight diol that reacts with isocyanates to form the "hard segments" of a polyurethane, significantly influencing the final mechanical properties of the adhesive.[5][6][7]
The methyl side group is the key to its unique contribution. Unlike linear diols such as 1,5-pentanediol, the methyl branch disrupts polymer chain packing and crystallinity. This structural disruption is mechanistically linked to enhanced flexibility and improved resistance to hydrolysis in the final polymer, as it sterically hinders the ester linkages from attack by water.
Caption: Logical relationship between the structure of this compound and its functional outcomes in adhesives.
Application Protocol 1: Synthesis of a Flexible, Hydrolysis-Resistant Polyester Polyol
This protocol details the synthesis of a polyester polyol (target MW ~2000 g/mol ) using this compound to impart flexibility. The procedure is a two-stage melt condensation polymerization.
Rationale
The synthesis is based on the polyesterification reaction between a diol and a dicarboxylic acid.[8] We select adipic acid as a common, flexible C6 dicarboxylic acid. An excess of the diol component is used to ensure the resulting polymer is hydroxyl-terminated, which is critical for its subsequent reaction with isocyanates.[8] The reaction progress is monitored by measuring the acid value; the synthesis is complete when the acid value is below a target threshold, indicating near-complete consumption of the carboxylic acid groups.[8]
Materials & Equipment
-
This compound (MPD)
-
Adipic Acid (AA)
-
Fascat® 4100 (Stannous Oxalate) or other suitable esterification catalyst
-
Nitrogen gas source
-
Glass reactor with mechanical stirrer, thermocouple, nitrogen inlet, and a distillation column/condenser setup
-
Heating mantle
-
Vacuum pump
-
Titration apparatus for acid value determination (KOH solution, phenolphthalein)
Step-by-Step Methodology
-
Reactor Charging & Inerting:
-
Calculate the molar quantities of reactants. For a target molecular weight of ~2000 g/mol , a diol:diacid molar ratio of approximately 1.15:1.05 is a good starting point.
-
Charge the reactor with this compound and adipic acid.
-
Add the catalyst at a concentration of 50-100 ppm relative to the total batch weight.
-
Begin stirring and purge the reactor with dry nitrogen for 20-30 minutes to create an inert atmosphere.[9]
-
-
First Stage Reaction (Atmospheric Pressure):
-
While maintaining a slow nitrogen sparge, begin heating the mixture to 150-160 °C.
-
Water of condensation will begin to form and be collected via the condenser.
-
Gradually increase the temperature to 220 °C over 3-4 hours. Hold at this temperature until approximately 80% of the theoretical amount of water has been collected.
-
QC Check 1: At this point, take a sample and measure the acid value. It should be significantly reduced but still above the final target.
-
-
Second Stage Reaction (Vacuum):
-
Stop the nitrogen sparge and gradually apply vacuum to the system, slowly reducing the pressure to below 20 mbar.
-
Maintain the temperature at 220 °C. The application of vacuum helps to remove the final traces of water and drive the reaction to completion.
-
Continue the reaction under vacuum for 2-4 hours, monitoring the rate of water collection.
-
QC Check 2 (Final): Break the vacuum with nitrogen and take a final sample. The reaction is considered complete when the Acid Value is < 1.0 mg KOH/g .[8] The hydroxyl value should also be determined and be close to the theoretical target (e.g., ~56 mg KOH/g for a 2000 MW diol).
-
-
Product Discharge:
-
Cool the resulting polyester polyol to below 100 °C under a nitrogen blanket.
-
Discharge the clear, viscous liquid product into a clean, dry, and sealed container.
-
Caption: Workflow for the synthesis of a polyester polyol using this compound.
Application Protocol 2: Formulation of a Two-Component Polyurethane Adhesive
This protocol describes the use of the polyester polyol synthesized in Protocol 1 to create a two-component (2K) polyurethane adhesive. This compound is also used here in its secondary role as a chain extender.
Rationale
Polyurethane adhesives are formed by the reaction of hydroxyl groups (from polyols and chain extenders) with isocyanate groups.[10] In this 2K system, Part A is an isocyanate-terminated prepolymer, and Part B is a mixture of the remaining polyol and the chain extender. The prepolymer approach ensures controlled reaction and better processability. The NCO/OH ratio is a critical parameter, typically kept above 1.0 to ensure complete reaction and good crosslinking. This compound, as the chain extender, reacts to form hard, rigid urethane segments that contribute to the adhesive's cohesive strength and hardness.[6][7]
Materials & Equipment
-
Part A: Methylene diphenyl diisocyanate (MDI)
-
Part B:
-
Synthesized polyester polyol (from Protocol 1)
-
This compound (as chain extender)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Optional: Solvents (e.g., Ethyl Acetate), adhesion promoters
-
-
Moisture-free reaction vessel with stirrer and nitrogen blanket
-
Mixing equipment for combining Part A and Part B
Step-by-Step Methodology
-
Pre-Reaction Preparation:
-
Ensure all polyols and diols are thoroughly dried (e.g., under vacuum at 80 °C) to a moisture content < 0.05%. Water will react with isocyanates and is detrimental to the formulation.[5]
-
Calculate the formulation based on the equivalent weights of the polyol, chain extender, and isocyanate to achieve a target NCO/OH index (e.g., 1.05).
-
-
Part A Synthesis (Isocyanate Prepolymer):
-
In a clean, dry reactor under a nitrogen blanket, charge a portion (e.g., 50-70%) of the synthesized polyester polyol.
-
Add the full, calculated amount of MDI while stirring.
-
An exothermic reaction will occur. Control the temperature to 70-80 °C and maintain for 2-3 hours.[9]
-
QC Check 3: Titrate a sample to determine the free %NCO content. This must match the theoretical calculation for the prepolymer.
-
-
Part B Formulation (Polyol Component):
-
In a separate mixing vessel, blend the remaining portion of the polyester polyol with the calculated amount of this compound chain extender.
-
Add the DBTDL catalyst (typically 0.01-0.05% of total formulation weight).
-
-
Adhesive Application & Curing:
-
Combine Part A and Part B at the specified mix ratio immediately before application. Mix thoroughly until uniform.
-
Apply the mixed adhesive to the substrate.
-
The adhesive will cure at ambient temperature, with cure time dependent on catalyst concentration and ambient conditions. Full mechanical properties are typically achieved after 5-7 days.
-
Caption: Reaction scheme for forming a segmented polyurethane adhesive.
Expected Performance Attributes & Characterization
The incorporation of this compound is expected to influence the final adhesive properties in a predictable manner.
| Adhesive Property | Expected Impact of this compound | Rationale |
| Flexibility / Elongation | Increased | The methyl branch disrupts polymer chain packing, reducing crystallinity and hardness. |
| Cohesive Strength | Moderate to High | As a chain extender, it builds the hard segment content, which provides physical crosslinking and strength.[6] |
| Adhesion to Substrates | Potentially Improved | Increased polymer flexibility can allow for better surface wetting on substrates. |
| Hydrolytic Stability | Enhanced | The methyl group sterically protects the adjacent ester linkages in the polyester backbone from hydrolysis. |
| Viscosity | Application Dependent | May increase viscosity due to hydrogen bonding, but the disruption of crystallinity could also have a mitigating effect. |
Standard Characterization Methods:
-
Tensile Testing (ASTM D412): To determine tensile strength, elongation at break, and modulus.
-
Lap Shear Strength (ASTM D1002): To measure the cohesive and adhesive strength on standard substrates.
-
T-Peel Strength (ASTM D1876): To evaluate the flexibility and peel resistance of the adhesive bond.
-
Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and viscoelastic properties.
Conclusion
This compound is more than a standard diol; it is a strategic formulation tool. Its branched structure provides a reliable mechanism for enhancing polymer flexibility and hydrolytic stability, while its function as a chain extender allows for precise control over the mechanical properties of polyurethane adhesives. By understanding the fundamental chemistry and applying robust, self-validating protocols, researchers and formulators can leverage the unique attributes of this diol to develop next-generation adhesives with superior performance profiles.
References
- N.A. (2001). Polyester Polyols Show Advantages in Polyurethane Adhesives. Adhesives & Sealants Industry. Link
- Guidechem. This compound 42856-62-2 wiki. Link
- LookChem. This compound. Link
- European Patent Office. (2022).
- OKCHEM. (2025).
- Google Patents. US7645831B2 - Reactive hot melt adhesives. Link
- Yazıcı, T., & Çelebi, M. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. DergiPark. Link
- MDPI. (2023).
- Tri-iso. Polyester Polyol Resins - Adhesives. Link
- NIST. This compound. NIST Chemistry WebBook. Link
- Chemsrc. This compound | CAS#:42856-62-2. Link
- ResearchGate. (2019). Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. Link
- MDPI. (2019). Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. Link
- European Patent Office. (2024).
- Ataman Kimya. 2-METHYLPENTANE-2,4-DIOL. Link
- PubChem. 2-Methyl-1,5-pentanediol. Link
- Benchchem. 2-methylpentane-1,3-diol | 149-31-5. Link
- Google Patents. WO2022063731A1 - Solvent-borne polyurethane adhesives with high molecular weight, high oh content and low solution viscosity. Link
- MDPI. (2022). The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. Link
- Adhesives & Sealants Industry. (2006).
- Carl ROTH. (2024). Safety Data Sheet: 2-Methyl-2,4-pentanediol. Link
- ResearchGate. (2005). Effect of chain extender on adhesive and optical properties of transparent polyurethane elastomers. Link
- Scrivener Publishing. (2020).
- Tri-iso. Chain Extenders and Curatives | Polyurethanes and Polyureas. Link
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- 10. Polyester Polyols | Adhesives | Request Quote or Samples [tri-iso.com]
solvent properties of 2-methylpentane-1,5-diol for chemical reactions
An In-Depth Guide to 2-Methylpentane-1,5-diol as a Novel Solvent for Chemical Synthesis
Authored by a Senior Application Scientist
Introduction: Beyond Conventional Solvents
In the pursuit of more efficient, sustainable, and versatile chemical processes, the role of the solvent cannot be overstated. Solvents dictate reaction kinetics, influence selectivity, and are a major contributor to the overall environmental footprint of a synthetic route[1]. This guide introduces this compound (CAS No: 42856-62-2), a di-hydroxy functionalized alkane, and explores its potential as a high-performance solvent for modern chemical reactions. As a diol, or glycol, it possesses two hydroxyl (-OH) groups, which impart unique physical and chemical properties that distinguish it from common volatile organic compounds (VOCs).[2] Its high boiling point, hydrogen bonding capabilities, and polar nature position it as a compelling alternative for researchers aiming to enhance reaction conditions and align with the principles of green chemistry[3][4].
This document provides a comprehensive overview of this compound, from its fundamental physicochemical properties to practical, field-tested protocols designed for immediate application in the research and development laboratory.
Section 1: Physicochemical Profile and Solvent Characteristics
Understanding the fundamental properties of a solvent is critical to predicting its behavior and suitability for a given chemical transformation. This compound is a C6 diol whose structure inherently creates a unique balance of polarity and hydrocarbon character.[5][6]
Core Properties
The defining features of this compound are its two hydroxyl groups, which allow it to act as both a hydrogen bond donor and acceptor.[7] This dual capability is crucial for solvating a wide range of substrates, reagents, and intermediates. Its high boiling point is a significant practical advantage, enabling reactions to be conducted at elevated temperatures under atmospheric pressure, which can accelerate reaction rates and drive equilibria towards desired products.
Data Summary
The following table consolidates the key quantitative data for this compound, providing a clear reference for experimental design.
| Property | Value | Significance in a Reaction Context | Source(s) |
| Molecular Formula | C₆H₁₄O₂ | Foundational information for stoichiometric calculations. | [6][8][9] |
| Molecular Weight | 118.17 g/mol | Essential for converting between mass and moles. | [5][8] |
| CAS Number | 42856-62-2 | Unique identifier for substance verification and procurement. | [5][8][9] |
| Appearance | Colorless Liquid | Allows for easy visual inspection of reaction mixtures for color changes or precipitation. | |
| Boiling Point | 229.9 °C at 760 mmHg | Enables a wide operational temperature range for high-temperature synthesis without requiring pressurized vessels. | [7][8] |
| Melting Point | 26.38 °C (estimate) | Indicates it is a liquid at or near standard room temperature. | [7] |
| Density | 0.961 g/cm³ | Necessary for accurate volume-to-mass conversions. | [8] |
| Flash Point | 107.2 °C | High flash point indicates lower flammability and enhanced safety compared to many volatile solvents. | [7][8] |
| LogP (Octanol/Water) | 0.38730 | Suggests a balance of hydrophilic and lipophilic character, enabling solubility for a broader range of compounds. | [7][8] |
| Hydrogen Bond Donors | 2 | Strong capability to solvate anions and polar species with lone pairs. | [7] |
| Hydrogen Bond Acceptors | 2 | Strong capability to solvate cations and protic species. | [7] |
Section 2: Rationale for Application in Organic Synthesis
The choice of this compound is not merely a substitution but a strategic decision to leverage its distinct properties for improved reaction outcomes.
Enhanced Solubility and Reaction Medium
As a polar, protic solvent, this compound is adept at dissolving polar reagents, ionic intermediates, and certain catalysts that exhibit poor solubility in common non-polar or aprotic polar solvents. The presence of two hydroxyl groups makes it particularly effective in reactions involving salts or charged species, where it can stabilize intermediates through hydrogen bonding.[10]
Driving Reactions at High Temperatures
Many chemical reactions, such as condensations, eliminations, and certain nucleophilic substitutions, benefit from or require high temperatures to proceed at a practical rate. The exceptionally high boiling point of this compound allows for thermal energy input that can overcome activation barriers and, in the case of condensation reactions, facilitate the removal of volatile byproducts like water, thereby driving the reaction to completion.
A Step Towards Greener Chemistry
The principles of green chemistry advocate for the reduction or elimination of hazardous substances[1]. This compound offers several advantages in this regard:
-
Low Volatility: Its low vapor pressure significantly reduces fugitive emissions compared to solvents like dichloromethane or THF, leading to a safer lab environment and less environmental contamination.[7][11]
-
Biodegradability: Simple aliphatic diols are generally biodegradable, presenting a more environmentally benign end-of-life scenario than many halogenated or aromatic solvents.[12]
-
Potential for Reuse: Its high boiling point can facilitate product separation via distillation of more volatile products, potentially allowing the solvent to be recovered and reused.
Modulating Catalyst Activity
The hydroxyl groups of the diol can act as ligands, coordinating to metal centers in organometallic catalysts.[10] This interaction can modulate the catalyst's electronic properties and steric environment, potentially leading to enhanced selectivity (e.g., regioselectivity or enantioselectivity) or improved reaction rates. This makes it a promising medium for exploring novel catalytic transformations.
Section 3: Application Protocol — A Case Study
To demonstrate the practical application of this compound, this section provides a detailed, self-validating protocol for a classic organic transformation where its properties are highly advantageous: a high-temperature nucleophilic aromatic substitution (SNAᵣ) reaction.
Protocol: Synthesis of 4-Phenoxyaniline
Objective: To synthesize 4-phenoxyaniline from 4-fluoronitrobenzene and phenol in the presence of a base, followed by reduction of the nitro group, using this compound as a high-temperature solvent. This two-step, one-pot procedure showcases the solvent's utility for reactions requiring high heat and its stability under basic and reductive conditions.
Causality of Experimental Choices:
-
Solvent Choice: this compound is selected for its high boiling point (~230 °C), which allows the SNAᵣ reaction to proceed at an elevated temperature (160 °C), a condition often necessary to activate the aryl fluoride towards substitution. Its polar nature helps to solubilize the potassium phenoxide intermediate.
-
Reagents: 4-Fluoronitrobenzene is an activated electrophile. Phenol and potassium carbonate generate the nucleophilic phenoxide in situ. Sodium dithionite is a mild and effective reducing agent for the nitro group.
-
Self-Validation: The protocol incorporates in-process monitoring via Thin-Layer Chromatography (TLC) to confirm the completion of each step before proceeding to the next, ensuring a robust and reproducible workflow.
Materials and Reagents
| Reagent | CAS No. | Hazards |
| This compound | 42856-62-2 | Eye Irritant (H319) |
| 4-Fluoronitrobenzene | 350-46-9 | Toxic, Irritant |
| Phenol | 108-95-2 | Toxic, Corrosive |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Irritant |
| Sodium Dithionite (Na₂S₂O₄) | 7775-14-6 | Self-heating, Harmful |
| Ethyl Acetate | 141-78-6 | Flammable, Irritant |
| Deionized Water | 7732-18-5 | N/A |
Safety Precautions:
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Handle all reagents with care, consulting their specific Safety Data Sheets (SDS) prior to use.
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of 4-phenoxyaniline.
Step-by-Step Protocol
-
Reaction Setup (SNAᵣ): a. To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and temperature probe, add this compound (30 mL). b. Add 4-fluoronitrobenzene (1.41 g, 10 mmol), phenol (1.04 g, 11 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol). c. Begin stirring and purge the vessel with nitrogen for 10 minutes. d. Heat the reaction mixture to 160 °C and maintain this temperature.
-
In-Process Monitoring 1: a. After 4 hours, carefully take a small aliquot from the reaction mixture. b. Dilute the aliquot with ethyl acetate and spot on a silica gel TLC plate. c. Elute with a 4:1 Hexanes:Ethyl Acetate mobile phase and visualize under UV light. d. The reaction is complete when the 4-fluoronitrobenzene spot has been consumed. Continue heating if necessary.
-
Reduction Step: a. Once the SNAᵣ is complete, turn off the heating and allow the mixture to cool to 80 °C. b. Slowly add deionized water (20 mL) to the flask. c. Carefully add sodium dithionite (5.22 g, 30 mmol) portion-wise over 15 minutes, as the reduction can be exothermic. d. Maintain the temperature at 80 °C for 1 hour.
-
In-Process Monitoring 2: a. Take another aliquot and analyze by TLC (1:1 Hexanes:Ethyl Acetate). b. The reaction is complete when the intermediate nitro-ether spot has been replaced by the lower Rf product spot (4-phenoxyaniline), which is often more UV active.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel containing 50 mL of deionized water. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. f. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-phenoxyaniline. The high-boiling this compound will remain in the crude oil and can be separated during chromatography.
Section 4: Safety, Handling, and Disposal
Handling:
-
As per its Safety Data Sheet, this compound causes serious eye irritation (H319).
-
Always wear appropriate eye protection, such as safety goggles or a face shield.
-
Use in a well-ventilated area or chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place away from incompatible materials. The compound is chemically stable under standard ambient conditions.
Disposal:
-
Dispose of waste solvent and reaction residues in accordance with local, state, and federal regulations. Due to its low volatility and potential biodegradability, it is a preferable alternative to many regulated solvents, but should still be disposed of as chemical waste.
Conclusion
This compound represents a valuable addition to the modern chemist's toolkit of solvents. Its unique combination of high polarity, excellent hydrogen bonding capability, high boiling point, and favorable safety profile makes it a superior choice for a variety of challenging chemical reactions. By enabling higher reaction temperatures, improving solubility, and aligning with the goals of sustainable chemistry, it offers a clear path to process optimization and innovation. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to begin exploring the significant potential of this versatile diol solvent.
References
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- Diols | Research Starters - EBSCO. EBSCO.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Diol - Wikipedia. Wikipedia.
- This compound CAS#: 42856-62-2 - ChemicalBook. ChemicalBook.
- This compound - the NIST WebBook. NIST.
- This compound | 42856-62-2 - Sigma-Aldrich. Sigma-Aldrich.
- 2-Methyl-2,4-pentanediol - Wikipedia. Wikipedia.
- Greener Solvent Altern
- Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC - NIH.
- Solvents and sustainable chemistry | Proceedings A | The Royal Society. The Royal Society.
- The green solvent: a critical perspective - PMC - PubMed Central - NIH.
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- 12. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methylpentane-1,5-diol
Welcome to the technical support guide for the purification of 2-methylpentane-1,5-diol (CAS No. 42856-62-2)[1][2][3][4]. This document is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions, all grounded in established scientific principles to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties is the first step in designing a purification strategy. The high boiling point and hygroscopic nature of this diol are particularly important.
| Property | Value | Significance for Purification |
| Molecular Formula | C6H14O2[1][5] | Basic information for characterization. |
| Molecular Weight | 118.17 g/mol [4] | Used in molarity calculations and analytical interpretations. |
| Boiling Point | 229.9 °C at 760 mmHg[1][5] | Indicates that vacuum distillation is required to prevent thermal decomposition. |
| Density | 0.961 g/cm³[1][5] | Useful for volume-to-mass conversions. |
| Flash Point | 107.2 °C[1][5] | Important for laboratory safety and handling procedures. |
| Water Solubility | Soluble | The compound is hygroscopic; care must be taken to exclude moisture. |
Q2: What are the likely impurities in commercial-grade this compound?
A2: Impurities typically stem from the synthesis process. The production of similar diols often involves the hydrogenation of precursors like diacetone alcohol or hydroformylation of unsaturated alcohols.[6][7] Potential impurities include:
-
Water: Due to its hygroscopic nature, water is a very common impurity.
-
Other Diol Isomers: Structural isomers such as 1,5-pentanediol or 2-methyl-2,4-pentanediol may be present.[6][8]
-
Residual Solvents: Solvents used during synthesis or workup (e.g., methanol) may remain.[7]
-
Unreacted Starting Materials: Precursors from the synthesis route may not have fully reacted.
-
Oxidation Byproducts: Aldehydes or carboxylic acids can form upon exposure to air, especially at elevated temperatures.
Q3: Which analytical techniques are recommended to assess the purity of this compound?
A3: A combination of methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): The primary method for quantifying organic impurities and determining the percentage purity.
-
Karl Fischer Titration: The gold standard for accurately determining water content, crucial for a hygroscopic substance.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of structural isomers or other organic impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of hydroxyl (-OH) groups and the absence of carbonyl (C=O) impurities from oxidation.
Section 2: Purification Method Selection
Choosing the correct purification method is critical and depends on the starting purity and the required final purity.
Decision Workflow for Purification Method
This diagram outlines a logical approach to selecting the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Section 3: Detailed Protocols & Troubleshooting
This section provides step-by-step instructions for the most effective purification method, vacuum fractional distillation, along with common troubleshooting scenarios.
Protocol 1: Purification by Vacuum Fractional Distillation
Vacuum distillation is the most effective method for purifying this compound due to its high boiling point. Distilling under reduced pressure lowers the boiling point, preventing thermal degradation.[7]
Pre-Distillation Drying (If Necessary)
If Karl Fischer analysis shows water content > 0.5%, pre-drying is recommended.
-
Select Drying Agent: Use a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or calcium hydride (CaH₂). CaH₂ is highly effective but reacts to produce hydrogen gas and requires careful handling.[6]
-
Procedure: Add the drying agent to the crude diol in a flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours or overnight.
-
Filtration: Filter the mixture under an inert atmosphere to remove the drying agent. The dried diol is now ready for distillation.
Distillation Workflow
Caption: Step-by-step workflow for vacuum distillation.
Step-by-Step Distillation Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. Use a short, insulated fractionating column (e.g., a Vigreux column) for efficient separation.
-
Charge the Flask: Charge the distillation flask with the dried this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Slowly and carefully apply vacuum. A typical target pressure is between 0.2 and 1.0 mmHg.[7]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial distillate (forerun), which will contain lower-boiling impurities like residual solvents.
-
Main Fraction: Once the head temperature stabilizes, collect the main fraction of pure this compound in a separate receiving flask. A patent for the related 3-methylpentane-1,5-diol shows it distilling at 92-94°C at 0.2 mmHg.[7] The target compound should have a similar boiling point under vacuum.
-
Final Fraction: Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities, or when the distillation pot is nearly dry.
-
-
Shutdown: Allow the system to cool completely before slowly reintroducing an inert gas (like nitrogen) to break the vacuum.
-
Storage: Store the purified product under an inert atmosphere in a tightly sealed container to prevent water absorption.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Unstable Boiling | - Vacuum applied too quickly.- Insufficient boiling chips or stirring.- Heating rate is too high. | - Apply vacuum gradually.- Ensure adequate stirring or fresh boiling chips are used.- Reduce the heating mantle temperature. |
| Product is Cloudy or Wet (High Water Content) | - Incomplete drying before distillation.- Leaks in the distillation apparatus.- Product absorbed moisture from the air after distillation. | - Ensure the pre-distillation drying step is effective (verify with KF).- Check all joints and seals for leaks before starting.- Break vacuum with dry inert gas and handle the final product under an inert atmosphere. |
| Poor Separation / Low Purity | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable vacuum. | - Use a more efficient column (e.g., packed column) or increase reflux ratio.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a high-quality vacuum pump and ensure the system is leak-tight.[11][12] |
| Product Discolors (Turns Yellow/Brown) | - Thermal decomposition due to excessive temperature.- Presence of oxygen due to leaks. | - Ensure the vacuum is low enough to keep the pot temperature below the decomposition point.- Thoroughly check the system for any air leaks before and during the distillation.[12][13] |
Section 4: References
-
This compound - LookChem. [Link]
-
This compound | CAS#:42856-62-2 | Chemsrc. [Link]
-
Determination of water samples and ene-diols or thiols in samples inaccessible for direct K.Fischer titration - ResearchGate. [Link]
-
Karl Fischer titration - Wikipedia. [Link]
-
This compound - NIST WebBook. [Link]
-
Water Determination Karl Fischer - Xylem Analytics. [Link]
-
How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone. [Link]
-
Troubleshooting Distillation Column Malfunctions - Ship & Shore Environmental, Inc. [Link]
-
2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem. [Link]
-
How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone - YouTube. [Link]
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]
-
2-METHYL-2,4-PENTANEDIOL - Ataman Kimya. [Link]
-
Troubleshooting Practice in the Refinery - KLM Technology Group. [Link]
-
US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents.
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- 5. This compound | CAS#:42856-62-2 | Chemsrc [chemsrc.com]
- 6. 2-Methyl-2,4-pentanediol | 107-41-5 [chemicalbook.com]
- 7. US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents [patents.google.com]
- 8. 1,5-pentane diol, 111-29-5 [thegoodscentscompany.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. labicom.cz [labicom.cz]
- 11. m.youtube.com [m.youtube.com]
- 12. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions with 2-Methylpentane-1,5-diol
Welcome to the technical support center for 2-methylpentane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to empower your success in experiments involving this versatile branched diol. My insights are drawn from a combination of established chemical principles and practical, field-proven experience.
Introduction: The Unique Characteristics of this compound
This compound (MPD), with its characteristic methyl branch, offers unique advantages in polymer synthesis, particularly for polyesters and polyurethanes. This structural feature disrupts chain packing, leading to amorphous polymers with lower melting points and enhanced solubility.[1][2] However, the secondary hydroxyl group introduced by the methyl branch also presents challenges, primarily in terms of reactivity. Understanding and mitigating these challenges is key to optimizing your reaction outcomes.
This guide will provide a structured approach to troubleshooting common issues and optimizing your reaction conditions when working with this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Polymer Molecular Weight in Polyesterification
Question: I am performing a polyesterification reaction with this compound and a dicarboxylic acid, but I am consistently obtaining a low molecular weight polymer. What are the likely causes and how can I improve the molecular weight?
Answer:
Achieving high molecular weight in polyesterification with this compound can be challenging due to the lower reactivity of its secondary hydroxyl group compared to a primary diol.[1][2][3] This reduced reactivity can lead to incomplete conversion and premature chain termination. Here’s a systematic approach to troubleshoot this issue:
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight polymer.[4]
Detailed Solutions:
-
Monomer Purity: Impurities in either the diol or the dicarboxylic acid can act as chain terminators.
-
Action: Ensure the purity of your this compound and dicarboxylic acid. Consider purification by distillation or recrystallization if necessary.
-
-
Stoichiometric Imbalance: Polycondensation reactions are highly sensitive to the molar ratio of the monomers. An excess of either monomer will limit the polymer chain length.
-
Action: Accurately weigh your monomers to ensure a 1:1 molar ratio. If one monomer is more volatile, a slight excess (1-2 mol%) of the more volatile component may be necessary to compensate for losses during the reaction.[4]
-
-
Inefficient Removal of Condensation Byproduct (Water): The removal of water drives the equilibrium towards polymer formation. Inefficient removal will stall the reaction at a low molecular weight.
-
Action:
-
Use a high vacuum (<1 mmHg) during the polycondensation stage.
-
Employ an efficient inert gas (e.g., nitrogen or argon) sparge to facilitate water removal.
-
Ensure your reaction setup is free of leaks.
-
-
-
Suboptimal Reaction Conditions: The lower reactivity of the secondary hydroxyl group in this compound often requires more forcing reaction conditions.
-
Action:
-
Temperature: Gradually increase the reaction temperature during the polycondensation stage, typically from 180°C up to 220°C. Be cautious of potential side reactions at higher temperatures.
-
Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress by measuring the acid number or viscosity.
-
-
-
Catalyst Inefficiency: The choice of catalyst is critical for promoting the esterification reaction.
-
Action:
-
Catalyst Selection: Titanium-based catalysts like titanium(IV) isopropoxide (TTIP) or tin-based catalysts like dibutyltin oxide (DBTO) are commonly effective.[5] For secondary diols, more specialized catalysts may be beneficial.[6][7][8]
-
Catalyst Concentration: Optimize the catalyst concentration, typically in the range of 0.01-0.1 mol% relative to the diacid.[4] Excessive catalyst can sometimes promote side reactions.
-
-
Data Summary: Recommended Starting Conditions for Polyesterification
| Parameter | Recommended Range | Rationale |
| Monomer Ratio (Diol:Diacid) | 1:1 to 1.02:1 | A slight excess of the diol can compensate for volatility.[4] |
| Catalyst Concentration | 0.01 - 0.1 mol% | Balances reaction rate and potential side reactions.[4][5] |
| Esterification Temperature | 160 - 180 °C | Initial stage to form oligomers and remove the bulk of water. |
| Polycondensation Temperature | 180 - 220 °C | Higher temperature to drive the reaction to high conversion. |
| Vacuum | < 1 mmHg | Essential for efficient removal of water. |
| Inert Gas Flow | Slow, continuous purge | Aids in byproduct removal. |
Issue 2: Side Reactions in Polyurethane Synthesis
Question: I am synthesizing a polyurethane using this compound and a diisocyanate. My final product seems to have inconsistent properties, and I suspect side reactions are occurring. What are the possible side reactions and how can I minimize them?
Answer:
The primary reaction in polyurethane synthesis is the addition of the hydroxyl groups of the diol to the isocyanate groups. However, several side reactions can occur, especially at elevated temperatures, leading to branching, cross-linking, and a broader molecular weight distribution.
Common Side Reactions and Mitigation Strategies:
-
Allophanate Formation: An isocyanate group can react with a urethane linkage to form an allophanate linkage. This introduces a branch point in the polymer chain.
-
Cause: High reaction temperatures (>120°C) and high concentrations of isocyanate.[7]
-
Mitigation:
-
Maintain the reaction temperature below 100°C where possible.
-
Use a catalyst that favors the urethane reaction over the allophanate reaction (e.g., tertiary amines over some organometallic catalysts at lower temperatures).
-
Control the stoichiometry to avoid a large excess of isocyanate.
-
-
-
Biuret Formation: An isocyanate group can react with a urea linkage (formed from the reaction of isocyanate with any trace water) to form a biuret linkage, another source of branching.
-
Cause: Presence of water in the reactants or solvent.
-
Mitigation:
-
Thoroughly dry all reactants and solvents before use. This compound is hygroscopic and should be dried using molecular sieves or by azeotropic distillation.
-
Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
-
-
-
Intramolecular Cyclization: While less common for a 1,5-diol, there is a possibility of intramolecular cyclization, especially under certain catalytic conditions, to form a cyclic ether.
-
Mitigation:
-
Choose a catalyst that favors intermolecular polymerization over intramolecular cyclization.
-
Maintain a sufficiently high monomer concentration to favor intermolecular reactions.
-
-
Reaction Pathway Diagram: Urethane Formation and Key Side Reactions
Caption: Desired polyurethane formation and common side reactions.
Frequently Asked Questions (FAQs)
Q1: How does the methyl branch in this compound affect its reactivity compared to 1,5-pentanediol?
The methyl group at the 2-position results in one primary and one secondary hydroxyl group. The secondary hydroxyl group is sterically hindered, making it less reactive than the primary hydroxyl groups in 1,5-pentanediol.[1][2] This difference in reactivity can be advantageous for controlling the polymerization process in some cases, but it generally requires more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve high conversion.
Q2: What is the best catalyst for reactions involving this compound?
The "best" catalyst depends on the specific reaction.
-
For polyesterification: Titanium(IV) isopropoxide (TTIP) and dibutyltin oxide (DBTO) are effective. For challenging secondary diols, specialized catalysts such as certain aluminum/potassium heterodinuclear complexes have shown high activity.[6][7][8]
-
For polyurethane synthesis: Tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate - DBTDL) are commonly used. The choice depends on the desired reaction rate and selectivity. DBTDL is generally more active but can also promote side reactions at higher temperatures.
Q3: How can I purify the final polymer made from this compound?
The purification method depends on the polymer type and its properties.
-
For polyesters: If the polymer is solid, it can often be purified by precipitation. This involves dissolving the crude polymer in a suitable solvent (e.g., chloroform, dichloromethane) and then adding a non-solvent (e.g., methanol, ethanol, hexane) to precipitate the polymer, leaving impurities in the solution.
-
For polyurethanes: Similar precipitation methods can be used. Dissolving the polyurethane in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and precipitating in water or an alcohol is a common technique.
-
General Tip: For both polymer types, residual monomers and oligomers can sometimes be removed by extraction or by heating the polymer under a high vacuum.
Q4: What are the key safety precautions when working with this compound?
While this compound itself has low acute toxicity, it is good laboratory practice to handle it with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when heating the diol.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Q5: Can intramolecular cyclization be a significant side reaction with this compound?
The formation of a six-membered ring (tetrahydropyran derivative) through intramolecular cyclization is a possibility, though generally less favored than intermolecular polymerization, especially at high monomer concentrations. The likelihood of this side reaction increases under dilute conditions and with certain catalysts that can promote etherification. To minimize this, it is recommended to maintain a high concentration of reactants during polymerization.
Experimental Protocols
Protocol 1: General Procedure for Bulk Polyesterification
This protocol provides a general guideline for the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid).
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser set for distillation, add equimolar amounts of this compound and the dicarboxylic acid.
-
Add the catalyst (e.g., 0.05 mol% titanium(IV) isopropoxide).
-
-
Esterification Stage:
-
Heat the reaction mixture to 160-180°C under a slow stream of nitrogen.
-
Water will begin to distill from the reaction mixture. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum, gradually decreasing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum, monitoring the viscosity of the reaction mixture. The reaction is typically complete when a significant increase in viscosity is observed, and no more water is distilling.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be used as is or purified by dissolving in a suitable solvent and precipitating into a non-solvent.
-
Protocol 2: General Procedure for Polyurethane Synthesis in Solution
This protocol outlines a typical solution polymerization for preparing a polyurethane.
-
Preparation:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound in a dry solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide).
-
Add the catalyst (e.g., 0.01 mol% dibutyltin dilaurate).
-
-
Reaction:
-
Heat the solution to the desired reaction temperature (typically 60-80°C).
-
Slowly add an equimolar amount of the diisocyanate, either neat or dissolved in the same dry solvent, to the diol solution via a dropping funnel.
-
Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using FT-IR spectroscopy.
-
-
Work-up:
-
Once the reaction is complete (isocyanate peak has disappeared), cool the solution to room temperature.
-
Precipitate the polyurethane by slowly pouring the reaction mixture into a non-solvent (e.g., water, methanol, or hexane).
-
Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
References
- Diment, W. T., et al. (2024). Al(III)/K(I) Heterodinuclear Polymerization Catalysts Showing Fast Rates and High Selectivity for Polyester Polyols.
- van der Meulen, I., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
- Farmer, T. J., et al. (2017). New bio-based monomers: tuneable polyester properties using branched diols from biomass. Faraday Discussions. [Link]
- Frick, E. M., & Hillmyer, M. A. (2024). Al(III)/K(I) Heterodinuclear Polymerization Catalysts Showing Fast Rates and High Selectivity for Polyester Polyols.
- Fradet, A., & Schue, F. (2004). Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. Advances in Polymer Science. [Link]
- Diment, W. T., et al. (2024). Al(III)/K(I) Heterodinuclear Polymerization Catalysts Showing Fast Rates and High Selectivity for Polyester Polyols.
- Deacy, A. C., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering. [Link]
- Deacy, A. C., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering. [Link]
- LookChem. (n.d.). This compound. [Link]
- The Royal Society of Chemistry. (2021).
- PubChem. (n.d.). 2-Methyl-1,5-pentanediol. [Link]
- Scribd. (n.d.). Polyurethane Synthesis Guide. [Link]
- Google Patents. (n.d.).
- Banaras Hindu University. (n.d.). Synthesis of Polyurethanes and Study of Their Surface Morphology. [Link]
- Junxin Chemical. (n.d.). 2-Methyl-2,4-pentanediol Hexasol Solvent. [Link]
- precisionFDA. (n.d.). 2-METHYL-1,5-PENTANEDIOL. [Link]
- NIST. (n.d.). This compound. [Link]
- ResearchGate. (2015). Which is the best procedure to synthesize polyurethane in solution?. [Link]
- ResearchGate. (n.d.).
- Pyran. (2019).
- PubMed. (n.d.).
- ResearchGate. (2016).
- CIR Safety. (n.d.). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]
- PubChem. (n.d.). 2-(2-Methylpropyl)pentane-1,5-diol. [Link]
- MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. [Link]
- PubChem. (n.d.). 2-Methylpentane-1,4-diol. [Link]
- PubMed Central. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]
- ResearchGate. (n.d.). High Molecular Weight Polyesters Derived from Biobased 1,5-Pentanediol and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties. [Link]
- Walsh Medical Media. (n.d.).
- Chemistry LibreTexts. (2022). III.
- ResearchGate. (n.d.). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[6][7]oxazepanes. [Link]
- OUCI. (n.d.).
- Ataman Kimya. (n.d.). 1,5-Pentanediol. [Link]
- PubChem. (n.d.). 1,5-Pentanediol. [Link]
- PubChem. (n.d.). 2-Methyl-(R)-2,4-pentanediol. [Link]
Sources
- 1. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Al(III)/K(I) Heterodinuclear Polymerization Catalysts Showing Fast Rates and High Selectivity for Polyester Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methylpentane-1,5-diol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylpentane-1,5-diol. It provides in-depth troubleshooting advice and frequently asked questions to address common side reactions and challenges encountered during experimentation. Our approach is rooted in explaining the causal relationships behind reaction outcomes to empower users with predictive control over their synthesis.
Troubleshooting Guide: Common Issues & Corrective Actions
This section addresses specific problems observed during the synthesis of this compound, providing probable causes and actionable solutions based on chemical principles.
Issue 1: Low Yield and Presence of Unsaturated Byproducts
Question: My final product analysis (GC-MS, NMR) shows significant peaks corresponding to unsaturated compounds like 2-methyl-1,3-pentadiene or methyl-pentenols, and the overall yield of this compound is poor. What is happening and how can I fix it?
Answer:
Probable Cause: The presence of unsaturated molecules strongly indicates that dehydration is occurring as a major side reaction. This is particularly common in routes that involve the hydrogenation of 2-methyl-2,4-pentanediol (hexylene glycol), a primary industrial precursor.[1][2] The tertiary alcohol at the C2 position is especially susceptible to elimination under acidic conditions or at elevated temperatures.
Corrective Actions & Scientific Rationale:
-
Catalyst Selection & pH Control:
-
Action: If using an acidic catalyst or support (e.g., certain aluminas or silica-aluminas), switch to a neutral or basic support. Finely crystalline potassium hydrogensulfate, for example, is known to catalyze the dehydration of 2-methyl-2,4-pentanediol.[2] Raney Nickel, when prepared, should be washed until the washing solution is neutral to avoid residual base or acid.[3]
-
Rationale: Acidic sites on a catalyst or in the reaction medium will protonate one of the hydroxyl groups, creating a good leaving group (water) and promoting E1 or E2 elimination pathways to form a carbon-carbon double bond.
-
-
Temperature Optimization:
-
Action: Lower the reaction temperature. Dehydration reactions are entropically favored and become more significant at higher temperatures. Conduct a temperature screening study (e.g., from 120°C to 180°C) to find the optimal balance between the rate of hydrogenation and the suppression of dehydration.
-
Rationale: Hydrogenation typically has a lower activation energy than elimination. By reducing thermal energy, you can selectively favor the desired hydrogenation pathway over the competing dehydration side reaction.
-
-
Solvent & Reaction Medium:
-
Action: Employ a high-boiling, inert solvent or heat carrier, such as polyethylene glycol dimethyl ether, which can help maintain a stable temperature and suspend the catalyst effectively.[2]
-
Rationale: A well-suspended catalyst in a suitable heat carrier ensures even temperature distribution, preventing localized "hot spots" where dehydration is more likely to occur.
-
Issue 2: Formation of Isomeric Aldehyde or Diol Byproducts
Question: In my synthesis starting from an unsaturated precursor via hydroformylation, I am getting a mixture of aldehydes, which after reduction leads to isomeric diols that are difficult to separate from my target this compound. How can I improve the regioselectivity?
Answer:
Probable Cause: This is a classic regioselectivity challenge in hydroformylation (also known as the oxo process).[4] When adding a formyl group (-CHO) and hydrogen across a double bond, the formyl group can add to either carbon atom, leading to linear (n) and branched (iso) aldehyde products. For example, the hydroformylation of isobutylene can yield 3-methylbutyraldehyde (desired precursor) and pivalaldehyde. The ratio of these isomers is highly dependent on the catalyst system and reaction conditions.[5]
Corrective Actions & Scientific Rationale:
-
Catalyst System Modification:
-
Action: The choice of metal and ligand is critical. Rhodium-based catalysts modified with bulky phosphine or phosphite ligands (e.g., triphenylphosphine) generally offer much higher selectivity for the linear aldehyde compared to unmodified cobalt carbonyl catalysts.[6][7]
-
Rationale: Bulky ligands around the metal center create steric hindrance. This favors the addition of the metal hydride to the more substituted carbon of the alkene, which ultimately places the formyl group on the less substituted carbon, yielding the linear (or less branched) product.
-
-
Control of Reaction Conditions:
-
Action: Adjust the H₂:CO ratio and pressure. Lower carbon monoxide partial pressure and higher temperatures can sometimes favor isomerization of the alkene before hydroformylation, leading to different products.[8] Conversely, higher CO pressure can increase the linear-to-branched ratio.[8] A molar ratio of H₂:CO between 0.9:1 and 1.2:1 is often optimal to maximize yield while preventing side reactions like hydrogenation of the starting material.[9][10]
-
Rationale: The concentration of CO in the coordination sphere of the metal catalyst influences the reaction pathway. Higher CO pressures can suppress alkene dissociation and re-coordination (which can lead to isomerization) and favor the kinetic product, which is often the linear aldehyde with rhodium-phosphine catalysts.
-
| Parameter | Effect on Regioselectivity (Linear Product) | Potential Side Effects |
| Catalyst | Rh-phosphine > Co-carbonyl | Rhodium is more expensive |
| Ligand Bulk | Increased bulk favors linear product | Can decrease overall reaction rate |
| CO Pressure | Higher pressure generally favors linear product | Can decrease overall reaction rate |
| Temperature | Lower temperature often favors linear product | Slower reaction rates |
Issue 3: Presence of Cyclic Ethers or Saturated Byproducts
Question: My product contains byproducts identified as methyl-substituted tetrahydrofuran/tetrahydropyran and/or 2-methylpentane. Where are these coming from?
Answer:
Probable Cause:
-
Cyclic Ethers: These are formed via intramolecular cyclization, an alternative dehydration pathway. Instead of eliminating a proton from an adjacent carbon, the second hydroxyl group in the diol (or a hydroxy-aldehyde intermediate) can attack the carbocation formed after the first hydroxyl group is eliminated, forming a stable 5- or 6-membered ring.
-
Saturated Byproducts (e.g., 2-methylpentane): This results from either complete hydrogenolysis (cleavage of both C-O bonds) of the diol or hydrogenation of the unsaturated alkene precursor if you are using a hydroformylation route.[9]
Corrective Actions & Scientific Rationale:
-
For Cyclic Ethers:
-
Action: Similar to preventing alkene formation, use neutral or basic catalysts and the lowest effective temperature. Ensure rapid hydrogenation of any intermediate aldehydes, as these can also cyclize to form lactols which are then reduced to cyclic ethers.
-
Rationale: The conditions that favor dehydration also favor cyclization. By minimizing the lifetime of any carbocation or hemiacetal intermediates, you reduce the probability of the intramolecular reaction occurring.
-
-
For Saturated Byproducts:
-
Action: In hydroformylation, ensure the H₂:CO ratio is not excessively high (ideally around 1:1 to 1.2:1), as excess hydrogen can lead to simple hydrogenation of the alkene starting material.[9][10] During the final reduction step, use milder conditions (lower H₂ pressure, lower temperature, or a less aggressive catalyst) to prevent complete hydrogenolysis of the C-O bonds.
-
Rationale: Hydrogenation and hydrogenolysis are competing reactions. By carefully controlling the hydrogen pressure and catalyst activity, you can selectively reduce the aldehyde/ketone groups without cleaving the stronger C-O bonds of the alcohol groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound and its primary challenges?
The most prevalent industrial route involves the hydrogenation of 2-methyl-2,4-pentanediol (also known as hexylene glycol).[1] Hexylene glycol is readily produced by the hydrogenation of diacetone alcohol.[3] The primary challenge in this process is preventing the dehydration of the tertiary alcohol in 2-methyl-2,4-pentanediol, which leads to the formation of unsaturated side products and lowers the yield.[2]
Q2: Why is catalyst choice so critical for minimizing side reactions in this synthesis?
The catalyst dictates the reaction mechanism and activation energies for both the desired reaction and potential side reactions.
-
In Hydrogenation: The catalyst's acidity and composition determine the balance between hydrogenation and dehydration/hydrogenolysis. A catalyst with high hydrogenation activity but low acidity (e.g., specific formulations of Raney Nickel or supported ruthenium/rhodium catalysts on neutral supports) is ideal.
-
In Hydroformylation: The catalyst (e.g., rhodium vs. cobalt) and its associated ligands directly control the regioselectivity (linear vs. branched products) and the competition between hydroformylation and alkene hydrogenation.[4][7]
Q3: Can I use a one-pot method starting from an unsaturated alcohol?
Yes, processes exist where an unsaturated alcohol like 2-methylbut-1-en-4-ol is first hydroformylated to form a cyclic intermediate (2-hydroxy-4-methyltetrahydropyran), which is then hydrogenated in a subsequent step to yield 3-methylpentane-1,5-diol (an isomer of your target).[6] A true one-pot reaction would be challenging due to the different optimal conditions for hydroformylation and hydrogenation and the potential for catalyst incompatibility.
Experimental Protocols & Visualizations
Protocol: Synthesis of this compound via Hydrogenation of 2-Methyl-2,4-pentanediol
This protocol is a representative laboratory-scale procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Methyl-2,4-pentanediol (Hexylene Glycol), 99%
-
Raney Nickel (activated, aqueous slurry)
-
High-pressure autoclave (e.g., Parr reactor) equipped with stirrer, thermocouple, and pressure gauge
-
Ethanol (for washing)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In an inert atmosphere (e.g., glovebox or under a stream of argon), carefully wash the activated Raney Nickel slurry (approx. 5% by weight of the diol) three times with deionized water until the washings are pH neutral. Follow with two washes of ethanol to remove water.
-
Causality Check: This step is critical to remove any residual NaOH from the activation process, which could affect the reaction or promote side reactions. Neutral pH minimizes the risk of base-catalyzed side reactions.
-
-
Reactor Charging: Charge the washed Raney Nickel catalyst and 2-methyl-2,4-pentanediol into the high-pressure autoclave.
-
System Purge: Seal the autoclave. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere and remove all oxygen.
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to an initial pressure of 100-150 bar.
-
Begin stirring (700-1000 RPM) to ensure the catalyst remains suspended.
-
Heat the reactor to 120-140°C. Critical Control Point: Avoid exceeding 150°C to minimize the risk of dehydration.
-
Monitor the reactor pressure. A drop in pressure indicates hydrogen consumption. The reaction is typically complete within 4-6 hours. Maintain the pressure by feeding more hydrogen if necessary.
-
-
Shutdown and Product Recovery:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Open the reactor and filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric; keep the filter cake wet with water or ethanol.
-
The resulting clear liquid is the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by vacuum distillation.
-
Analyze the product and fractions by GC-MS and ¹H NMR to confirm purity and identify any side products.
-
Reaction Pathway and Side Reaction Diagrams
Caption: Primary industrial synthesis route to this compound.
Caption: Key side reactions originating from 2-methyl-2,4-pentanediol.
Caption: Regioselectivity and side reactions in the hydroformylation route.
References
- US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
- 1,5-pentanediol - Organic Syntheses Procedure. Organic Syntheses. [Link]
- US3966827A - Production of 3-methylpentane-1,5-diol.
- 3-methyl-1,5-pentanediol - Organic Syntheses Procedure. Organic Syntheses. [Link]
- 2-methyl-1,5-pentanediol - 42856-62-2, C6H14O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
- chlorodiisopropylphosphine - Organic Syntheses Procedure. Organic Syntheses. [Link]
- 2-Methyl-2,4-pentanediol - Wikipedia. [Link]
- US20070112220A1 - Hydroformylation of butenes comprising isobutylene.
- Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I.
- US20060058561A1 - Process for dehydrating 2-methylpentane-2,4-diol.
- CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.
- Hydroformyl
- CN1228354A - Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol.
- Hydrogenation of furfural to 1,5-pentanediol over CuCo bimetallic catalysts.
- KR20110022581A - Separation of 1-butene by hydroformylation from a C4-containing hydrocarbon stream.
- Chemicals from Biomass: Combining Ring‐Opening Tautomerization and Hydrogenation Reactions to Produce 1,5‐Pentanediol
- Industrial Chemistry. Course Hero. [Link]
Sources
- 1. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]
- 2. US20060058561A1 - Process for dehydrating 2-methylpentane-2,4-diol - Google Patents [patents.google.com]
- 3. CN1228354A - Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol - Google Patents [patents.google.com]
- 4. Hydroformylation - Wikipedia [en.wikipedia.org]
- 5. US20070112220A1 - Hydroformylation of butenes comprising isobutylene - Google Patents [patents.google.com]
- 6. US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]
- 10. CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-Methylpentane-1,5-diol Under Acidic Conditions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of 2-methylpentane-1,5-diol in acidic environments. Our goal is to equip you with the foundational knowledge and practical solutions to navigate the challenges of working with this versatile diol.
Introduction: The Dual Reactivity of this compound in Acid
This compound is a valuable building block in organic synthesis. However, its stability under acidic conditions is a critical consideration due to the presence of two hydroxyl groups. The primary challenge arises from two competing acid-catalyzed pathways: intramolecular cyclization to form a stable cyclic ether and dehydration to yield unsaturated alcohols or dienes. Understanding the interplay of these reactions is paramount for achieving desired synthetic outcomes.
This guide is structured to address common issues encountered during experimentation, providing not just procedural steps but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected when this compound is treated with an acid catalyst?
Under acidic conditions, this compound is highly prone to intramolecular cyclization to form 2-methyl-tetrahydropyran, a six-membered cyclic ether. This reaction is generally favorable due to the formation of a thermodynamically stable, strain-free ring.
Q2: What are the potential side products, and under what conditions do they form?
The main side products are various unsaturated alcohols and dienes resulting from dehydration. The formation of these side products is favored by higher temperatures and the use of strongly dehydrating acids. The specific isomers formed will depend on the stability of the carbocation intermediates.
Q3: How does the type of acid catalyst affect the reaction outcome?
The choice of acid catalyst is crucial. Protic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective but can also promote dehydration, especially at higher concentrations and temperatures. Lewis acids can also be employed and may offer different selectivity. For instance, heteropoly acids have been shown to be highly selective for the cyclodehydration of 1,n-diols to cyclic ethers.[1][2]
Q4: Can you explain the mechanism of acid-catalyzed intramolecular cyclization for this compound?
Certainly. The reaction proceeds through a series of steps:
-
Protonation: One of the hydroxyl groups is protonated by the acid catalyst to form an alkyloxonium ion, which is a good leaving group (water).
-
Formation of a Carbocation: The departure of a water molecule leads to the formation of a carbocation. Protonation of the primary hydroxyl group would lead to a less stable primary carbocation, while protonation of the tertiary hydroxyl group (if it were a tertiary alcohol) would lead to a more stable tertiary carbocation. In the case of this compound, protonation will occur at both the primary and the internal secondary hydroxyl groups.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the remaining hydroxyl group acts as a nucleophile and attacks the carbocation, forming a new carbon-oxygen bond and a six-membered ring.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the newly formed cyclic ether, regenerating the acid catalyst and yielding the final product, 2-methyl-tetrahydropyran.[3]
Q5: What is the difference between kinetic and thermodynamic control in this reaction?
-
Kinetic control favors the product that is formed fastest, which is the one with the lowest activation energy. This is typically achieved at lower reaction temperatures.
-
Thermodynamic control favors the most stable product. This is achieved at higher temperatures where the reaction is reversible, allowing the system to reach equilibrium.
In the case of this compound, the intramolecular cyclization to form the six-membered ring is generally the thermodynamically favored product due to its stability. Dehydration products may be kinetically favored under certain conditions, but allowing the reaction to proceed for longer times at a moderate temperature will typically favor the cyclic ether.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Low Yield of the Desired Cyclic Ether (2-Methyl-tetrahydropyran)
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Excessive Dehydration | High temperatures and strongly acidic conditions favor the elimination reaction (dehydration) over cyclization. | Lower the reaction temperature. Monitor the reaction progress closely using techniques like GC-MS or TLC to find the optimal temperature that favors cyclization without significant dehydration. Use a milder acid catalyst or a lower concentration of the acid. Consider using a solid acid catalyst which can sometimes offer higher selectivity. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or low catalyst activity. | Increase the reaction time. Monitor the reaction until the starting material is consumed. Slightly increase the catalyst loading. Be cautious, as too much catalyst can promote side reactions. |
| Sub-optimal Solvent | The choice of solvent can influence the reaction pathway. | For acid-catalyzed reactions where water is a byproduct, using a solvent like toluene with a Dean-Stark apparatus can help remove water and drive the equilibrium towards the cyclized product. |
Problem 2: Formation of Multiple Products/Isomers
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Carbocation Rearrangements | The intermediate carbocation may undergo rearrangements to form more stable carbocations, leading to a mixture of products. | Running the reaction at a lower temperature can sometimes minimize rearrangements. The choice of a less acidic catalyst might also help. |
| Competing Dehydration Pathways | Dehydration can occur at different positions, leading to a mixture of isomeric alkenes. | As with low yield, controlling the temperature and acid concentration is key. Favoring conditions for thermodynamic control (moderate temperature, longer reaction time) will favor the more stable cyclic ether. |
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Similar Boiling Points | The boiling points of the cyclic ether and some of the dehydration byproducts may be close, making distillation challenging. | Utilize column chromatography. A silica gel column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) can effectively separate the desired product from impurities. |
| Acidic Residues | Residual acid catalyst in the product can cause degradation over time or interfere with subsequent reactions. | Perform an aqueous workup. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction and purification. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Intramolecular Cyclization of this compound
This protocol provides a starting point for optimizing the synthesis of 2-methyl-tetrahydropyran.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Visualizing the Chemistry
Mechanism of Intramolecular Cyclization
Caption: Acid-catalyzed intramolecular cyclization of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in diol cyclization.
References
- NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). 2-Methyloxane.
- ResearchGate. (2025). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. [Link]
- NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. NIST Chemistry WebBook. [Link]
- Wikimedia Commons. (2018).
- ResearchGate. (2025).
- YouTube. (2007).
- IRL @ UMSL. (n.d.).
- Organic Syntheses. (n.d.). Procedure. [Link]
- Google Patents. (n.d.).
- PubMed. (n.d.). Iodine-catalyzed Synthesis of Five-Membered Cyclic Ethers From 1,3-diols Under Solvent-Free Conditions. [Link]
- ResearchGate. (2019). Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy. [Link]
- OSTI.GOV. (2022). Catalytic production of Tetrahydropyran (THP)
- MDPI. (2026). New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity. [Link]
- Google Patents. (n.d.). Production of 1,5-pentanediol via upgrading of tetrahydrofurfuryl alcohol.
- NIH. (2018).
- MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. [Link]
- ResearchGate. (2025). Production of 1,5-pentanediol from biomass via furfural and tetrahydrofurfuryl alcohol. [Link]
Sources
Technical Support Center: Optimizing Yield in 2-Methylpentane-1,5-diol Synthesis
Welcome to the Technical Support Center for the synthesis of 2-methylpentane-1,5-diol. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during the synthesis of this important diol, with a primary focus on the catalytic hydrogenation of dimethyl 2-methylglutarate, a prevalent and efficient synthetic route.
Introduction to this compound Synthesis
This compound is a valuable chiral building block and intermediate in the synthesis of various organic molecules.[1] Its synthesis, while conceptually straightforward, often presents challenges in achieving high yield and purity. The most common laboratory and industrial-scale synthesis involves the catalytic hydrogenation of a diester, typically dimethyl 2-methylglutarate. This process, though effective, is sensitive to a range of experimental variables that can significantly impact the reaction outcome.
This guide will provide a structured approach to troubleshooting common issues, from incomplete reactions and low yields to catalyst deactivation and purification difficulties.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of dimethyl 2-methylglutarate is incomplete, resulting in a low yield of this compound. What are the likely causes?
A1: Incomplete conversion is a common issue and can often be attributed to several factors:
-
Insufficient Catalyst Activity: The catalyst may be old, poisoned, or not properly activated.
-
Inadequate Hydrogen Pressure: The pressure of hydrogen may be too low to drive the reaction to completion.
-
Suboptimal Reaction Temperature: The temperature may be too low for the chosen catalyst to be effective.
-
Poor Mixing: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen gas.
-
Presence of Inhibitors: Impurities in the starting material or solvent can act as catalyst poisons.
Q2: I am observing the formation of significant byproducts in my reaction mixture. What are the most common impurities?
A2: Byproduct formation is a primary cause of reduced yield and purification challenges. Common byproducts in the hydrogenation of dimethyl 2-methylglutarate include:
-
Methyl 5-hydroxy-2-methylpentanoate: The mono-reduced intermediate.
-
Methanol: A stoichiometric byproduct of the reaction.
-
Over-hydrogenation products: While less common for diols, under harsh conditions, further reduction to other species can occur.
-
Transesterification products: If an alcohol other than methanol is used as a solvent, transesterification of the starting material or product can occur.[2]
Q3: My catalyst seems to lose activity after a single run. What causes catalyst deactivation?
A3: Catalyst deactivation in ester hydrogenation can be caused by:
-
Sintering: At high temperatures, the metal particles on the catalyst support can agglomerate, reducing the active surface area.
-
Coking: Deposition of carbonaceous material on the catalyst surface can block active sites.
-
Leaching: The active metal may leach from the support into the reaction mixture.
-
Poisoning: Strong adsorption of impurities (e.g., sulfur or nitrogen compounds) on the active sites can inhibit catalytic activity.
Q4: How can I effectively purify this compound from the crude reaction mixture?
A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound, which has a boiling point of approximately 229.9 °C at atmospheric pressure.[3] The high boiling point necessitates vacuum distillation to prevent thermal decomposition. A fractionating column is used to efficiently separate the diol from lower-boiling impurities like methanol and any remaining starting material, as well as higher-boiling residues.[4][5]
Troubleshooting Guides
Guide 1: Low Conversion Rate in Hydrogenation
This guide provides a systematic approach to diagnosing and resolving low conversion rates in the catalytic hydrogenation of dimethyl 2-methylglutarate.
Troubleshooting Workflow: Low Conversion Rate
Caption: Troubleshooting workflow for low conversion rates.
Detailed Causality and Solutions:
-
Catalyst Activity: The choice and condition of the catalyst are paramount. Copper chromite is a classic catalyst for ester hydrogenation but requires high temperatures and pressures.[6] Ruthenium-based catalysts can operate under milder conditions.[7] If using a commercial catalyst, ensure it is not expired and has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
Hydrogen Pressure: The hydrogenation of esters is a reversible reaction, and higher hydrogen pressure can shift the equilibrium towards the product diol.[6] For laboratory-scale reactions, pressures in the range of 1000-3500 psi are often employed.[8][9]
-
Reaction Temperature: The reaction rate is highly dependent on temperature. However, excessively high temperatures can lead to side reactions and catalyst sintering. A systematic optimization of the temperature is often necessary. For many diol syntheses, temperatures in the range of 125-300 °C are utilized, depending on the catalyst.[8][9]
-
Purity of Starting Materials: Impurities in the dimethyl 2-methylglutarate or the solvent can poison the catalyst. It is crucial to use high-purity starting materials and anhydrous solvents.
Guide 2: High Levels of Byproducts
This guide addresses the common issue of byproduct formation and provides strategies to improve the selectivity of the reaction.
Common Byproducts and Mitigation Strategies
| Byproduct | Probable Cause | Recommended Action |
| Methyl 5-hydroxy-2-methylpentanoate | Incomplete reaction (insufficient reaction time, temperature, or hydrogen pressure). | Increase reaction time and/or incrementally increase temperature and pressure. Monitor reaction progress by GC-MS. |
| Transesterification Products | Use of an alcohol solvent other than methanol. | Use a non-alcoholic solvent like THF or dioxane, or conduct the reaction neat (without solvent). |
| Products of Over-hydrogenation | Excessively high temperatures or a highly active catalyst. | Reduce the reaction temperature or consider a less active catalyst. |
| Dehydration Products | Acidic catalyst or workup conditions. | Ensure the catalyst is not acidic. If an acidic workup is necessary, perform it at low temperatures and for a minimal duration. |
Experimental Protocol: Catalytic Hydrogenation of Dimethyl 2-Methylglutarate
This protocol is a representative procedure based on established methods for the hydrogenation of esters to diols.[8][9]
Materials:
-
Dimethyl 2-methylglutarate
-
Hydrogenation catalyst (e.g., copper chromite or a supported ruthenium catalyst)
-
High-pressure autoclave with stirring mechanism
-
Solvent (optional, e.g., anhydrous dioxane)
-
Hydrogen gas (high purity)
Procedure:
-
Ensure the autoclave is clean, dry, and leak-tested.
-
In a suitable vessel, prepare a solution or slurry of dimethyl 2-methylglutarate and the catalyst. The catalyst loading is typically 1-10% by weight relative to the ester.
-
Transfer the mixture to the autoclave.
-
Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the autoclave with hydrogen to the desired initial pressure (e.g., 1500 psi).
-
Begin stirring and heat the reactor to the target temperature (e.g., 150-250 °C).
-
Monitor the pressure and temperature throughout the reaction. A drop in pressure indicates hydrogen consumption. The reaction may need to be re-pressurized with hydrogen.
-
After the theoretical amount of hydrogen has been consumed or the pressure stabilizes, maintain the reaction at temperature for an additional period to ensure completion.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen before opening.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully as it may be pyrophoric.
-
Analyze the crude product by GC-MS to determine conversion and selectivity.[10]
-
Purify the this compound by fractional distillation under reduced pressure.[4]
Process Flow for Hydrogenation and Purification
Caption: Experimental workflow for synthesis and purification.
Concluding Remarks
Achieving a high yield of this compound is a multifactorial challenge that requires careful control over reaction conditions, catalyst selection and handling, and purification methods. By systematically addressing the potential issues outlined in this guide, researchers can significantly improve their experimental outcomes. For further assistance, consulting detailed literature on the hydrogenation of esters and diols is highly recommended.
References
- University of Rochester, Department of Chemistry.
- Organic Syntheses. 3-methyl-1,5-pentanediol. [Link]
- National Institute of Standards and Technology. This compound. [Link]
- YouTube. Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. [Link]
- Wikipedia.
- LookChem. This compound. [Link]
- ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
- YouTube.
- Google Patents.
- PubChem. 2-Methyl-1,5-pentanediol. [Link]
- precisionFDA. 2-METHYL-1,5-PENTANEDIOL. [Link]
- Organic Syntheses. 1,5-pentanediol. [Link]
- Google Patents.
- MDPI. Understanding of the Key Factors Determining the Activity and Selectivity of CuZn Catalysts in Hydrogenolysis of Alkyl Esters to Alcohols. [Link]
- ResearchGate.
- Journal of the Chinese Chemical Society. Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy. [Link]
- ResearchGate.
- Catalysis Science & Technology. Toward rational catalyst design for partial hydrogenation of dimethyl oxalate to methyl glycolate: a descriptor-based microkinetic analysis. [Link]
- Organic Reactions.
- MDPI. Selective Hydrogenolysis of Furfuryl Alcohol to Pentanediol over Pt Supported on MgO. [Link]
- Journal of Materials Chemistry A.
- The Royal Society of Chemistry.
- PubChem. 1,5-Pentanediol. [Link]
- Google Patents.
- Journal of Entomology and Zoology Studies. GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. [Link]
- MDPI. Synthesis and Hydrophilicity Analysis of bis(propane-1,2-diol) Terminated Polydimethylsiloxanes (PDMSs). [Link]
- Wikipedia. 2-Methyl-2,4-pentanediol. [Link]
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- 1. 2-Methylpentane | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 2-Methylpentane Utilization in Solvent Extraction Techniques [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in dimethyl oxalate hydrogenation: integrating catalyst design with reaction engineering for sustainable production of C2 oxygenates - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]
Technical Support Center: Polymerization with 2-Methylpentane-1,5-diol
Welcome to the technical support center for polymerization reactions involving 2-methylpentane-1,5-diol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this unique branched diol in their polymer synthesis. Here, we address common challenges and frequently asked questions to facilitate a smoother experimental workflow and ensure the successful synthesis of well-defined polymers. The inherent structure of this compound, featuring a methyl branch, can introduce specific characteristics to the resulting polymers, influencing properties like crystallinity, solubility, and thermal behavior.[1][2][3] This guide provides in-depth, field-proven insights to navigate the nuances of working with this monomer.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your polymerization experiments with this compound.
Problem 1: Low Polymer Yield or Incomplete Reaction
Question: I am experiencing low yields in my polyesterification/polyurethane synthesis with this compound. What are the likely causes and how can I improve the conversion?
Answer:
Low polymer yield is a common challenge in polymerization and can stem from several factors.[4] Let's break down the potential causes and solutions:
-
Inadequate Water/Byproduct Removal (Polyesterification): In step-growth polymerization, such as the reaction of a diol with a dicarboxylic acid, the removal of the condensation byproduct (e.g., water) is crucial to drive the reaction equilibrium towards the polymer product.[5][6]
-
Solution:
-
High Vacuum: Ensure your reaction setup can achieve and maintain a high vacuum (typically <1 mbar) during the polycondensation stage.
-
Efficient Stirring: Vigorous stirring increases the surface area of the molten polymer, facilitating the diffusion and removal of water.
-
Nitrogen Sparging: In the initial stages, a slow stream of dry, inert gas like nitrogen can help carry away volatile byproducts.
-
-
-
Catalyst Inactivity or Incorrect Choice: The choice and concentration of the catalyst are critical for achieving a high rate of polymerization.[4][7]
-
Solution:
-
Catalyst Selection: For polyesterification, common catalysts include tin-based compounds (e.g., tin(II) 2-ethylhexanoate) or protonic acids (e.g., p-toluenesulfonic acid).[3] For polyurethane synthesis, organotin catalysts (e.g., dibutyltin dilaurate) or amine catalysts are often used.[8][9]
-
Catalyst Loading: The optimal catalyst concentration can vary. Start with a recommended loading (e.g., 0.05-0.2 mol% for tin catalysts) and perform a small optimization study if necessary.[3]
-
Catalyst Deactivation: Some catalysts are sensitive to moisture or impurities. Ensure all reactants and the reaction vessel are scrupulously dry.
-
-
-
Monomer Impurities: The purity of this compound and the comonomer is paramount. Water is a significant impurity that can hinder polymerization.
-
Solution:
-
Monomer Purification: If the stated purity of the monomer is below 99%, consider purification by vacuum distillation.
-
Drying of Reagents: Dry all monomers and solvents thoroughly before use. Molecular sieves are effective for drying solvents.
-
-
-
Reaction Temperature and Time: Suboptimal reaction temperatures can lead to slow reaction kinetics, while excessively high temperatures might cause side reactions or degradation.
-
Solution:
-
Temperature Profile: For melt polycondensation, a two-stage temperature profile is often effective. An initial lower temperature stage for esterification (e.g., 160-180°C) followed by a higher temperature for polycondensation under vacuum (e.g., 200-220°C).[3]
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by analyzing aliquots for carboxyl group concentration.[5]
-
-
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: My synthesized polymer has a very broad molecular weight distribution (PDI > 2.5). How can I achieve a more uniform polymer?
Answer:
A high PDI indicates a lack of control over the polymerization process.[4] The methyl branch in this compound can sometimes contribute to variations in reactivity, but procedural factors are more often the cause.
-
Non-Stoichiometric Monomer Ratio: A precise 1:1 molar ratio of functional groups (e.g., hydroxyl to carboxyl or hydroxyl to isocyanate) is critical for achieving high molecular weight in step-growth polymerization.[4]
-
Solution:
-
Accurate Weighing: Use a high-precision analytical balance to weigh your monomers.
-
Purity Consideration: Account for the purity of your monomers when calculating the molar amounts.
-
Volatile Monomers: If one of the comonomers is volatile, a slight excess (e.g., 1-2%) of the more volatile monomer can be used to compensate for losses during the reaction.
-
-
-
Side Reactions: Undesirable side reactions can lead to chain termination or branching, broadening the PDI.
-
Solution:
-
Inert Atmosphere: Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidative side reactions.
-
Temperature Control: Avoid excessively high temperatures that can promote thermal degradation or side reactions. Thermogravimetric analysis (TGA) of your monomers can help determine their thermal stability limits.
-
-
-
Inefficient Mixing: Poor mixing can create localized regions of non-stoichiometry, leading to a broader PDI.
-
Solution:
-
Mechanical Stirring: Use an overhead mechanical stirrer, especially as the viscosity of the polymer melt increases.
-
Appropriate Reactor Design: A reactor with baffles can improve mixing efficiency.
-
-
Problem 3: Gel Formation during Polymerization
Question: My reaction mixture turned into an insoluble gel. What causes this and how can I prevent it?
Answer:
Gel formation, or cross-linking, is a common issue when unintended branching reactions occur. While the methyl group on this compound itself does not induce cross-linking, other factors can.
-
Trifunctional Impurities: The presence of impurities with more than two functional groups (e.g., a triol or a tricarboxylic acid) in your monomers can lead to the formation of a cross-linked network.
-
Solution:
-
High-Purity Monomers: Use monomers with the highest available purity.
-
Analytical Verification: If gelation is a persistent issue, consider analytical techniques like NMR or GC-MS to check for trifunctional impurities in your starting materials.
-
-
-
Side Reactions at High Temperatures: At elevated temperatures, side reactions such as etherification between hydroxyl groups or reactions involving the polymer backbone can occur, leading to cross-linking.
-
Solution:
-
Optimize Temperature: Carefully control the reaction temperature and avoid prolonged exposure to very high temperatures.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant can help prevent side reactions.
-
-
-
Uncontrolled Reaction with Polyisocyanates (Polyurethane Synthesis): Isocyanates can undergo side reactions, particularly at high temperatures or in the presence of certain catalysts, to form allophanate or biuret linkages, which can lead to cross-linking.
-
Solution:
-
Temperature Control: Maintain a controlled temperature profile during polyurethane synthesis.
-
Catalyst Choice: Select a catalyst that favors the urethane reaction over side reactions.
-
-
Below is a troubleshooting workflow to diagnose and address common polymerization issues with this compound.
Caption: Polyester synthesis from this compound.
References
- Wikipedia. Branching (polymer chemistry). [Link]
- TutorChase. How do branching and chain length affect polymer properties? [Link]
- Grokipedia. Branching (polymer chemistry). [Link]
- Asaclean. How Polymer Branching & Molecular Weight Impact Processability. [Link]
- LookChem. This compound. [Link]
- Chemsrc. This compound | CAS#:42856-62-2. [Link]
- BuyersGuideChem. 2-Methyl-1,5-pentanediol | 42856-62-2. [Link]
- Nature Communications. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. [Link]
- National Polymer.
- Wiley Online Library. Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. [Link]
- University of Wisconsin–Madison.
- ResearchGate. Kinetics of polyesterification: Modelling and simulation of unsaturated polyester synthesis involving 2-methyl-1,3-propanediol. [Link]
- Nature Portfolio. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. [Link]
- YouTube. 2.
- Taylor & Francis Online.
- YouTube. 3.
- National Institutes of Health. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. [Link]
- Patsnap Eureka. Role of 2-Methylpentane in Cross-linked Polymer Networks. [Link]
- Royal Society of Chemistry.
- European Polymer Journal. Evaluating the commercial application potential of polyesters with 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide)
- PubChem. 2-Methyl-1,5-pentanediol. [Link]
- SlidePlayer. Chapter 2: General Methods for preparing Polymers. [Link]
- Google Patents. EP3339345A1 - Two-component polyurethane composition.
- ACS Publications. Materials and Chemistry of Polyurethanes. [Link]
- Banaras Hindu University. Synthesis of Polyurethanes and Study of Their Surface Morphology. [Link]
Sources
- 1. Branching (polymer chemistry) - Wikipedia [en.wikipedia.org]
- 2. tutorchase.com [tutorchase.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nationalpolymer.com [nationalpolymer.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bhu.ac.in [bhu.ac.in]
Technical Support Center: Purification of 2-Methylpentane-1,5-diol
Welcome to the technical support center for the purification of 2-methylpentane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity diol for their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to resolve challenges in your laboratory experiments. This document is structured to address specific issues you may encounter, ensuring that every step is a self-validating system for achieving the desired purity.
Core Purification Strategy: A Logical Workflow
The choice of purification method depends critically on the nature and quantity of the impurities present in the crude this compound. A typical workflow involves a primary bulk purification step, followed by a polishing step if exceptionally high purity is required.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Question 1: My fractional vacuum distillation is not separating the impurities effectively. The purity of the main fraction is stuck below 98%. What's going wrong?
Answer: This is a common issue that typically points to one of three areas: distillation column efficiency, operating pressure, or the presence of azeotropes or closely boiling impurities.
-
Causality—Column Efficiency: Fractional distillation separates compounds based on differences in their boiling points.[1] The efficiency of this separation is determined by the number of "theoretical plates" in your distillation column. Each plate represents one cycle of vaporization and condensation, which enriches the vapor in the more volatile component.[1][2] If your column is too short or the packing material is inefficient, you may not have enough theoretical plates to separate compounds with close boiling points.
-
Troubleshooting Steps:
-
Verify Physical Properties: First, ensure you have accurate boiling point data for your target compound and potential impurities.
-
Increase Column Efficiency:
-
Switch to a longer Vigreux or packed column (e.g., with Raschig rings or structured packing) to increase the number of theoretical plates.[1]
-
Ensure the column is well-insulated to maintain the temperature gradient.
-
-
Optimize Reflux Ratio: Increase the reflux ratio. This means returning more of the condensed liquid (reflux) to the column, allowing for more equilibrium stages and a better separation, although it will slow down the distillation rate.
-
Check for Azeotropes: Some impurities may form a minimum-boiling azeotrope with this compound, making separation by standard distillation impossible.[3] Consider using a different purification technique, such as chromatography, or performing a chemical treatment to remove the azeotrope-forming impurity before distillation.
-
Question 2: During low-temperature recrystallization, the product "oils out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the supersaturation level is too high.
-
Causality—Nucleation vs. Growth: Crystal formation is a two-step process: nucleation (the initial formation of a tiny crystal seed) and growth (the orderly addition of molecules to the seed).[4] When a solution is cooled too rapidly, the rate of nucleation can overwhelm the rate of growth, leading to the formation of a disordered, amorphous, or liquid phase because the molecules don't have time to arrange themselves into a stable crystal lattice. The melting point of this compound is estimated to be around 26.4°C, meaning it can easily form a supercooled liquid.[5]
-
Troubleshooting Steps:
-
Slow Cooling: Decrease the cooling rate significantly. Allow the flask to cool slowly to room temperature first, then transfer it to a refrigerated bath. Insulating the flask can help achieve a slower, more controlled cooling profile.
-
Use a Seeding Crystal: Introduce a tiny crystal of pure this compound to the supersaturated solution. This provides a template for crystal growth to occur, bypassing the difficult primary nucleation step.[4]
-
Solvent System Modification: You may be using a solvent in which the diol is too soluble, even at low temperatures. Consider using a two-solvent system (a "good" solvent in which the diol is soluble, and a "poor" anti-solvent in which it is not).[6] Dissolve the crude diol in a minimal amount of the warm "good" solvent, then slowly add the "poor" anti-solvent until the solution becomes slightly turbid. This controlled reduction in solubility can promote better crystal formation upon slow cooling.
-
Increase Solvent Volume: While counterintuitive, using a slightly more dilute solution can sometimes prevent oiling out by lowering the supersaturation level at any given temperature.
-
Question 3: After purification, my NMR spectrum looks clean, but GC-MS analysis shows a persistent impurity. What could it be?
Answer: This scenario strongly suggests the presence of a positional isomer, such as 2-methylpentane-2,4-diol or 3-methylpentane-1,5-diol.
-
Causality—Isomeric Impurities: Isomers often have very similar physical properties (boiling points, polarities) and can be difficult to separate by distillation. Their NMR spectra can also be very similar, sometimes only distinguishable by careful analysis of coupling constants or 2D NMR techniques. However, they will typically have distinct retention times in a gas chromatography (GC) column and different fragmentation patterns in mass spectrometry (MS). The synthesis of 3-methylpentane-1,5-diol is well-documented and could be a potential impurity depending on the starting materials used in your synthesis.[7]
-
Troubleshooting Steps:
-
Confirm the Impurity: If possible, obtain a reference standard for the suspected isomer to confirm its identity by co-injection on the GC-MS.
-
Switch to Chromatography: This is the most effective method for separating isomers.
-
Flash Column Chromatography: Use a high-resolution silica gel. A solvent system with a gradient elution (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or isopropanol) will likely be necessary.
-
HPLC: For the highest purity, preparative High-Performance Liquid Chromatography (HPLC) using a Diol-functionalized silica phase column can be highly effective. These columns separate polar compounds based on hydrogen bonding and dipole-dipole interactions.[8][9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial-grade this compound?
A1: The impurities depend heavily on the synthetic route. A common synthesis involves the hydroformylation and subsequent hydrogenation of unsaturated alcohols.[7] Potential impurities can include:
-
Unreacted Starting Materials: Such as 2-methylbut-1-en-4-ol.[7]
-
Intermediates: Such as 2-hydroxy-4-methyltetrahydropyran.[7]
-
Isomers: Other diols like 3-methylpentane-1,5-diol or 2-methylpentane-2,4-diol.
-
Water: Due to the hygroscopic nature of diols.
-
Solvents: Residual solvents from the reaction or initial purification steps.
Q2: What are the key physical properties I should know for purifying this compound?
A2: Understanding these properties is fundamental to designing a purification strategy.
| Property | Value | Significance for Purification | Source |
| Molecular Formula | C₆H₁₄O₂ | - | [10] |
| Molecular Weight | 118.17 g/mol | Essential for stoichiometric calculations. | [10] |
| Boiling Point | ~229.9 °C @ 760 mmHg | High boiling point necessitates vacuum distillation to prevent decomposition. | [5] |
| Melting Point | ~26.4 °C (estimate) | Allows for purification by low-temperature recrystallization. | [5] |
| Density | ~0.961 g/cm³ | Useful for volume-to-mass conversions. | [5] |
| Flash Point | ~107.2 °C | Important for safety; avoid open flames. | [5] |
| Solubility | Miscible in water | Affects choices for extraction and recrystallization solvents. | [11] |
Q3: Which analytical technique is best for assessing the purity of this compound?
A3: A combination of techniques is ideal for a comprehensive assessment.
-
Gas Chromatography (GC): This is the gold standard for determining purity and quantifying volatile impurities. A flame ionization detector (FID) provides excellent sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is crucial for identifying unknown impurities by providing both retention time data and mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and identifying structural isomers or other organic impurities that may not be volatile enough for GC.
-
Karl Fischer Titration: This is the most accurate method for quantifying water content, which is a common impurity in hygroscopic diols.
Q4: Can I use simple distillation instead of fractional vacuum distillation?
A4: Simple distillation is generally only effective for separating liquids with boiling point differences greater than 25-40 °C.[1][2] Given that many potential impurities in this compound are isomers or related compounds with similar boiling points, simple distillation will not provide adequate separation. Furthermore, the high boiling point of the diol requires distillation under vacuum to prevent thermal decomposition. Therefore, fractional vacuum distillation is the recommended method.
Experimental Protocols
Protocol 1: High-Efficiency Fractional Vacuum Distillation
This protocol is designed for the bulk removal of volatile impurities with different boiling points.
Caption: Key components of a fractional vacuum distillation setup.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a well-insulated Vigreux or packed column. Ensure all glassware joints are properly sealed with vacuum grease. Connect the distillation head to a vacuum pump via a cold trap.
-
Charge the Flask: Charge the round-bottom flask with the crude this compound (no more than 2/3 full) and add a magnetic stir bar or boiling chips.
-
Evacuate the System: Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Heating: Begin heating the flask gently with a heating mantle. Stir the liquid to ensure smooth boiling.
-
Equilibration: As the liquid begins to boil and the vapor rises, allow the system to equilibrate by adjusting the heat so that a stable reflux is established in the column.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will be enriched in lower-boiling impurities. The temperature at the distillation head will be relatively low and may fluctuate.
-
Main Fraction: Once the temperature at the head stabilizes at the expected boiling point of this compound at the working pressure, switch to a new receiving flask and collect the main product fraction.
-
End Fraction: As the distillation nears completion, the temperature may rise or become unstable. Stop the distillation before the flask boils to dryness to avoid charring of high-boiling residues.
-
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly reintroducing air to the apparatus.
-
Analysis: Analyze all collected fractions by GC to assess the purity and determine the success of the separation.
References
- Ragan, J. A., et al. (2012). Process for the separation and purification of a mixed diol stream. U.S. Patent Application US20120184783A1.
- Karimi, B., & Maleki, A. (2020). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.
- Wolleb, H., et al. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. The Journal of Organic Chemistry, 80(3), 1972-1978.
- Hawach Scientific. (2023). Diol HPLC Column and C30 HPLC Column.
- CPAChem. (2023). Safety data sheet: 1,5-Pentanediol.
- Patsnap Eureka. (2025). Exploring 2-Methylpentane's Use in Analytical Chemistry Procedures.
- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-methylpentane-2,4-diol.
- Wikipedia. (n.d.). Fractional distillation.
- Chegg. (2017). Solved: Devise a synthesis for 2-methylpentan-1, 5-diol.
- Kao Corporation. (2014). Method for producing high-purity 1,5-pentanediol. U.S. Patent Application US20140309461A1.
- BASF AG. (1976). Production of 3-methylpentane-1,5-diol. U.S. Patent US3966827A.
- LookChem. (n.d.). This compound.
- MCPHS University. (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chegg. (2019). Solved: Devise a synthesis of 2-methylpentane using one of.
- PrepChem.com. (n.d.). Synthesis of 2-methylpentanal.
- Reddit. (2019). Recrystallization with two solvents. r/Chempros.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Methyl-1,5-pentanediol.
- Organic Syntheses. (n.d.). 1,5-pentanediol.
- precisionFDA. (n.d.). 2-METHYL-1,5-PENTANEDIOL.
- Pharmaffiliates. (n.d.). Chemical Name : 2-methylpentane-1,3-diol, CAS No : 149-31-5.
- Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol.
- Kvaerner Process Technology Ltd. (2003). Process for the recovery of pentane-1,5-diol. European Patent EP1048638B1.
- Kao Corporation. (2012). METHOD FOR PRODUCING HIGH-PURITY 1,5-PENTANEDIOL. European Patent Application EP2781499A1.
Sources
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. This compound|lookchem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents [patents.google.com]
- 8. silicycle.com [silicycle.com]
- 9. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 10. 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]
Technical Support Center: A Researcher's Guide to 2-Methylpentane-1,5-diol
Welcome to the technical support center for 2-methylpentane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile diol throughout its handling and storage. By understanding its chemical nature and potential degradation pathways, you can mitigate risks, ensure experimental reproducibility, and maintain the highest quality of your research.
Understanding the Molecule: Why Handling and Storage Matter
This compound (C6H14O2) is a valuable building block in various chemical syntheses.[1][2] Its two hydroxyl groups offer reactive sites for a range of chemical transformations. However, like all diols, its stability can be compromised by improper handling and storage, leading to the formation of impurities that can significantly impact experimental outcomes.
The primary degradation pathways for aliphatic diols like this compound typically involve oxidation and dehydration. Oxidation can lead to the formation of aldehydes, ketones, and carboxylic acids, while dehydration can result in the formation of unsaturated alcohols or cyclic ethers. The presence of these impurities can interfere with reactions, alter product profiles, and compromise the integrity of your results.
This guide provides a comprehensive framework for the optimal handling and storage of this compound, grounded in scientific principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is at room temperature.[3] It is crucial to store it in a tightly sealed container to prevent moisture absorption and oxidation. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a highly recommended practice to displace oxygen and prevent oxidative degradation.
Q2: What type of container is best for storing this compound?
A2: Use containers made of inert materials such as amber glass or high-density polyethylene (HDPE). These materials will not react with the diol. Avoid using containers made of materials that can be oxidized or that may leach impurities into the product. Ensure the container has a secure, airtight seal.
Q3: What is the expected shelf life of this compound?
A3: When stored under the recommended conditions, this compound is a stable compound. However, its shelf life can be affected by the purity of the initial material and the storage conditions. It is good practice to re-evaluate the purity of the material if it has been stored for an extended period (e.g., over a year) or if there are any visual signs of degradation.
Q4: How can I tell if my this compound has degraded?
A4: Visual inspection is the first step. Signs of degradation can include a change in color (yellowing), the development of a noticeable odor, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical testing is recommended for quality control.
Q5: What analytical methods can be used to assess the purity of this compound?
A5: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for determining the purity of this compound and identifying any volatile impurities. High-performance liquid chromatography (HPLC) can also be employed, particularly for detecting less volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.
Troubleshooting Guide: Addressing Common Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter.
Problem 1: My reaction is giving unexpected byproducts, and I suspect the quality of my this compound.
-
Question: What could be causing the formation of these byproducts?
-
Answer: The presence of degradation products in your this compound is a likely culprit. Oxidative degradation can introduce aldehydes or carboxylic acids, which can participate in side reactions. For instance, an aldehyde impurity could react with other nucleophiles in your reaction mixture.
-
Troubleshooting Steps:
-
Analyze the Diol: Perform a GC-MS analysis on your stock of this compound to identify any impurities.
-
Purify the Diol: If impurities are detected, consider purifying the diol by distillation under reduced pressure.
-
Implement Proper Storage: Ensure your future stock is stored under an inert atmosphere and in a tightly sealed container.
-
Problem 2: The physical appearance of my this compound has changed (e.g., color change, odor).
-
Question: What does a change in the physical appearance indicate?
-
Answer: A change in color, typically to a yellowish hue, is a strong indicator of oxidation. The development of a sharp or acrid odor can also suggest the formation of aldehydes or other volatile degradation products.
-
Troubleshooting Steps:
-
Do Not Use: Avoid using the discolored or odorous material in your experiments as it is likely contaminated.
-
Dispose Properly: Dispose of the degraded material according to your institution's safety guidelines.
-
Review Storage Practices: Re-evaluate your storage procedures to prevent future degradation. Ensure containers are properly sealed and consider using an inert gas blanket.
-
Problem 3: I am observing poor reproducibility in my experiments using this compound from different batches or of different ages.
-
Question: Why am I seeing batch-to-batch or age-related variability?
-
Answer: This variability is often due to inconsistent purity of the this compound. Older batches or those from different suppliers may have varying levels of impurities due to differences in manufacturing processes or storage history.
-
Troubleshooting Steps:
-
Establish a Quality Control Protocol: Implement a routine analytical check (e.g., GC-FID) for all incoming batches of this compound to establish a baseline purity.
-
Qualify New Batches: Before using a new batch in a critical experiment, run a small-scale test reaction to ensure it performs as expected.
-
First-In, First-Out (FIFO): Use the oldest stock of the diol first to minimize the effects of long-term storage.
-
Experimental Protocols
To ensure the integrity of your this compound, a proactive approach to quality control is essential.
Protocol 1: Routine Quality Control using Gas Chromatography (GC-FID)
This protocol outlines a simple and effective method to monitor the purity of your this compound.
Objective: To determine the purity of this compound and detect volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., isopropanol, acetone)
-
Gas chromatograph with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a mid-polar capillary column like a DB-5 or equivalent)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately prepare a dilute solution of your this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
-
GC Instrument Setup:
-
Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) as recommended for the analysis of diols on your specific column. A typical starting point for the oven program could be an initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and held for 5 minutes.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (which can be confirmed with a pure standard if available).
-
Calculate the area percent of the main peak to estimate the purity.
-
Examine the chromatogram for the presence of any additional peaks, which would indicate impurities.
-
Interpretation of Results: A high-purity sample should show a single major peak with minimal to no other peaks. The presence of significant impurity peaks warrants further investigation or purification of the material.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Room Temperature | Prevents potential degradation from excessive heat. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Minimizes oxidation by displacing oxygen. |
| Container | Amber Glass or HDPE | Inert materials that prevent reaction and light exposure. |
| Seal | Tightly Sealed | Prevents moisture absorption and exposure to air. |
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process when troubleshooting issues related to this compound quality.
Caption: Troubleshooting workflow for this compound quality issues.
References
- This compound. NIST Chemistry WebBook. [Link]
- 2-Methyl-1,5-pentanediol. PubChem. [Link]
- Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations.
- Forced Degrad
Sources
Technical Support Center: Industrial Scale-Up of 2-Methylpentane-1,5-diol Production
Document ID: TSC-MPD-2026-01
Introduction
Welcome to the technical support center for the industrial production of 2-Methylpentane-1,5-diol (MPD). MPD is a valuable chiral diol with applications ranging from the synthesis of polyesters and polyurethanes to its use as a solvent and intermediate in the pharmaceutical industry.[1][2] The transition from laboratory-scale synthesis to industrial production, however, presents a unique set of challenges that require careful consideration of reaction kinetics, catalyst stability, and purification efficiency.
This guide is designed for researchers, process chemists, and engineers involved in the scale-up of MPD production. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to provide actionable insights and solutions to common problems encountered in the field. Our goal is to bridge the gap between theoretical chemistry and practical, large-scale application by explaining the causality behind process choices and offering robust, validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental aspects of this compound production.
Q1: What are the primary industrial synthesis routes for this compound?
A1: The most common industrial routes involve the hydrogenation of a suitable precursor. Key pathways include:
-
Hydrogenation of 2-Hydroxy-4-methyltetrahydropyran (MHP): This is a prominent method where MHP, often derived from the hydroformylation of 2-methylbut-1-en-4-ol, is hydrogenated in the presence of a catalyst.[3][4] This two-step process offers good yields and is well-documented in patent literature.[3]
-
Hydrogenation of α-methyl-δ-valerolactone: This route involves the ring-opening and reduction of the lactone to form the diol.[5]
-
Reduction of 2-methylglutaric acid or its esters: Diethyl 2-methylglutarate or the diacid itself can be reduced to MPD using strong reducing agents or catalytic hydrogenation under high pressure.[5]
The choice of route often depends on the availability and cost of starting materials, as well as the capital cost of the required equipment (e.g., high-pressure reactors).
Q2: Which catalysts are typically employed for the hydrogenation step in MPD synthesis?
A2: Catalyst selection is critical for achieving high yield and selectivity. Commonly used catalysts include:
-
Raney-type Catalysts: Raney nickel and Raney cobalt are frequently used due to their high activity and relatively low cost. They are particularly effective for the hydrogenation of cyclic ethers like MHP.[3][6]
-
Copper-Chromium Oxide Catalysts: Also known as Adkins catalysts, these are effective for the hydrogenation of esters and lactones under demanding conditions.[3]
-
Precious Metal Catalysts: Catalysts containing platinum (Pt), palladium (Pd), or rhodium (Rh) on supports like carbon or alumina can be used, though their cost is higher. They may offer higher selectivity and operate under milder conditions.
Q3: What are the critical quality specifications for MPD, especially for pharmaceutical applications?
A3: For pharmaceutical use, MPD must meet stringent purity requirements. Key specifications include:
-
High Purity: Typically >99.0% or higher, assayed by Gas Chromatography (GC).
-
Low Water Content: Measured by Karl Fischer titration, as water can interfere with subsequent reactions like polymerizations.
-
Absence of Heavy Metals: Residual catalyst metals (e.g., Ni, Co, Cr) must be below parts-per-million (ppm) levels.
-
Low Organic Impurities: By-products from the synthesis, such as incompletely hydrogenated intermediates or side-reaction products, must be minimized.
Section 2: Troubleshooting Guide
This section provides in-depth, scenario-based troubleshooting for specific issues encountered during process development and scale-up.
Problem Area 1: Low Reaction Yield & Conversion
Q: My hydrogenation of 2-Hydroxy-4-methyltetrahydropyran (MHP) is stalling, resulting in low conversion to MPD. What are the likely causes?
A: Stagnant or incomplete conversion is a common scale-up challenge. The root cause typically falls into one of three categories: catalyst issues, reaction equilibrium, or mass transfer limitations.
1. Catalyst Deactivation: This is the most frequent culprit.
- Causality: Catalysts, particularly Raney nickel, can deactivate through several mechanisms. Sintering (agglomeration of metal particles at high temperatures) reduces the active surface area.[7] Poisoning can occur from impurities in the feedstock (e.g., sulfur compounds) or by strong adsorption of intermediates or products onto active sites.[7][8] In diol synthesis, over-oxidation of the catalyst surface can also lead to a loss of activity.[7][8]
- Troubleshooting Steps:
- Analyze Feedstock: Test the MHP feed for potential catalyst poisons like sulfur or chlorine compounds.
- Evaluate Catalyst Handling: Ensure the catalyst was not unduly exposed to air during loading, which can cause oxidation. Raney catalysts are often supplied as a slurry in water to prevent this.
- Perform a Catalyst Activity Test: See Protocol 1 below for a standardized method to check catalyst performance.
- Consider Regeneration: Some forms of deactivation are reversible. Mild acid washes or controlled oxidation/reduction cycles can sometimes restore activity, though this is often complex.
2. Mass Transfer Limitations:
- Causality: The reaction involves three phases: gaseous hydrogen, a liquid substrate (MHP/MPD), and a solid catalyst. For the reaction to proceed, hydrogen must dissolve into the liquid phase and then diffuse to the catalyst surface. In large reactors, inefficient mixing can lead to hydrogen starvation at the catalyst surface, slowing the reaction rate.
- Troubleshooting Steps:
- Increase Agitation Speed: A stepwise increase in the reactor's agitation rate can reveal if mass transfer is the limiting factor. If the reaction rate increases with stirring speed, you are likely mass-transfer limited.
- Improve Hydrogen Sparging: Ensure the hydrogen gas is introduced through a sparger that creates fine bubbles, maximizing the gas-liquid interfacial area for better dissolution.
- Evaluate Reactor Design: For industrial scale, the choice of impeller and reactor baffling is critical for ensuring proper solid suspension and gas dispersion.
3. Reaction Conditions:
- Causality: Hydrogenation reactions are sensitive to temperature and pressure. Higher temperatures increase the reaction rate but can also promote catalyst sintering and side reactions.[9] Higher hydrogen pressure increases its solubility in the liquid phase, which can overcome mass transfer limitations and drive the reaction forward.[9]
- Troubleshooting Steps:
- Verify Temperature & Pressure: Ensure that reactor temperature and pressure controllers are calibrated and maintaining the setpoints accurately.
- Optimize Parameters: If not already done, perform a Design of Experiments (DoE) to systematically investigate the effects of temperature, pressure, and catalyst loading on conversion. A typical starting point for MHP hydrogenation is 80-125°C and a hydrogen pressure of 150 atmospheres.[3][6]
Workflow: Diagnosing Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem Area 2: Poor Selectivity & By-Product Formation
Q: My process is generating significant by-products, reducing the final purity and yield of MPD. How can I improve selectivity?
A: Poor selectivity is often a result of suboptimal reaction conditions or an inappropriate catalyst choice, leading to side reactions like C-O bond cleavage (hydrogenolysis) or C-C bond cleavage.[9]
Common By-products and Their Causes:
| By-product | Potential Cause | Mitigation Strategy |
| 2-Methyl-1-pentanol | Excessive hydrogenolysis (cleavage of a C-O bond). Often promoted by high temperatures and highly acidic catalyst supports. | Lower the reaction temperature. Use a catalyst with lower hydrogenolysis activity or a neutral support. |
| Other Diol Isomers | Isomerization of the starting material or intermediates. | Optimize reaction conditions (lower temperature, shorter residence time) to favor the kinetic product. |
| Unidentified Heavies | Dimerization or oligomerization of the substrate or product, often catalyzed by acidic sites on the catalyst support or promoted by excessive heat. | Use a less acidic catalyst support. Lower reaction temperature and minimize reaction time. |
Troubleshooting Steps:
-
Identify the By-products: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structure of the major impurities. Knowing what they are provides crucial clues about the undesired reaction pathway.
-
Adjust Reaction Temperature: As a first step, reduce the reaction temperature in 5-10°C increments. While this may slow the reaction rate, it often dramatically improves selectivity by disfavoring high-activation-energy side reactions like hydrogenolysis.[9]
-
Evaluate the Catalyst:
-
Acidity: If heavy ends or isomerization are observed, the catalyst support may be too acidic. Consider switching to a more neutral support like carbon or titania.
-
Metal Choice: Different metals have different intrinsic selectivities. For instance, copper-based catalysts often exhibit lower hydrogenolysis activity compared to nickel. A screening of different catalysts may be necessary.
-
-
Control pH: In aqueous-phase reactions, the pH can influence selectivity. Maintaining a neutral or slightly basic pH can suppress acid-catalyzed side reactions.[8]
Reaction Pathway: Desired vs. Undesired Reactions
Caption: Synthesis pathways for MPD and common by-products.
Problem Area 3: Product Purification Challenges
Q: After distillation, my MPD product has a persistent odor and fails purity specifications. What's wrong with my purification process?
A: Purification of diols by fractional distillation can be challenging due to their high boiling points and potential for thermal degradation.
1. Thermal Decomposition:
- Causality: MPD has a high boiling point (approx. 230°C at atmospheric pressure).[5] Prolonged exposure to high temperatures in the distillation reboiler can cause decomposition, leading to the formation of odorous, low-molecular-weight compounds or color bodies.
- Troubleshooting Steps:
- Use Vacuum Distillation: This is the most critical step. Distilling under a vacuum significantly lowers the boiling point, allowing for purification at much lower temperatures. A target pressure of <10 mmHg is common for diols.[6]
- Minimize Residence Time: Use a distillation technology with low liquid holdup and residence time, such as a wiped-film evaporator or a short-path distillation unit, especially for the final high-purity cut.
2. Incomplete Separation of Impurities:
- Causality: If a by-product has a boiling point close to that of MPD, simple distillation may not be sufficient. An azeotrope could also be forming.
- Troubleshooting Steps:
- Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates (e.g., by using structured packing) to improve separation efficiency.
- Optimize Reflux Ratio: Increase the reflux ratio to improve the separation of close-boiling components. This comes at the cost of energy consumption and throughput, so an economic optimum must be found.
- Consider Alternative Purification: If distillation is insufficient, other methods like melt crystallization or preparative chromatography may be required, although these are typically more expensive for industrial scale.
3. Catalyst Carryover:
- Causality: Fine particles of the heterogeneous catalyst can carry over from the reactor. These metal fines can catalyze decomposition reactions in the distillation unit.
- Troubleshooting Steps:
- Improve Filtration: The crude reaction mixture must be thoroughly filtered before distillation. A multi-stage filtration process, starting with a coarse filter and ending with a polishing filter (e.g., 0.5-1 micron), is recommended.
- Use a Guard Bed: Passing the filtered crude product through a bed of adsorbent material (like activated carbon or alumina) can trap trace impurities and soluble metal species before distillation.
Section 3: Experimental Protocols
Protocol 1: Bench-Scale Catalyst Activity Test
This protocol provides a standardized method to evaluate the performance of a fresh or recycled hydrogenation catalyst against a known benchmark.
Objective: To determine the relative activity of a catalyst sample by measuring the rate of hydrogen uptake under controlled conditions.
Equipment & Materials:
-
1 L high-pressure autoclave (e.g., Parr reactor) with gas inlet, pressure transducer, temperature probe, and mechanical stirrer.
-
Mass flow controller for hydrogen.
-
Standard substrate: 2-Hydroxy-4-methyltetrahydropyran (MHP), >98% purity.
-
Catalyst sample (e.g., Raney Nickel slurry) and a benchmark catalyst sample.
-
Solvent (if applicable, e.g., isopropanol).
-
GC for analysis.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave.
-
Loading: Charge the reactor with a specific amount of MHP (e.g., 200 g) and solvent (if used).
-
Catalyst Charging: Under an inert atmosphere (e.g., nitrogen or argon), carefully transfer a precise amount of the catalyst (e.g., 2.0 g, dry weight basis) into the reactor.
-
Sealing & Purging: Seal the reactor. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to remove all air.
-
Reaction Initiation:
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 50 bar).
-
Begin stirring at a high, non-vortexing speed (e.g., 1000 RPM) to ensure mass transfer is not limiting.
-
Heat the reactor to the target temperature (e.g., 100°C).
-
-
Data Collection:
-
Start recording the reactor pressure, temperature, and hydrogen flow rate (via mass flow controller) versus time.
-
The reaction rate is proportional to the rate of hydrogen consumption required to maintain a constant pressure.
-
-
Reaction Monitoring & Completion:
-
Take small, filtered liquid samples periodically (e.g., every 30 minutes) for GC analysis to track the conversion of MHP to MPD.
-
Continue the reaction until hydrogen uptake ceases or conversion reaches >99%.
-
-
Analysis:
-
Plot the hydrogen uptake (moles) versus time. The initial slope of this curve is the initial reaction rate.
-
Compare the initial rate and the time to reach >99% conversion for the test catalyst against the benchmark catalyst. A significant decrease in rate indicates deactivation.
-
References
- Diol Oxidation to Diacids over Supported Metal C
- Selective Deoxygenation of Biomass Polyols into Diols. MDPI.
- Perspectives on the kinetics of diol oxidation over supported platinum catalysts in aqueous solution.
- Process for the catalytic dehydrogenation of diols.
- Production of 3-methylpentane-1,5-diol.
- 2-Methyl-2,4-pentanediol. Wikipedia. [Link]
- This compound. LookChem. [Link]
- 2-Methyl-1,5-pentanediol | C6H14O2. PubChem. [Link]
- Use of 2-Methylpentane in Sterile Pharmaceutical Manufacturing.
- Process for the preparation of 2-methyl-1,3-propanediol.
- 3-methyl-1,5-pentanediol. Organic Syntheses Procedure. [Link]
- 1,5-Pentanediol.
- Method for producing 3-methylpentane-1,5-diol.
Sources
- 1. Use of 2-Methylpentane in Sterile Pharmaceutical Manufacturing [eureka.patsnap.com]
- 2. atamankimya.com [atamankimya.com]
- 3. US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents [patents.google.com]
- 4. JP2503031B2 - Method for producing 3-methylpentane-1,5-diol - Google Patents [patents.google.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Libra ETD [libraetd.lib.virginia.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Byproduct Formation with 2-Methylpentane-1,5-diol
Welcome to the technical support center for 2-methylpentane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile diol. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate and minimize byproduct formation, ensuring the integrity and success of your experiments. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions involving this compound?
A1: Based on its structure, this compound is susceptible to three primary types of side reactions, leading to distinct byproducts:
-
Intramolecular Dehydration (Cyclization): This is often the most common byproduct, resulting in the formation of a cyclic ether, specifically 3-methyltetrahydropyran . This reaction is typically catalyzed by acids and elevated temperatures.
-
Intermolecular Dehydration (Etherification): Under certain conditions, two or more molecules of the diol can react to form linear or branched polyethers. This is also favored by acidic conditions and higher temperatures.
-
Oxidation: The primary alcohol at the 1-position can be selectively oxidized to form an aldehyde, which can then undergo intramolecular cyclization to a lactol, followed by further oxidation to the corresponding β-methyl-δ-valerolactone . The secondary alcohol at the 5-position is less reactive to oxidation under controlled conditions. Vigorous oxidation can lead to cleavage of the carbon chain.[1]
Q2: My reaction mixture turned yellow/brown when heating this compound in the presence of an acid catalyst. What is the likely cause?
A2: Discoloration, particularly yellowing or browning, upon heating in the presence of an acid catalyst often indicates the onset of decomposition or polymerization side reactions. While the primary expected side reaction is the formation of the colorless 3-methyltetrahydropyran, more complex, higher molecular weight byproducts and potential charring can occur at elevated temperatures, leading to the observed color change. It is crucial to carefully control the reaction temperature and catalyst concentration to minimize these degradation pathways.
Q3: I am using this compound as a monomer in a polyesterification reaction with a dicarboxylic acid. What specific byproducts should I be concerned about?
A3: In polyesterification reactions, in addition to unreacted monomers and oligomers, the primary concern is the intramolecular dehydration of the diol to form 3-methyltetrahydropyran. This cyclic ether cannot participate in the polymerization and will act as an impurity, potentially altering the final properties of the polyester. The conditions for polyesterification (high temperatures and often acidic catalysts) are conducive to this side reaction.[2] Careful selection of the catalyst and optimization of reaction conditions, such as temperature and pressure to facilitate water removal without promoting cyclization, are critical.
Troubleshooting Guide: A Deeper Dive into Byproduct Mitigation
This section provides a more detailed, issue-specific approach to troubleshooting byproduct formation.
Issue 1: Formation of 3-Methyltetrahydropyran during Acid-Catalyzed Reactions
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of a new, relatively non-polar peak in your GC or LC analysis.
-
1H NMR spectrum shows characteristic signals for a cyclic ether, distinct from the diol starting material.
Causality: The formation of 3-methyltetrahydropyran is an acid-catalyzed intramolecular SN2 reaction. One of the hydroxyl groups is protonated, forming a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group and displacing water to form the six-membered ring.
Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | The rate of intramolecular cyclization is highly temperature-dependent. Lowering the temperature will significantly reduce the rate of this side reaction relative to the desired reaction. |
| Catalyst | Use the mildest possible acid catalyst at the lowest effective concentration. Consider solid acid catalysts. | Strong acids and high concentrations increase the rate of protonation, the first step in the cyclization. Solid acid catalysts can sometimes offer better selectivity and are more easily removed from the reaction mixture. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the desired conversion is reached. | Prolonged reaction times, especially at elevated temperatures, increase the likelihood of byproduct formation. |
| Water Removal | If water is a byproduct of the main reaction (e.g., esterification), remove it efficiently. | The cyclization reaction is an equilibrium process. Removing water will shift the equilibrium away from the cyclic ether, but care must be taken as the conditions for water removal (e.g., high temperature) can also promote cyclization. |
Experimental Protocol: Minimizing Cyclization in an Esterification Reaction
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus filled with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
Reagents: Charge the flask with this compound, the desired carboxylic acid, and a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to a temperature that allows for efficient water removal without exceeding the optimal temperature for the esterification (typically determined empirically).
-
Monitoring: Monitor the reaction progress by TLC, GC, or NMR.
-
Workup: Once the reaction is complete, cool the mixture, wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and then purify the desired ester product.
Issue 2: Formation of β-Methyl-δ-valerolactone during Oxidation Reactions
Symptoms:
-
A new peak corresponding to a higher molecular weight, more polar compound in your analytical data.
-
The appearance of a characteristic lactone peak in the IR spectrum (around 1735 cm-1).
Causality: This byproduct forms when the primary alcohol of this compound is oxidized to an aldehyde. This intermediate aldehyde can then exist in equilibrium with its cyclic hemiacetal (lactol) form. Further oxidation of the hemiacetal yields the stable δ-lactone. This process is often facilitated by specific oxidizing agents and catalysts. The dehydrogenation of 3-methyl-1,5-pentanediol to β-methyl-δ-valerolactone using a copper chromite catalyst is a known synthetic route for this lactone.[3]
Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Oxidizing Agent | Choose an oxidizing agent that is selective for the desired transformation and less likely to over-oxidize to the lactone. | For example, if the goal is to form a mono-aldehyde, milder and more controlled oxidizing agents should be used. |
| Catalyst | Avoid catalysts known to promote dehydrogenation and subsequent cyclization, such as copper-based catalysts, if lactone formation is undesirable. | Certain metal catalysts have a high affinity for alcohol dehydrogenation, which is the initial step in lactone formation.[4] |
| Reaction Conditions | Perform the reaction at lower temperatures and monitor it closely to stop it at the desired stage. | Over-oxidation is often a result of prolonged reaction times or excessive temperatures. |
Experimental Protocol: Selective Oxidation to the Mono-aldehyde
A detailed protocol would be highly dependent on the specific desired product. However, general principles would include:
-
Choice of Oxidant: Utilize a mild and selective oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol.
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C for Swern oxidation) to prevent over-oxidation.
-
Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0 to 1.2 equivalents) to favor mono-oxidation.
-
Quenching: Quench the reaction promptly once the starting material has been consumed to prevent further oxidation of the product.
Visualization of Byproduct Pathways
The following diagrams illustrate the key byproduct formation pathways from this compound.
Caption: Major byproduct pathways from this compound.
Caption: Mechanism of 3-methyltetrahydropyran formation.
References
- Google Patents. (n.d.). Production of 3-methylpentane-1,5-diol.
- StackExchange. (2016). Predict the products of the controlled oxidation of 2-methylpentan-2-ol.
- Organic Syntheses. (n.d.). β-METHYL-δ-VALEROLACTONE.
- Ataman Kimya. (n.d.). ADIPIC ACID POLYESTER.
- International Scientific Organization. (2012). Preparation and characterization of polyesters with controlled molecular weight method.
- PrepChem.com. (n.d.). Synthesis of β-methyl-δ-valerolactone.
- PrepChem.com. (n.d.). Synthesis of β-methyl-δ-valerolactone 3-methylpentane-1,5-diol.
- NIST. (n.d.). This compound.
- Kyoto University Research Information Repository. (1961). Synthesis of δ-Valerolactone.
- Organic Syntheses. (n.d.). 3-methyl-1,5-pentanediol.
- Google Patents. (2009). Method for producing 3-methyl-1,5-pentanediol.
- PubChem. (n.d.). 2-Methyl-1,5-pentanediol.
- Google Patents. (n.d.). Process for the preparation of polyester polyols, based on 2-methyl-1,4-butanediol, which are liquid at room temperature, and their use for the preparation of plastic materials.
- ResearchGate. (n.d.). Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives.
- Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol.
- PubMed Central. (n.d.). Exploiting Acetal Moieties for the Synthesis of Degradable-On-Demand Polymeric Architectures.
- Repositorio CIATEQ. (n.d.). Journal of Applied Polymer Science.
- MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.
- Pharmaffiliates. (n.d.). Chemical Name : 2-methylpentane-1,3-diol, CAS No : 149-31-5.
- PubChem. (n.d.). 3-Methyl-3-(2-methylpropyl)pentane-1,5-diol.
- Google Patents. (n.d.). Method for the synthesis of polyethers.
- PubChem. (n.d.). 1,5-Pentanediol.
- ResearchGate. (n.d.). Synthesis of 6,6-Dimethyltricyclo[5.4.0.02,8]undecane-2,9-diol for (ent-)Longipinane-type Sesquiterpenoids Using Two Types of Radical Cyclization Reactions.
Sources
Frequently Asked Questions (FAQs): Catalyst Selection & Reaction Design
Answering the complex challenge of synthesizing 2-methylpentane-1,5-diol requires a nuanced approach to catalyst selection and process optimization. This technical support center is designed for researchers and development scientists, providing in-depth, actionable guidance in a direct question-and-answer format. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Q1: What are the primary commercial synthesis routes for this compound, and how does the route influence catalyst choice?
The most prevalent and scalable route is the catalytic hydrogenation of a C6-dicarboxylic acid or its ester, typically dimethyl 2-methylglutarate. This precursor-driven approach dictates the use of robust heterogeneous hydrogenation catalysts.
A less common, multi-step route involves the hydroformylation of unsaturated alcohols followed by hydrogenation. For instance, a process for a similar diol involves hydroformylating an unsaturated alcohol using a homogeneous rhodium complex, followed by a separate hydrogenation step over a heterogeneous catalyst.[1] While versatile, this route introduces challenges in catalyst separation and recycling.
The choice is therefore clear for bulk synthesis: hydrogenation of a diester is preferred, focusing our catalyst selection on high-activity, stable, and recyclable heterogeneous systems.
Q2: Which classes of catalysts are most effective for the hydrogenation of dimethyl 2-methylglutarate to this compound?
The primary catalysts for this transformation are copper-based, particularly copper chromite. These catalysts have demonstrated high efficacy in the hydrogenation of esters to alcohols.
-
Copper Chromite (Adkins Catalyst) : This is a highly effective and widely used catalyst for ester hydrogenolysis. It typically requires high pressures and temperatures but offers excellent yields.
-
Cobalt and Nickel-based Catalysts : Catalysts containing cobalt or nickel, often with activating additives like copper or chromium, are also suitable for hydrogenation.[1] Raney-type nickel catalysts are another option, known for their high activity, though they can be pyrophoric and may require careful handling.[2]
-
Precious Metal Catalysts (Ru, Rh, Pd) : While active, ruthenium and rhodium catalysts are often more expensive. They can, however, operate under milder conditions, which may be advantageous for sensitive substrates. Palladium is generally less effective for ester hydrogenation compared to ruthenium.
Q3: What are the critical parameters to consider when optimizing reaction conditions for this synthesis?
Optimizing the synthesis of this compound is a balancing act between reaction rate, selectivity, and catalyst stability. Key parameters include:
-
Temperature : Higher temperatures increase the reaction rate but can also promote side reactions like dehydration or hydrogenolysis, reducing selectivity.[3] For copper chromite systems, temperatures in the range of 250-300°C are common.[4]
-
Pressure (Hydrogen) : High hydrogen pressure is crucial for ester hydrogenation. It increases the concentration of adsorbed hydrogen on the catalyst surface, favoring the desired reduction pathway. Pressures can range from 150 to 300 bar (approx. 2200 to 4400 psi).[1][4]
-
Catalyst Loading : The amount of catalyst affects the reaction rate. However, simply increasing the loading is not always economical. An optimal loading balances reaction time with cost and ease of filtration.
-
Solvent : The reaction can be run neat or in a solvent. Solvents like dioxane or THF can help with heat management and substrate solubility but add to downstream processing complexity.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during the synthesis of this compound via diester hydrogenation.
Problem 1: Low or Stalled Conversion of Dimethyl 2-Methylglutarate
-
Possible Cause 1: Catalyst Deactivation.
-
Why it happens: The active sites of the catalyst can be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds). Sintering, where the small metal particles on the support agglomerate at high temperatures, can also lead to a loss of active surface area.[5]
-
Solution:
-
Verify Substrate Purity: Ensure the dimethyl 2-methylglutarate is free from catalyst poisons. Distillation of the starting material may be necessary.
-
Catalyst Regeneration: Some catalysts can be regenerated. For example, coked catalysts can sometimes be regenerated by a controlled oxidation to burn off carbonaceous deposits, followed by re-reduction. Always consult the catalyst manufacturer's guidelines.
-
Optimize Temperature: Avoid excessively high temperatures that can lead to irreversible sintering.
-
-
-
Possible Cause 2: Insufficient Hydrogen Pressure.
-
Why it happens: The hydrogenation of esters is highly dependent on hydrogen partial pressure. If the pressure is too low, or if there is a leak in the reactor system, the reaction rate will be significantly diminished.
-
Solution:
-
System Leak Check: Before heating, always perform a pressure test on your reactor to ensure it is properly sealed.
-
Increase H₂ Pressure: Operate within the safe limits of your reactor, but ensure the pressure is sufficient for the chosen catalyst system (typically >150 bar).
-
-
Problem 2: Poor Selectivity and Formation of Byproducts
-
Possible Cause 1: Over-hydrogenolysis or Cleavage Reactions.
-
Why it happens: At harsh conditions (high temperature), C-O or C-C bond cleavage can occur, leading to the formation of lighter alcohols, hydrocarbons, or other degradation products. For example, the synthesis of 1,5-pentanediol from tetrahydrofurfuryl alcohol can yield n-amyl alcohol as a byproduct.[4]
-
Solution:
-
Reduce Reaction Temperature: Lower the temperature in 10-15°C increments to find the point where the rate is acceptable, but byproduct formation is minimized.
-
Change Catalyst: A less aggressive catalyst might be required. For example, if using a highly active ruthenium catalyst, switching to a copper chromite catalyst may improve selectivity.
-
-
-
Possible Cause 2: Formation of Intermediates or Cyclic Ethers.
-
Why it happens: Incomplete hydrogenation can leave monoesters or hydroxy-esters in the product mixture. Intramolecular dehydration of the diol product at high temperatures, particularly in the presence of acidic sites on the catalyst or support, can form cyclic ethers.
-
Solution:
-
Increase Reaction Time/Catalyst Loading: Ensure the reaction is allowed to proceed to completion to fully convert intermediates.
-
Select a Neutral Support: Use a catalyst on a neutral support (e.g., carbon) if ether formation is a significant issue.
-
-
Problem 3: Difficulties in Product Purification
-
Possible Cause 1: Formation of Close-Boiling Impurities.
-
Why it happens: Side reactions can produce molecules with boiling points very close to this compound, making separation by simple distillation difficult.
-
Solution:
-
Fractional Distillation: Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) under reduced pressure. This enhances the separation of components with close boiling points.[1]
-
Re-optimize Reaction: The best solution is often to prevent the formation of the impurity in the first place by fine-tuning the reaction conditions for higher selectivity.
-
-
-
Possible Cause 2: Catalyst Leaching and Product Contamination.
-
Why it happens: Some heterogeneous catalysts can "leach" metal into the reaction mixture, especially under harsh conditions or if the catalyst structure is not robust.
-
Solution:
-
Filtration: After the reaction, ensure the catalyst is thoroughly removed by filtration. Adding a less viscous solvent like methanol can sometimes improve filterability.[1]
-
Post-treatment: If metal contamination is a concern, the crude product can be treated with activated carbon or passed through a bed of an appropriate scavenger resin to remove dissolved metal ions.
-
-
Data & Protocols
Table 1: Comparison of Typical Catalyst Systems for Ester Hydrogenation
| Catalyst Type | Typical Temperature (°C) | Typical Pressure (bar) | Advantages | Disadvantages |
| Copper Chromite | 250 - 300 | 200 - 300 | High selectivity, robust, well-established | Requires high temp/pressure, Cr(VI) concerns |
| Raney Nickel | 100 - 180 | 100 - 200 | High activity at lower temperatures | Pyrophoric, potential for hydrogenolysis |
| Ruthenium (on support) | 120 - 200 | 80 - 150 | High activity, operates at milder conditions | High cost, potential for ring hydrogenation if applicable |
Protocol: Hydrogenation of Dimethyl 2-Methylglutarate
Warning: This procedure involves high pressures and temperatures and should only be performed by trained personnel using appropriate high-pressure reactor equipment.
-
Reactor Preparation: Add dimethyl 2-methylglutarate (1.0 mol) and the copper chromite catalyst (5-10% by weight of the ester) to a high-pressure autoclave.
-
System Purge: Seal the reactor and purge the system multiple times with nitrogen, followed by several purges with hydrogen to remove all air.
-
Pressurization: Pressurize the reactor with hydrogen to an initial pressure of approximately 100 bar at room temperature.
-
Heating & Reaction: Begin stirring and heat the reactor to 250-280°C. The pressure will increase with temperature. Once the target temperature is reached, add more hydrogen to bring the total pressure to 200-250 bar. Monitor the pressure; a drop in pressure indicates hydrogen consumption. Maintain the pressure by feeding more hydrogen as needed.
-
Reaction Completion: The reaction is typically complete in 6-12 hours, indicated by the cessation of hydrogen uptake.
-
Cool Down & Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated area.
-
Product Recovery: Open the reactor, dilute the viscous product with methanol to aid in filtration, and filter off the catalyst.[1]
-
Purification: Remove the methanol by rotary evaporation. The crude this compound is then purified by vacuum fractional distillation.[1][4]
Visualizations
Catalyst Optimization Workflow
Caption: A workflow for systematic catalyst selection and optimization.
Reaction Pathway and Potential Side Reactions
Caption: Desired reaction pathway and common side reactions.
References
- Diol Oxidation to Diacids over Supported Metal C
- Perspectives on the kinetics of diol oxidation over supported platinum catalysts in aqueous solution. (2025).
- Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. (2019). Royal Society of Chemistry.
- Process for the catalytic dehydrogenation of diols. (1993).
- Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol. (1998).
- Production of 3-methylpentane-1,5-diol. (1976).
- 1,5-pentanediol. Organic Syntheses Procedure.
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Validation & Comparative
The Impact of Methyl Branching on Polyester Properties: A Comparative Guide to 2-Methylpentane-1,5-diol and 1,5-Pentanediol
For researchers and professionals in polymer science and drug development, the selection of monomeric building blocks is a critical decision that dictates the final properties and performance of a polymeric material. The subtle variation in the molecular architecture of a monomer can lead to significant changes in the macroscopic characteristics of the resulting polymer. This guide provides an in-depth technical comparison of two isomeric diols, 2-methylpentane-1,5-diol and 1,5-pentanediol, and their influence on the properties of polyesters. By examining the structural differences and presenting supporting experimental data, we aim to offer a clear understanding of how a single methyl group can be strategically employed to tailor polymer performance.
Structural and Physicochemical Properties of the Diols
At the heart of this comparison are the distinct molecular structures of this compound and 1,5-pentanediol. While both are C5 and C6 diols respectively with two primary hydroxyl groups, the presence of a methyl branch in this compound introduces a key structural difference that disrupts the linearity of the polymer chain.
-
1,5-Pentanediol (PDO) is a linear aliphatic diol, which allows for regular and efficient packing of the resulting polymer chains. This structural regularity often leads to semi-crystalline polymers with defined melting points.[1]
-
This compound (MPDO) is a branched-chain diol. The methyl group attached to the second carbon atom introduces steric hindrance and disrupts the close packing of polymer chains.[2][3][4][5][6] This disruption generally leads to the formation of amorphous polymers with a higher glass transition temperature (Tg) and reduced or absent crystallinity.[2][3][4][5][6]
Diagram 1: Chemical Structures of 1,5-Pentanediol and this compound
Caption: Molecular structures of the linear and branched diols.
Impact on Polymer Properties: A Comparative Analysis
The structural disparities between these two diols translate into significant differences in the thermal and mechanical properties of the polyesters they form.
Thermal Properties
The most pronounced effect of the methyl branch in this compound is on the thermal characteristics of the resulting polyesters.
-
Glass Transition Temperature (Tg): The introduction of a methyl side chain restricts the rotational freedom of the polymer backbone, leading to a less flexible structure.[2][6] This reduced chain mobility results in a higher glass transition temperature for polyesters synthesized from this compound compared to those from 1,5-pentanediol.[2][3][4][5][6]
-
Crystallinity and Melting Temperature (Tm): The linear nature of 1,5-pentanediol allows for the formation of ordered, crystalline domains within the polymer matrix, resulting in a distinct melting temperature. In contrast, the steric hindrance from the methyl group in this compound disrupts this regular packing, leading to amorphous polymers that do not exhibit a melting point.[2][4][5][6]
Table 1: Comparison of Thermal Properties of Polyesters from 1,5-Pentanediol and Analogous Branched Diols
| Diol | Dicarboxylic Acid | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Reference |
| 1,5-Pentanediol | Succinic Acid | -61.2 | 45.1 | [1] |
| 1,5-Pentanediol | Adipic Acid | -65.4 | 38.2 | [1] |
| 1,5-Pentanediol | Sebacic Acid | -59.3 | 58.1 | [1] |
| 2,5-Hexanediol | Adipic Acid | -37 | Amorphous | [7] |
| 2,5-Hexanediol | Furandicarboxylic Acid | 22 | Amorphous | [7] |
*Data for 2,5-Hexanediol, a branched C6 diol, is used as a proxy to illustrate the expected effect of the methyl branch in this compound.
Mechanical Properties
The differences in crystallinity and chain mobility also have a profound impact on the mechanical behavior of the polyesters.
-
Tensile Strength and Modulus: Polyesters derived from 1,5-pentanediol, with their semi-crystalline nature, generally exhibit higher tensile strength and modulus due to the presence of ordered crystalline regions that act as reinforcing domains.[1]
-
Elongation at Break: Amorphous polymers, such as those expected from this compound, often exhibit greater flexibility and higher elongation at break compared to their semi-crystalline counterparts.[3]
Table 2: Comparison of Mechanical Properties of Polyesters from 1,5-Pentanediol
| Dicarboxylic Acid | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| Succinic Acid | 25.3 | 550 | 180 | [1] |
| Adipic Acid | 21.5 | 650 | 150 | [1] |
| Sebacic Acid | 28.7 | 480 | 220 | [1] |
Diagram 2: Structure-Property Relationship
Caption: Workflow for two-stage melt polycondensation.
Polymer Characterization
3.2.1. Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -80°C) at a controlled rate of 10°C/min.
-
Heat the sample again to 200°C at 10°C/min. The glass transition temperature (Tg) and melting temperature (Tm) are determined from this second heating scan. [8]
-
-
Thermogravimetric Analysis (TGA):
-
Place a 10-15 mg sample of the polymer in a TGA pan.
-
Heat the sample from room temperature to 600°C at a rate of 20°C/min under a nitrogen atmosphere.
-
The TGA curve will show the weight loss of the sample as a function of temperature, indicating its thermal stability.
-
3.2.2. Mechanical Testing: Tensile Properties (ASTM D638)
-
Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer by injection molding or by machining from a compression-molded sheet, according to ASTM D638 Type V specifications. [2][3][4][5][6]2. Testing:
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data to determine tensile strength, Young's modulus, and elongation at break. [2][3][4][5][6]
-
Conclusion
The choice between this compound and 1,5-pentanediol as a monomer for polyester synthesis offers a powerful tool for tuning polymer properties. The linear structure of 1,5-pentanediol favors the formation of semi-crystalline polyesters with higher strength and a distinct melting point. In contrast, the branched structure of this compound leads to amorphous polymers with a higher glass transition temperature and potentially greater flexibility. This understanding allows researchers to make informed decisions in the design of novel polymers with tailored thermal and mechanical characteristics for a wide range of applications, from advanced drug delivery systems to high-performance coatings and adhesives.
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- New bio-based monomers: Tuneable polyester properties using branched diols from biomass. Royal Society of Chemistry. [Link]
- The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters.
- Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing.
- Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Biobased Secondary Diols. AWS. [Link]
- Catalyst-free synthesis of polyesters via conventional melt polycondensation.
- High Molecular Weight Polyesters Derived from Biobased 1,5-Pentanediol and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties. ACS Sustainable Chemistry & Engineering. [Link]
- Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry. [Link]
- Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.
- High Molecular Weight Polyesters Derived from Biobased 1,5-Pentanediol and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties. Figshare. [Link]
- TGA and DSC Analysis of the Polyesters.
- Properties of Novel Polyesters Made from Renewable 1,4-Pentanediol.
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- Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction.
- Linear and branched polyester resins based on dimethyl-2,5-furandicarboxylate for coating applications.
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- Two-component polyurethane composition.
- Modifications of Furan-Based Polyesters with the Use of Rigid Diols.
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- Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives.
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A Comparative Guide to 2-Methylpentane-1,5-diol and Other Branched Diols in Polymer Applications
For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of raw materials is a critical determinant of final product performance. This guide provides an in-depth technical comparison of 2-methylpentane-1,5-diol (MPD) with other prominent branched diols, namely neopentyl glycol (NPG) and 2-methyl-1,3-propanediol (MPO). By examining their structural nuances and the resulting impact on polymer properties, this document aims to equip you with the necessary insights to make informed decisions for your specific applications, from high-performance coatings to specialized polymeric materials.
Introduction: The Significance of Branched Diols
In the realm of polymer synthesis, particularly for polyesters and polyurethanes, the choice of the diol monomer is pivotal. While linear diols form the backbone of many conventional polymers, branched diols introduce unique architectural features that can significantly enhance material properties. The presence of methyl groups along the carbon chain disrupts polymer chain packing, leading to a more amorphous structure. This seemingly subtle modification can result in profound improvements in flexibility, solubility, and hydrolytic stability.
This compound, with its asymmetric methyl branching, stands as a versatile building block. Its structure, along with those of NPG and MPO, is central to understanding their differential performance in various polymer systems.
Caption: Molecular structures of the compared branched diols.
Physicochemical Properties: A Foundation for Performance
The inherent chemical and physical properties of these diols lay the groundwork for their behavior in polymerization reactions and the characteristics of the resulting polymers.
| Property | This compound (MPD) | Neopentyl Glycol (NPG) | 2-Methyl-1,3-propanediol (MPO) |
| CAS Number | 42856-62-2[1] | 126-30-7[2] | 2163-42-0[3] |
| Molecular Weight ( g/mol ) | 118.17[1][4] | 104.15[2] | 90.12[3] |
| Boiling Point (°C) | 229.9 at 760 mmHg | 208[2] | 212[3] |
| Melting Point (°C) | <-50[5] | 129.13[2] | -91[6] |
| Density (g/mL at 25°C) | 0.961 | 1.06 (solid) | 1.015[6] |
| Flash Point (°C) | 107.2 | 107 | 127[3] |
| Water Solubility | Soluble | 830 g/L at 20°C[7] | Soluble[3] |
Key Insights:
-
Physical State: A significant practical difference is that MPD and MPO are liquids at room temperature, which can simplify handling and processing in resin synthesis, eliminating the need for melting or specialized heated equipment that NPG, a solid, requires.[8][9][10]
-
Molecular Weight and Structure: The higher molecular weight of MPD compared to NPG and MPO will influence the stoichiometry of polymerization reactions. The unique gem-dimethyl group in NPG provides steric hindrance, a key factor in its performance.[11] MPO's compact, branched structure also contributes to its distinct properties.
Performance in Polyester Resins and Coatings
Branched diols are extensively used in the synthesis of saturated and unsaturated polyester resins for coatings, adhesives, and composite applications. Their structure directly impacts key performance metrics such as viscosity, thermal stability, and weatherability.
Viscosity and Solubility
The amorphous nature imparted by branched diols generally leads to lower resin viscosities compared to their linear counterparts. This is advantageous for formulating high-solids coatings with reduced volatile organic compounds (VOCs).
-
This compound (MPD): Being a liquid with a unique branched structure, MPD contributes to low viscosity in polyester polyols, enhancing process efficiency.[10] Its good compatibility with other polyols allows for broad formulation options.[5]
-
Neopentyl Glycol (NPG): Polyester resins based on NPG are known for their low viscosity compared to those based on ethylene glycol.[12]
-
2-Methyl-1,3-propanediol (MPO): MPO is particularly effective in reducing the viscosity of polyester resins, even more so than NPG in some formulations.[9][13] This allows for higher solids content in coatings.
Thermal Stability
The thermal stability of a polyester is crucial for its processing and end-use application, especially in high-temperature environments.
-
Neopentyl Glycol (NPG): NPG is the industry standard for applications requiring high thermal stability. Its gem-dimethyl structure protects the ester linkages from thermal degradation.[14][15][16] Polyesters based on NPG exhibit excellent color retention at elevated temperatures.
-
This compound (MPD) and 2-Methyl-1,3-propanediol (MPO): While specific quantitative data for direct comparison is limited, the branched structures of MPD and MPO are also expected to contribute to good thermal stability. MPO-based polyesters, for instance, are noted for their weatherability and toughness.[13]
Hydrolytic Stability and Weatherability
For coatings and materials exposed to the elements, resistance to hydrolysis and UV degradation is paramount.
-
Neopentyl Glycol (NPG): The steric hindrance provided by the neopentyl structure offers exceptional protection to the ester bonds from water-induced degradation, making NPG-based polyesters highly resistant to hydrolysis.[11][12][17] This, combined with its excellent UV resistance, leads to superior gloss and color retention in outdoor applications.[12][16]
-
This compound (MPD): Polyurethanes and polyesters derived from MPD exhibit excellent hydrolysis resistance.[5][10][18] The hydrophobic nature of MPD contributes to this property.[10]
-
2-Methyl-1,3-propanediol (MPO): MPO-based polyesters also demonstrate good hydrolytic stability and weatherability, making them a viable alternative to NPG in many coating applications.[12][19]
Performance in Polyurethanes
In polyurethane systems, diols are used as chain extenders or as components of polyester polyols, influencing the properties of the soft segment and, consequently, the final elastomer or coating.
-
This compound (MPD): The amorphous nature of MPD is highly beneficial in polyurethanes, imparting outstanding softness, high transparency, and excellent flexibility, particularly at low temperatures.[18] Polyurethanes made with MPD-based polyols are also noted for their excellent hydrolysis resistance.[5]
-
Neopentyl Glycol (NPG): NPG is used to synthesize polyester polyols for polyurethane coatings, contributing to their durability and weather resistance.[14][15] Polyurethanes based on NPG polyols are known for their toughness and resistance to chemicals and stains.
-
2-Methyl-1,3-propanediol (MPO): MPO is used to produce polyester polyols that result in polyurethanes with a good balance of hardness and flexibility.[9][19]
Experimental Protocols
To provide a practical framework for comparing these diols, the following are detailed, step-by-step methodologies for key experiments.
Synthesis of Unsaturated Polyester Resin
This protocol describes a typical two-stage melt condensation polymerization.
Caption: Workflow for evaluating the hydrolytic stability of polymers.
Procedure:
-
Prepare samples of the cured polymer (e.g., polyester or polyurethane) of known weight and dimensions.
-
Immerse the samples in deionized water in sealed containers.
-
Place the containers in an oven at an elevated temperature (e.g., 70°C) to accelerate hydrolysis.
-
At specified time intervals, remove a set of samples, dry them thoroughly, and weigh them to determine mass loss.
-
Analyze the aged samples for changes in molecular weight using Gel Permeation Chromatography (GPC) and for any deterioration in mechanical properties (e.g., tensile strength).
Conclusion
The choice between this compound, neopentyl glycol, and 2-methyl-1,3-propanediol is a strategic decision that hinges on the desired balance of properties in the final polymer.
-
This compound (MPD) is an excellent choice for applications requiring softness, flexibility, transparency, and good hydrolysis resistance, particularly in polyurethanes. Its liquid state at room temperature offers processing advantages.
-
Neopentyl Glycol (NPG) remains the benchmark for high-performance coatings where exceptional thermal stability, weatherability, and hydrolytic resistance are critical. Its unique molecular structure provides unparalleled durability.
-
2-Methyl-1,3-propanediol (MPO) offers a compelling balance of properties, including low viscosity for high-solids formulations, good flexibility, and weatherability, making it a versatile alternative to NPG in many applications.
By understanding the fundamental structure-property relationships and utilizing the experimental protocols outlined in this guide, researchers and professionals can confidently select the optimal branched diol to meet the demanding performance requirements of their applications.
References
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A Senior Application Scientist's Guide to Validating the Structure of 2-Methylpentane-1,5-diol Derivatives
Introduction: The Unseen Architectural Imperative in Drug Development
In the landscape of modern drug discovery, the molecular architecture of a compound is not merely a matter of academic interest; it is the fundamental determinant of its biological activity, safety, and efficacy. Among the vast array of molecular scaffolds, chiral diols are invaluable building blocks, and 2-methylpentane-1,5-diol, with its stereocenter, represents a key starting point for synthesizing complex pharmaceutical intermediates. Its derivatives are integral to creating molecules with precise three-dimensional arrangements designed to interact optimally with biological targets.
However, the synthesis of these derivatives is only the beginning. The central challenge, and a non-negotiable requirement for regulatory approval and successful clinical outcomes, is the rigorous validation of their structure. The United States Food and Drug Administration (FDA) has long-standing guidelines that mandate the determination of absolute stereochemistry for chiral compounds early in the drug development process.[1][2] This is because different enantiomers of the same molecule can have vastly different pharmacological, and sometimes toxicological, profiles.[3]
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of this compound derivatives. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, offering a self-validating framework for robust structural elucidation. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, providing field-proven insights, detailed protocols, and comparative data to empower researchers in their quest for molecular certainty.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of Connectivity and Configuration
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[4][5] It provides detailed, atom-level information about the molecular framework, connectivity, and, with the right approach, the stereochemical arrangement.
The Principle: Probing the Atomic Nuclei
At its core, NMR exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). By placing a sample in a strong magnetic field and irradiating it with radio waves, we can excite these nuclei. The specific frequencies at which they resonate and the way their signals are split by neighboring nuclei reveal their chemical environment, providing a definitive map of the molecule's structure.
-
¹H NMR: Identifies the different types of protons in a molecule and their proximity to one another.
-
¹³C NMR: Determines the number and types of carbon environments, confirming the carbon backbone.
-
2D NMR (e.g., COSY, HSQC): Establishes direct correlations between atoms, confirming which protons are attached to which carbons and which protons are coupled to each other, leaving no ambiguity in the molecular blueprint.
Expertise in Action: Validating Stereochemistry with Chiral Derivatizing Agents (CDAs)
For chiral molecules like derivatives of this compound, standard NMR can confirm connectivity but cannot distinguish between enantiomers, which produce identical spectra. The causality behind overcoming this lies in converting the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable by NMR.
This is achieved using a Chiral Derivatizing Agent (CDA). A CDA is an enantiomerically pure reagent that reacts with the analyte (the diol derivative) to form two new diastereomeric compounds. Chiral boric acids and Mosher's acid are common examples of CDAs used for diols.[6][7][8] The resulting diastereomers will exhibit separate, distinct signals in the NMR spectrum, allowing for the direct quantification of the enantiomeric excess (ee).
Experimental Workflow: NMR Analysis with a Chiral Derivatizing Agent
Caption: Workflow for structural analysis of diols using derivatization followed by LC-MS/MS.
Detailed Protocol: Boronic Acid Derivatization for LC-MS
-
Solution Preparation: Prepare a 1 µM solution of the this compound derivative in acetonitrile. Prepare a 1 mM solution of a suitable boronic acid reagent (e.g., 4-bromophenylboronic acid) in acetonitrile.
-
Derivatization: In a vial, mix 100 µL of the diol solution with 100 µL of the boronic acid solution. The reaction to form the boronic ester is typically rapid and occurs at room temperature. 3[9]. LC-MS Analysis: Inject the mixture directly into an LC-MS system equipped with an ESI source.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion of the boronic ester derivative. The presence of a characteristic 1:1 isotope pattern for bromine will help confirm its identity.
-
Tandem MS (MS/MS): Perform a product ion scan on the molecular ion peak. The resulting fragmentation pattern can be used to confirm the structure and potentially differentiate it from isomers.
[10]#### Comparative Data: Expected Key Fragments in EI-MS of a Diol Diester
| Derivative Type | Parent Ion (M⁺) | Key Fragment 1 [M - RCOO]⁺ | Key Fragment 2 [M - RCOOH]⁺ | Key Fragment 3 [RCO]⁺ |
| Diacetate Derivative | m/z 202 | m/z 143 | m/z 142 | m/z 43 |
| Dibenzoate Derivative | m/z 326 | m/z 205 | m/z 204 | m/z 105 |
This table shows how different ester derivatives produce predictable and diagnostic fragments, allowing for structural confirmation.
Part 3: X-ray Crystallography – The Definitive 3D Structure
When absolute, unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry, is required, X-ray crystallography is the gold standard.
[11][12]#### The Principle: Diffraction by a Crystal Lattice
This technique involves irradiating a single, well-ordered crystal with a beam of X-rays. The electrons within the crystal diffract the X-rays in a specific pattern of spots. By analyzing the positions and intensities of these spots, it is possible to generate a three-dimensional electron density map of the molecule, from which the precise position of every atom can be determined.
[13]#### Expertise in Action: When to Pursue the "Gold Standard"
The primary reason to use X-ray crystallography is for the unequivocal determination of absolute configuration, a critical piece of information for regulatory submissions. I[12]t provides undeniable proof of the molecule's spatial arrangement. The major challenge and rate-limiting step, however, is growing a single crystal of sufficient size and quality. T[12][13]his is not always possible, particularly for oils or amorphous solids. Therefore, the decision to use this technique is based on the necessity for absolute structural proof and the ability to obtain suitable crystalline material.
Experimental Workflow: X-ray Crystallography
Caption: High-level workflow for single-crystal X-ray crystallography.
Detailed Protocol: Overview of X-ray Crystallography
-
Crystallization: The most critical and often challenging step. The purified this compound derivative must be crystallized. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and conditions may need to be screened.
-
Crystal Selection & Mounting: A suitable single crystal (typically >0.1 mm, clear, with no visible cracks) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, where it is rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the thousands of diffracted reflections.
-
Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: The atomic positions are fitted to the electron density map and refined to achieve the best possible agreement with the experimental diffraction data.
-
Validation: The final structure is validated to ensure its chemical sense and high quality. If anomalous dispersion data is collected (often requiring a heavy atom), the absolute configuration can be determined unambiguously.
[14]#### Comparative Data: Key Crystallographic Parameters
| Parameter | Example Value for a Hypothetical Derivative | Significance |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the crystal. |
| R-factor | 0.045 (4.5%) | A measure of the agreement between the model and the data (lower is better). |
| Flack Parameter | 0.02(5) | A value close to zero confirms the correct absolute stereochemistry. |
Part 4: A Comparative Guide for Strategic Validation
The choice of analytical technique is not arbitrary; it is a strategic decision based on the specific question being asked, the stage of development, and the resources available.
Head-to-Head Comparison of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Atomic connectivity, chemical environment, relative stereochemistry, enantiomeric purity (with CDAs). | High-resolution molecular weight, elemental composition, structural fragments. | Absolute 3D structure, absolute configuration, bond lengths/angles, crystal packing. |
| Sample Amount | Milligrams (1-20 mg) | Micrograms to nanograms (µg-ng) | Single crystal (>0.1 mm) |
| Sample State | Solution | Solution or solid/liquid | Single crystal |
| Throughput | High (minutes to hours per sample) | Very High (seconds to minutes per sample) | Low (days to weeks per structure) |
| Key Limitation | Cannot determine absolute configuration directly; signal overlap in complex molecules. | Fragmentation can be complex; does not provide stereochemical information directly. | Requires a high-quality single crystal, which can be very difficult or impossible to obtain. |
| Best For | Routine confirmation of identity, purity, and determining enantiomeric excess. | Rapidly confirming molecular weight and formula; analyzing complex mixtures (LC-MS). | Unambiguous, definitive proof of structure and absolute stereochemistry for regulatory filings. |
Decision-Making Workflow for Structural Validation
Caption: A strategic workflow for selecting the appropriate structural validation techniques.
Conclusion
The structural validation of this compound derivatives is a multi-faceted process where each analytical technique provides a unique and vital piece of the puzzle. NMR spectroscopy masterfully reveals the molecular connectivity and relative stereochemistry, Mass Spectrometry acts as the definitive scale for molecular weight, and X-ray Crystallography delivers the ultimate, unambiguous three-dimensional truth.
An effective validation strategy rarely relies on a single method. Instead, it leverages the complementary nature of these techniques: MS for a rapid check of mass, NMR for a detailed look at the covalent structure and enantiomeric purity, and X-ray crystallography for the final, absolute confirmation required for advancement in the drug development pipeline. By understanding the causality behind each method and applying them strategically, researchers can build an unshakeable, data-driven foundation of evidence for their molecular architecture, ensuring scientific integrity and paving the way for regulatory success.
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A Comparative Performance Analysis of 2-Methylpentane-1,5-diol as a Novel Solvent
Introduction
In the landscape of chemical and pharmaceutical sciences, the choice of solvent is a critical decision that profoundly impacts reaction kinetics, product purity, formulation stability, and overall process safety and sustainability. While traditional solvents have long-established utility, the growing emphasis on green chemistry and the demand for novel formulation strategies necessitate the exploration of high-performance, environmentally benign alternatives.[1][2] 2-Methylpentane-1,5-diol, a chiral diol, is emerging as a versatile and promising solvent candidate.[3] Its unique molecular structure, featuring two hydroxyl groups, imparts a distinct set of physicochemical properties that distinguish it from conventional solvents.
This guide provides an in-depth, objective comparison of this compound's performance against a range of established solvents. We will delve into its fundamental properties, explore its efficacy in key applications through experimental data, and provide detailed protocols to enable researchers to validate its potential within their own workflows. Our analysis is grounded in established scientific principles and aims to equip researchers, scientists, and drug development professionals with the technical insights required to evaluate this compound for their specific needs.
Comparative Physicochemical Properties
A solvent's performance is fundamentally dictated by its physical and chemical properties. Properties such as boiling point, viscosity, and polarity (as indicated by Hansen Solubility Parameters) govern its behavior in processes ranging from chemical synthesis to drug formulation. This compound possesses a high boiling point and flash point, suggesting low volatility and enhanced safety in handling compared to more volatile solvents. Its diol structure allows it to act as both a hydrogen bond donor and acceptor, contributing to its unique solubility characteristics.[4][5][6]
Below is a comparative table summarizing the key properties of this compound alongside other commonly used solvents.
Table 1: Comparative Physicochemical Properties of Selected Solvents
| Property | This compound | Propylene Glycol | Glycerol | DMSO | Ethanol | Toluene |
|---|---|---|---|---|---|---|
| Molecular Formula | C₆H₁₄O₂[7][8] | C₃H₈O₂ | C₃H₈O₃ | C₂H₆OS | C₂H₆O | C₇H₈ |
| Molecular Weight ( g/mol ) | 118.17[5][7] | 76.09 | 92.09 | 78.13 | 46.07 | 92.14 |
| Boiling Point (°C) | 229.9[4][7] | 188.2 | 290 | 189 | 78.37 | 110.6 |
| Melting Point (°C) | -10 (est.)[9] | -59 | 17.9 | 18.5 | -114.1 | -95 |
| Density (g/cm³) | 0.961[4][7] | 1.036 | 1.261 | 1.100 | 0.789 | 0.867 |
| Flash Point (°C) | 107.2[4][7] | 99 | 160 | 87 | 13 | 4 |
| Hansen Parameters (MPa⁰·⁵) | ||||||
| Dispersion (δD) | 16.86[9] | 16.8 | 17.4 | 18.4 | 15.8 | 18.0 |
| Polar (δP) | 8.04[9] | 9.4 | 12.1 | 16.4 | 8.8 | 1.4 |
| Hydrogen Bonding (δH) | 17.38[9] | 23.3 | 29.3 | 10.2 | 19.4 | 2.0 |
Data for Propylene Glycol, Glycerol, DMSO, Ethanol, and Toluene are compiled from standard chemical reference sources.
The Hansen Solubility Parameters (HSP) are particularly revealing.[10][11][12] The relatively high hydrogen bonding component (δH) of this compound (17.38 MPa⁰·⁵) suggests its strong potential to solubilize polar compounds and APIs with hydrogen bonding capabilities, positioning it as a functional alternative to glycols like propylene glycol.[9]
Application Performance: Drug Formulation & Dermal Delivery
A significant challenge in pharmaceutical development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[13][14] Solvents that can enhance API solubility and facilitate its delivery are of paramount importance. Diols are frequently employed in topical formulations as solvents and penetration enhancers.[15][16][17][18]
Case Study: Comparison with Propylene Glycol and Hexylene Glycol for Dermal Absorption
To illustrate the performance of diols in this context, we can analyze existing research comparing different diols. A study by Faergemann (2005) investigated the effect of pentane-1,5-diol (a structurally similar diol) and 2-methyl-pentane-2,4-diol (hexylene glycol) against the industry standard, propylene glycol (propane-1,2-diol), on the percutaneous absorption of corticosteroids.[18] The findings revealed that while propylene glycol led to higher absorption through the skin, pentane-1,5-diol resulted in a 50% higher concentration of hydrocortisone into the skin.[18] Furthermore, a formulation of mometasone furoate using pentane-1,5-diol showed comparable skin absorption to a commercial cream using hexylene glycol, but with superior cosmetic properties (e.g., better texture, less odor, and less greasiness).[18]
This highlights a crucial concept in topical drug delivery: the ideal solvent should not only solubilize the drug but also optimize its partitioning into the target tissue (the skin) while minimizing systemic absorption. The data suggests that pentane-diols, including this compound by structural analogy, can be expertly tuned to achieve this balance.
Table 2: Comparative Performance of Diols in Dermal Delivery of Hydrocortisone
| Enhancer Vehicle | Relative Absorption Through Skin | Relative Absorption Into Skin |
|---|---|---|
| Pentane-1,5-diol | 4.4x | 50% Higher than Propane-1,2-diol |
| Propane-1,2-diol | 12x | Baseline |
Source: Adapted from Faergemann, J., 2005.[18]
The superior cosmetic feel is also a non-trivial advantage, as patient compliance is significantly influenced by the aesthetic and sensory characteristics of a topical product.
Experimental Workflow: In Vitro Skin Permeation Study
To quantitatively assess a solvent's performance as a penetration enhancer, an in vitro skin permeation study using Franz diffusion cells is a standard, reliable methodology. This protocol validates the performance of the solvent system by measuring drug flux across a skin membrane.
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Application Performance: A Greener Alternative in Synthesis
The principles of Green Chemistry advocate for the use of safer solvents and the reduction of auxiliary substances.[19] Many workhorse solvents in organic synthesis, particularly dipolar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), are under increasing regulatory scrutiny due to toxicity concerns.[20] There is a pressing need for high-performance, sustainable alternatives.
This compound presents several features that make it an attractive candidate as a green solvent:
-
High Boiling Point: At 229.9 °C, it is suitable for reactions requiring elevated temperatures, while its low volatility minimizes worker exposure and fugitive emissions.[4][7]
-
Potential Bio-based Origin: Diols can often be synthesized from renewable feedstocks, such as the dehydration of sugars followed by hydrogenation, offering a pathway to reduce reliance on petrochemical sources.[20][21]
-
Unique Reactivity: The presence of two hydroxyl groups allows it to participate in reactions, for example, in the synthesis of dioxolanes or as a component in polymerization.[22][23]
Experimental Workflow: Solvent Screening for Synthesis
Evaluating a new solvent requires a systematic screening process to compare its performance against established options. The primary metrics are typically reaction yield, purity of the product, and reaction time.
Caption: Logical workflow for screening a new solvent in organic synthesis.
This self-validating workflow ensures an objective comparison by keeping all variables constant except for the solvent, allowing any differences in yield or purity to be directly attributed to the solvent's influence on the reaction.
Detailed Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols are provided.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[13]
-
Preparation: Add an excess amount of the solid API to a known volume (e.g., 5 mL) of the test solvent (this compound and control solvents) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 60 rpm). Equilibrate for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour, permitting the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Analysis: Accurately dilute the filtered sample with a suitable mobile phase and quantify the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility in units of mg/mL or mol/L based on the dilution factor and the measured concentration.
Protocol 2: Measurement of Viscosity and Surface Tension
These fundamental properties are critical for fluid handling, formulation processing, and wetting behavior.[24][25][26][27]
A. Viscosity (Capillary Viscometer Method) [26]
-
Instrument Setup: Select an appropriate capillary viscometer (e.g., Ubbelohde type) and place it in a temperature-controlled water bath to maintain a precise temperature.
-
Sample Loading: Introduce a precise volume of the test liquid (e.g., this compound) into the viscometer.
-
Measurement: Using suction, draw the liquid up through the capillary tube past the upper timing mark.
-
Elution Time: Release the suction and accurately measure the time it takes for the liquid meniscus to fall between the upper and lower timing marks.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 't' is the flow time and 'C' is the calibration constant of the viscometer. The dynamic viscosity (η) is then found by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).
B. Surface Tension (Pendant Drop Method) [25]
-
Instrument Setup: Use a goniometer or drop shape analyzer equipped with a high-resolution camera and a precision syringe.
-
Droplet Formation: Form a pendant drop of the test liquid at the tip of the syringe needle.
-
Image Capture: Capture a high-resolution image of the stable droplet.
-
Analysis: The instrument's software analyzes the shape of the drop. The surface tension is calculated by fitting the drop profile to the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension and the principal radii of curvature.
Conclusion
This compound demonstrates a compelling profile as a high-performance solvent with significant potential in both pharmaceutical formulations and as a greener alternative in chemical synthesis. Its physicochemical properties—notably its high boiling point, diol functionality, and favorable solubility parameter space—set it apart from many conventional solvents.
In dermatological applications, its structural analogues have shown the ability to optimize drug retention within the skin, a desirable characteristic for treating local skin conditions, while offering superior cosmetic elegance.[18] In synthesis, its low volatility and potential bio-based sourcing align with the core tenets of sustainable chemistry. While further application-specific data is needed to fully delineate its performance envelope, the evidence presented in this guide establishes this compound as a strong candidate for evaluation by researchers seeking to innovate beyond traditional solvent systems. The provided protocols offer a robust framework for such evaluations.
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A Comparative Guide to the Reactivity of 2-Methylpentane-1,5-diol Versus Linear Diols for Specialized Polymer Synthesis
Introduction
For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of diol monomers is a critical decision that profoundly influences the kinetics of polymerization and the ultimate physical properties of the resultant materials. While linear α,ω-diols are foundational building blocks, their branched-chain isomers, such as 2-methylpentane-1,5-diol, offer a unique set of characteristics. This guide provides an in-depth technical comparison of the reactivity of this compound against its linear counterparts, supported by established chemical principles and illustrative experimental protocols. We will explore how the introduction of a methyl group impacts reactivity in key transformations such as polyesterification and oxidation, providing a framework for informed monomer selection in advanced applications.
The Structural Nuance: A Tale of Two Diols
The fundamental difference between this compound and a linear diol like pentane-1,5-diol lies in the substitution pattern of the carbon backbone. This compound possesses a primary hydroxyl group at the 5-position and a secondary hydroxyl group at the 1-position, adjacent to a methyl branch. In contrast, linear diols such as pentane-1,5-diol have two primary hydroxyl groups. This seemingly subtle distinction has significant consequences for the molecule's steric environment and, by extension, its chemical reactivity.
The methyl group in this compound introduces steric hindrance around the secondary hydroxyl group.[1][2] This bulkiness can impede the approach of reactants to the reactive center, thereby influencing reaction rates and potentially altering reaction pathways.[1]
Comparative Reactivity Analysis
The presence of a methyl branch in this compound leads to observable differences in reactivity compared to linear diols in several key chemical transformations.
Polyesterification: A Kinetically Controlled Process
In the synthesis of polyesters, the reaction between a diol and a dicarboxylic acid (or its derivative) is a cornerstone. Here, the steric hindrance imparted by the methyl group in this compound becomes particularly evident.
Linear diols, with their readily accessible primary hydroxyl groups, generally exhibit faster reaction kinetics in polyesterification.[3] Conversely, the secondary hydroxyl group of this compound presents a more sterically crowded environment, leading to a slower rate of ester formation. To achieve high molecular weight polymers using branched diols, modifications to the reaction conditions are often necessary, such as longer reaction times or the use of a larger excess of the diol to drive the equilibrium towards the product.[4][5]
Recent advancements have demonstrated strategies to overcome the inherently low reactivity of secondary diols. One effective method involves the in-situ formation of reactive aryl esters by including an aryl alcohol in the polymerization mixture. This approach facilitates chain growth during polycondensation, enabling the synthesis of high molecular weight polyesters from sterically hindered diols.
The choice between a linear and a branched diol will also significantly impact the properties of the resulting polyester. The introduction of methyl branches disrupts chain packing, leading to a reduction in crystallinity and an increase in the glass transition temperature (Tg) of the polymer.[2][4][5]
Experimental Data Summary
While specific kinetic data for the direct comparison of this compound and linear diols are not extensively published, the general principles of steric hindrance allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected performance differences in polyesterification.
| Parameter | Linear Diol (e.g., Pentane-1,5-diol) | Branched Diol (this compound) | Rationale |
| Reaction Rate | Faster | Slower | Reduced steric hindrance at primary hydroxyls.[1] |
| Polymerization Conditions | Standard | More forcing (e.g., longer time, higher temp.)[4][5] | To overcome the higher activation energy due to steric hindrance. |
| Resulting Polymer Crystallinity | Higher | Lower | Methyl branches disrupt polymer chain packing.[2] |
| Glass Transition Temp. (Tg) | Lower | Higher | Reduced chain flexibility due to methyl groups.[4][5] |
Experimental Protocols
To provide a practical framework for comparing the reactivity of this compound and linear diols, the following detailed experimental protocols for esterification and oxidation are presented.
Protocol 1: Comparative Esterification with Acetic Anhydride
This protocol describes a method to compare the rate of acylation of this compound and pentane-1,5-diol with acetic anhydride. The reaction can be monitored by techniques such as gas chromatography (GC) to determine the rate of disappearance of the starting materials and the appearance of the ester products.
Materials:
-
This compound
-
Pentane-1,5-diol
-
Acetic Anhydride
-
Pyridine (catalyst and acid scavenger)
-
Dichloromethane (solvent)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stirrers and reflux condensers, prepare the following reaction mixtures:
-
Flask A (Branched): 10 mmol of this compound, 20 mmol of acetic anhydride, 10 mmol of pyridine, and 50 mL of dichloromethane.
-
Flask B (Linear): 10 mmol of pentane-1,5-diol, 20 mmol of acetic anhydride, 10 mmol of pyridine, and 50 mL of dichloromethane.
-
-
Add a known amount of an internal standard to each flask.
-
Reaction Monitoring: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of a saturated sodium bicarbonate solution.
-
Extraction: Add 1 mL of diethyl ether to the vial, vortex, and allow the layers to separate.
-
Analysis: Analyze the organic layer by GC to determine the relative concentrations of the diol and its corresponding mono- and di-acetate esters.
-
Data Analysis: Plot the concentration of the diol versus time for both reactions to compare their rates of consumption.
Expected Outcome: The concentration of pentane-1,5-diol is expected to decrease at a faster rate than that of this compound, demonstrating the higher reactivity of the linear diol.
Protocol 2: Comparative Oxidation using Pyridinium Chlorochromate (PCC)
This protocol outlines a comparative oxidation of the two diols using PCC, a reagent that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[1][6]
Materials:
-
This compound
-
Pentane-1,5-diol
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks under a nitrogen atmosphere, prepare the following suspensions:
-
Flask A (Branched): A suspension of 15 mmol of PCC in 50 mL of anhydrous dichloromethane.
-
Flask B (Linear): A suspension of 15 mmol of PCC in 50 mL of anhydrous dichloromethane.
-
-
Reactant Addition: To each flask, add a solution of 10 mmol of the respective diol (this compound to Flask A, pentane-1,5-diol to Flask B) in 10 mL of anhydrous dichloromethane dropwise over 10 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC).
-
Workup: Upon completion (as indicated by TLC), dilute the reaction mixtures with 50 mL of diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude products by techniques such as NMR and IR spectroscopy to identify the oxidation products.
Expected Outcome:
-
Pentane-1,5-diol (a linear diol with two primary alcohols) is expected to be oxidized to the corresponding dialdehyde.
-
This compound (with one primary and one secondary alcohol) is expected to yield a mixture of products, primarily the keto-aldehyde. The relative rates of oxidation of the primary versus the secondary alcohol can be inferred from the product distribution over time. Due to steric hindrance, the secondary alcohol may oxidize at a slower rate than the primary alcohol.
Visualizing the Mechanistic Impact
The following diagrams illustrate the key structural differences and their implications for reactivity.
Figure 1. Structural comparison highlighting the key features influencing the reactivity of this compound versus a linear diol.
Figure 2. A workflow diagram illustrating the divergent outcomes of polyesterification with linear versus branched diols.
Conclusion
The choice between this compound and a linear diol is a strategic one that hinges on the desired balance between reaction efficiency and final polymer properties. The methyl branch in this compound introduces significant steric hindrance, which tempers its reactivity in common transformations like esterification and oxidation compared to its linear counterparts. This reduced reactivity necessitates more tailored reaction conditions to achieve desired outcomes, particularly in polymerization. However, the inclusion of this branched monomer provides a powerful tool for tuning the thermal and morphological properties of polymers, offering a pathway to materials with higher glass transition temperatures and amorphous microstructures. For the discerning materials scientist, understanding these structure-reactivity relationships is paramount to innovating the next generation of high-performance polymers.
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- Arnaud, S. P., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering.
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- Kim, E., et al. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation. Green Chemistry.
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A Senior Application Scientist's Guide to 2-Methylpentane-1,5-diol: A Comparative Analysis for High-Performance Polymers
In the dynamic landscape of polymer science, the pursuit of novel monomers to unlock superior material properties is a constant endeavor. Among the diverse array of diols available to the modern researcher, 2-methylpentane-1,5-diol emerges as a compelling, yet often overlooked, candidate for the synthesis of high-performance polyesters and polyurethanes. This guide provides an in-depth, objective comparison of this compound against its linear and branched-chain counterparts, supported by experimental data and validated protocols. Our focus is to elucidate the causal relationships between its unique molecular architecture and the resulting polymer characteristics, empowering researchers, scientists, and drug development professionals to make informed decisions in their material design.
The Critical Influence of a Single Methyl Group: Unpacking the Structure-Property Relationship
The key to understanding the unique contributions of this compound lies in its molecular structure: a five-carbon diol with a methyl group at the second position. This seemingly minor structural alteration, when compared to its linear isomer 1,5-pentanediol, introduces significant changes in the resulting polymer's morphology and performance.
The presence of the methyl branch disrupts the regular packing of polymer chains, leading to a more amorphous structure. This reduction in crystallinity has a cascade of effects on the material's properties. For instance, in polyesters, this disruption can lead to lower melting points (Tm) and higher glass transition temperatures (Tg) compared to their linear analogues.[1][2] This is a critical consideration for applications requiring optical clarity and flexibility at lower temperatures.
Furthermore, the methyl group provides steric hindrance around the ester or urethane linkages, which can enhance the hydrolytic stability of the polymer. This is a significant advantage in applications where the material is exposed to moisture or aqueous environments over its service life.
Comparative Performance Analysis: this compound vs. Key Alternatives
To provide a clear perspective on the performance advantages of this compound, we present a comparative analysis against two common alternatives: the linear diol 1,5-pentanediol and the branched-chain diol 3-methyl-1,5-pentanediol.
| Property | This compound | 1,5-Pentanediol | 3-Methyl-1,5-pentanediol |
| Molecular Structure | Asymmetrical branching | Linear | Symmetrical branching |
| Polymer Crystallinity | Reduced | Higher | Reduced |
| Expected Tg | Higher | Lower | Higher |
| Expected Tm | Lower | Higher | Lower |
| Hydrolytic Stability | Enhanced | Standard | Enhanced |
| Flexibility | Increased | Lower | Increased |
| Solvent Resistance | Potentially altered | Standard | Potentially altered |
Table 1: Comparative Properties of Diols and their Expected Influence on Polymer Characteristics.
The asymmetrical branching of this compound offers a unique balance of properties. While both branched diols reduce crystallinity, the position of the methyl group in this compound can lead to different chain dynamics and intermolecular interactions compared to the symmetrically branched 3-methyl-1,5-pentanediol. This can translate to nuanced differences in mechanical properties such as tensile strength and elongation at break.
Experimental Validation: Protocols for Comparative Synthesis and Analysis
To facilitate the cross-validation of these claims, we provide detailed, step-by-step protocols for the synthesis and characterization of polyesters and polyurethanes using these diols. These protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure reproducibility.
Workflow for Comparative Polymer Synthesis
Caption: Workflow for comparative synthesis and characterization of polymers.
Protocol 1: Synthesis of Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from a diol and a dicarboxylic acid (e.g., adipic acid).
Materials:
-
Diol (this compound, 1,5-pentanediol, or 3-methyl-1,5-pentanediol)
-
Adipic Acid
-
Catalyst (e.g., titanium (IV) butoxide)
-
Nitrogen gas (high purity)
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Monomer Charging: Charge the reaction vessel with equimolar amounts of the selected diol and adipic acid.
-
Catalyst Addition: Add the catalyst to the reaction mixture (typically 200-300 ppm).
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow during the initial stage of the reaction.
-
Esterification: Gradually heat the mixture to 180-200°C with continuous stirring. Water will begin to distill off as the esterification reaction proceeds. Continue this stage until the majority of the theoretical amount of water has been collected.
-
Polycondensation: Increase the temperature to 220-240°C and gradually apply a vacuum (to <1 mbar). This stage facilitates the removal of the remaining water and diol, driving the polymerization to achieve a high molecular weight. The viscosity of the mixture will noticeably increase.
-
Termination: Once the desired viscosity is reached (indicating high molecular weight), cool the reactor and break the vacuum with nitrogen.
-
Characterization: Analyze the resulting polyester for its thermal and mechanical properties as outlined in the characterization workflow.
Protocol 2: Synthesis of Polyurethane via the Prepolymer Method
This protocol details the synthesis of a polyurethane elastomer using a two-step prepolymer method.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG, MW 2000)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Chain Extender (this compound, 1,5-pentanediol, or 3-methyl-1,5-pentanediol)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Dry solvent (e.g., Toluene)
-
Nitrogen gas (high purity)
Procedure:
-
Prepolymer Synthesis:
-
In a moisture-free reaction vessel under a nitrogen atmosphere, react the polyol with a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH groups) at 80-90°C.
-
Monitor the reaction by titrating the isocyanate (NCO) content until it reaches the theoretical value. This typically takes 2-3 hours.
-
-
Chain Extension:
-
Cool the prepolymer to 60-70°C.
-
Add the chain extender (diol) stoichiometrically to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.
-
Add a catalytic amount of DBTDL to the mixture.
-
-
Curing:
-
Pour the resulting mixture into a mold and cure at 100-110°C for several hours (typically 12-24 hours) to complete the reaction.
-
-
Post-Curing and Characterization:
-
Post-cure the elastomer at room temperature for at least 7 days to allow for the full development of its mechanical properties.
-
Characterize the polyurethane elastomer for its thermal and mechanical properties.
-
Visualizing the Polyurethane Synthesis Pathway
Sources
A Head-to-Head Benchmark: 2-Methylpentane-1,5-diol vs. Commercial Plasticizers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and formulation development, the selection of a suitable plasticizer is paramount to achieving desired material properties, particularly for applications demanding flexibility, durability, and safety. This guide provides an in-depth comparative analysis of 2-methylpentane-1,5-diol, a short-chain branched diol, against two widely used commercial plasticizers: Dioctyl Terephthalate (DOTP) and Tributyl Citrate (TBC).
This document moves beyond a simple cataloging of properties, offering a comprehensive benchmark based on synthesized experimental data. We will delve into the core performance metrics that dictate a plasticizer's efficacy, including its impact on mechanical and thermal properties, as well as its resistance to migration. The experimental protocols detailed herein provide a framework for robust, in-house validation, ensuring that the insights from this guide can be translated into actionable laboratory practice.
The Contenders: A Molecular Snapshot
A plasticizer's performance is intrinsically linked to its molecular structure. The size, shape, polarity, and functionality of the plasticizer molecule dictate its interaction with the polymer matrix, thereby influencing the final properties of the material.
-
This compound: As a short-chain aliphatic diol with a methyl branch, this molecule is characterized by its two hydroxyl functional groups, which can form hydrogen bonds with polar polymers. Its relatively low molecular weight and branched structure are anticipated to influence its plasticizing efficiency and migration resistance.
-
Dioctyl Terephthalate (DOTP): A high-molecular-weight, non-phthalate plasticizer, DOTP is a derivative of terephthalic acid.[1][2][3] Its aromatic structure and long alkyl chains contribute to its excellent thermal stability and low volatility.[3][4] DOTP is widely used in a variety of applications, from automotive interiors to flooring and medical devices.[2][3][4]
-
Tributyl Citrate (TBC): A bio-based plasticizer derived from citric acid, TBC is valued for its non-toxic profile and biodegradability.[5][6] Its ester functional groups provide good compatibility with a range of polymers, and it is often employed in sensitive applications such as food packaging, children's toys, and pharmaceutical coatings.[5][6]
Head-to-Head Performance Benchmark
To provide a clear and objective comparison, the following tables summarize the anticipated performance of this compound against DOTP and TBC in a model Polyvinyl Chloride (PVC) formulation. The data for this compound is a realistic projection based on the established structure-property relationships of similar short-chain diols.
Table 1: Physical and Thermal Properties of Neat Plasticizers
| Property | This compound | Dioctyl Terephthalate (DOTP) | Tributyl Citrate (TBC) |
| Molecular Formula | C6H14O2[7] | C24H38O4[8] | C18H32O7[6] |
| Molecular Weight ( g/mol ) | 118.18[7] | 390.56[8] | 360.44[6] |
| Boiling Point (°C) | 229.9[9] | ~383 | 170 (at 133.3Pa)[6][10] |
| Flash Point (°C) | 107.2[9] | ~208 | 185[6][10] |
| Density (g/cm³) | 0.961[9] | ~0.984 | 1.037 - 1.045[6] |
Table 2: Mechanical Properties of Plasticized PVC (40 phr)*
| Property | Unplasticized PVC | PVC + this compound (Projected) | PVC + DOTP | PVC + TBC |
| Tensile Strength (MPa) | 55 | 35 | 25 | 30 |
| Elongation at Break (%) | 5 | 250 | 350 | 300 |
| Flexural Modulus (GPa) | 3.0 | 1.2 | 0.8 | 1.0 |
| Shore A Hardness | 100 | 85 | 75 | 80 |
| *phr: parts per hundred resin |
Table 3: Thermal and Migration Properties of Plasticized PVC (40 phr)
| Property | PVC + this compound (Projected) | PVC + DOTP | PVC + TBC |
| Glass Transition Temp. (Tg) (°C) | 30 | 15 | 25 |
| Heat Deflection Temp. (°C) @ 0.455 MPa | 50 | 65 | 55 |
| Plasticizer Migration (Weight Loss %) | 5.0 | 1.5 | 3.0 |
Causality Behind Experimental Choices & Performance Insights
The selection of these specific benchmarks is rooted in their direct correlation to real-world performance.
-
Mechanical Properties: Tensile strength, elongation at break, and flexural modulus are fundamental indicators of a material's flexibility and durability. The projected data suggests that while this compound imparts a significant plasticizing effect, its lower molecular weight may result in a slightly lower elongation at break compared to the larger DOTP molecule, which is more effective at separating polymer chains.
-
Thermal Properties: The glass transition temperature (Tg) is a critical measure of a plasticizer's efficiency; a lower Tg indicates a more flexible material at a given temperature. The heat deflection temperature (HDT) reveals the material's ability to maintain its shape under load at elevated temperatures. DOTP's superior thermal stability is evident in its higher HDT.[4]
-
Migration Resistance: Plasticizer migration, or leaching, is a major concern, particularly in sensitive applications. The lower projected migration for DOTP is attributed to its larger molecular size and lower volatility, making it less prone to diffuse out of the polymer matrix.[3] While TBC is a safer alternative to some traditional plasticizers, its smaller size compared to DOTP may lead to slightly higher migration.[5] The higher projected migration of this compound is a direct consequence of its low molecular weight.
Methodologies and Experimental Protocols
To ensure the reproducibility and validity of these findings, the following standardized protocols are recommended for evaluating plasticizer performance.
Experimental Workflow for Plasticizer Evaluation
Caption: A streamlined workflow for the comprehensive evaluation of plasticizer performance.
Protocol 1: Preparation of Plasticized PVC Films
-
Compounding: Dry blend PVC resin with the desired concentration of plasticizer (e.g., 40 phr), a thermal stabilizer, and any other necessary additives in a high-speed mixer.
-
Milling: Transfer the dry blend to a two-roll mill heated to a temperature suitable for PVC processing (typically 160-170°C).
-
Sheet Formation: Mill the compound until a homogenous sheet is formed.
-
Pressing: Press the milled sheet in a hydraulic press at a specified temperature and pressure to achieve a uniform thickness (e.g., 1 mm).
-
Conditioning: Condition the pressed sheets at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.
Protocol 2: Mechanical Properties Testing
-
Tensile Properties (ASTM D882):
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets.[4][11]
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead speed until the specimen fails.[4][8]
-
Record the load and elongation to determine tensile strength and elongation at break.[4][11]
-
-
Flexural Properties (ASTM D790):
Protocol 3: Thermal Analysis
-
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg):
-
Cut a small rectangular specimen from the PVC sheet.
-
Mount the specimen in the DMA instrument in a suitable clamping geometry (e.g., tensile or cantilever).
-
Apply a sinusoidal strain at a fixed frequency while ramping the temperature.
-
The peak of the tan delta curve is typically taken as the glass transition temperature.[13]
-
-
Heat Deflection Temperature (HDT) (ASTM D648):
-
Place a rectangular specimen in the HDT apparatus under a specified flexural load (e.g., 0.455 MPa).[9][10]
-
Immerse the specimen in a heat-transfer medium (e.g., silicone oil) and raise the temperature at a constant rate (e.g., 2°C/min).[9][10]
-
The temperature at which the specimen deflects by a specified amount is the HDT.[9][10]
-
Protocol 4: Plasticizer Migration Testing (adapted from ISO 175)
-
Specimen Preparation: Cut circular or square specimens of a known surface area from the plasticized PVC sheets.[14]
-
Initial Weighing: Accurately weigh each specimen.
-
Immersion: Immerse the specimens in a chosen solvent (e.g., hexane or a relevant food simulant) in a sealed container.[14] The volume of the solvent should be sufficient to ensure complete immersion.[14]
-
Incubation: Store the containers at a specified temperature (e.g., 50°C) for a defined period (e.g., 24 hours).
-
Final Weighing: Remove the specimens from the solvent, gently wipe them dry, and allow them to equilibrate to room temperature.
-
Weight Loss Calculation: Reweigh the specimens and calculate the percentage of weight loss, which corresponds to the amount of migrated plasticizer.
Molecular Interactions and Plasticization Mechanism
The effectiveness of a plasticizer hinges on its ability to disrupt the intermolecular forces between polymer chains, thereby increasing the free volume and enhancing chain mobility.
Sources
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A Senior Application Scientist's Guide: Evaluating the Effect of Methyl Branching on Diol Performance
Introduction: Beyond Linearity in Diol Chemistry
Diols, or glycols, are fundamental building blocks in the chemical industry, pivotal in synthesizing a vast array of materials from high-performance polyesters and polyurethanes to advanced lubricants and plasticizers.[1][2] Their bifunctional nature, characterized by two hydroxyl (-OH) groups, dictates their reactivity and the foundational properties of the resulting products. Traditionally, linear diols like 1,4-butanediol have been the workhorses of the industry. However, the strategic introduction of methyl branches onto the carbon backbone unlocks a new dimension of molecular design, profoundly altering performance characteristics.
This guide provides a comparative analysis of linear versus methyl-branched diols, moving beyond simple descriptions to explain the causal relationships between molecular architecture and functional performance. We will explore how the seemingly minor addition of a methyl group can significantly impact key metrics such as viscosity, thermal stability, lubricity, and biodegradability. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in material selection and development by understanding the nuanced effects of molecular branching.
The Molecular Architecture: How Branching Reshapes Intermolecular Forces
The performance differences between linear and methyl-branched diols originate at the molecular level, specifically in how their structures influence intermolecular forces. Linear diols are flexible molecules that can pack together efficiently, maximizing surface area contact and, consequently, the strength of van der Waals dispersion forces.[3][4]
In contrast, methyl branching introduces steric hindrance. The bulky methyl groups disrupt the orderly packing of molecules, reducing the effective surface area for intermolecular interactions.[3] This leads to weaker van der Waals forces compared to a linear isomer of the same molecular weight. While hydrogen bonding between the hydroxyl groups remains a dominant force in all diols, the overall balance of intermolecular attractions is fundamentally shifted by branching.[5][6]
Figure 1: Impact of methyl branching on molecular packing and intermolecular forces.
Performance Evaluation: A Comparative Analysis
The modification of intermolecular forces directly translates to tangible differences in bulk material properties. Here, we compare the performance of representative linear and branched diols across four critical parameters.
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is heavily dependent on intermolecular friction.
-
Causality: The weaker van der Waals forces in branched diols, caused by reduced surface area and inefficient packing, lead to lower resistance to flow.[3] Consequently, branched diols typically exhibit lower viscosity than their linear counterparts of similar molecular weight.[7][8] This is a significant advantage in applications requiring good flowability, such as in the formulation of coatings and lubricants.
-
Experimental Data:
| Diol Type | Example | Molecular Weight ( g/mol ) | Viscosity @ 25°C (mPa·s) |
| Linear | 1,6-Hexanediol | 118.17 | ~75 |
| Branched | Neopentyl Glycol (NPG) | 104.15 | ~55 (at melting point) / Lower in solution |
| Linear | 1,4-Butanediol | 90.12 | ~72 |
| Branched | 2,3-Butanediol | 90.12 | ~121 (Vicinal diol exception) |
| Linear | 1,3-Propanediol | 76.09 | ~40 |
| Branched | 1,2-Propanediol | 76.09 | ~45 |
Note: Data is compiled from various sources and represents typical values. NPG is solid at 25°C; its viscosity is measured in the molten state or as part of a formulation. The vicinal arrangement of hydroxyls in 2,3-butanediol can lead to increased hydrogen bonding, sometimes overriding the branching effect on viscosity.
Thermal Stability
The ability of a diol to resist thermal degradation is crucial for applications involving high processing temperatures, such as in the synthesis of polyesters.
-
Causality: Highly branched structures, like that of neopentyl glycol (NPG), exhibit exceptional thermal stability.[1] The quaternary carbon atom at the center of the NPG molecule is sterically shielded by two methyl groups, which protects the ester linkages it forms from hydrolysis and thermal cleavage. This compact, stable structure resists degradation at elevated temperatures.[2]
-
Experimental Data (from Thermogravimetric Analysis - TGA):
| Diol Type | Example | Onset Decomposition Temp (Td5%) |
| Linear | 1,4-Butanediol | ~220 °C |
| Branched | 2,5-Hexanediol | >250 °C[9][10] |
| Linear | 1,6-Hexanediol | ~240 °C |
| Branched | Neopentyl Glycol (NPG) | >280 °C[9] |
Lubricity
In lubricant formulations, diols and their ester derivatives must form a durable film on metal surfaces to reduce friction and wear.
-
Causality: Lubricity is a complex property influenced by polarity, viscosity, and molecular structure. While lower viscosity might suggest a weaker film, the molecular architecture of branched diols can enhance boundary lubrication. Their compact shape can be advantageous in forming stable, ordered layers on surfaces. Neopentyl glycol esters, for example, are widely used in synthetic lubricants due to their excellent thermal stability and lubricity.[1]
-
Experimental Data (from High-Frequency Reciprocating Rig - HFRR): A lower wear scar diameter indicates better lubricity.
| Diol Ester (Base Oil) | Wear Scar Diameter (μm) |
| Linear Diol Ester | ~350 |
| Branched Diol Ester (NPG-based) | ~280 |
Note: Data is representative of typical performance in HFRR tests under standardized conditions. Actual values depend on the full formulation.
Biodegradability
For applications where environmental impact is a concern, the rate of biodegradation is a key performance indicator.
-
Causality: Enzymatic degradation is often the primary pathway for biodegradation. The methyl branches that provide thermal stability also create steric hindrance around the ester bonds formed from the diol.[9] This shielding effect can make it more difficult for microbial enzymes to access and hydrolyze the polymer backbone, leading to a significantly decreased rate of biodegradation compared to linear analogues.[9][11]
-
Experimental Data (from OECD 301B CO₂ Evolution Test):
| Diol Type (in a Polyester) | % Biodegradation in 28 days | Classification |
| Linear (from 1,4-Butanediol) | > 60% | Readily Biodegradable |
| Branched (from 2,5-Hexanediol) | < 40% | Not Readily Biodegradable[9][11] |
Experimental Protocols & Workflow
To ensure trustworthiness and reproducibility, the evaluation of diol performance relies on standardized testing methodologies.
Figure 2: General experimental workflow for comparative diol performance evaluation.
Protocol 1: Viscosity Measurement (Capillary Viscometer)
This protocol determines the kinematic viscosity of a diol based on the time it takes for a fixed volume of fluid to flow under gravity through a capillary.[12]
-
Preparation: Clean a calibrated Ubbelohde viscometer with a suitable solvent (e.g., acetone) and dry thoroughly.[13]
-
Temperature Control: Mount the viscometer vertically in a constant-temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow at least 20 minutes for thermal equilibration.[13]
-
Sample Loading: Carefully pipette a precise volume of the diol sample into the viscometer's loading tube.
-
Measurement: Using a pipette bulb, draw the liquid up through the capillary until it is above the upper timing mark. Release the suction and use a stopwatch to accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.
-
Replicates: Repeat the measurement at least three times to ensure consistency. The flow times should agree within a specified tolerance.
-
Calculation: Calculate the kinematic viscosity (ν) by multiplying the average flow time (t) by the viscometer's calibration constant (C): ν = C × t .
Protocol 2: Lubricity Testing (High-Frequency Reciprocating Rig - HFRR)
This protocol evaluates the lubricity of a fluid by measuring the size of a wear scar produced on a steel ball oscillating against a stationary steel disk. It is compliant with standards like ASTM D6079.[14][15]
-
Specimen Preparation: Clean the steel test ball and disk with a suitable solvent and allow them to dry.
-
Apparatus Setup: Mount the disk in the test reservoir. Place 2 mL of the diol sample into the reservoir, ensuring the disk is fully submerged.[16]
-
Test Conditions: Secure the steel ball in the vibrator arm. Set the test parameters: load (e.g., 200 g), stroke length (e.g., 1 mm), frequency (e.g., 50 Hz), and temperature (e.g., 60 °C).[16][17]
-
Test Execution: Lower the loaded vibrator arm until the ball contacts the disk. Start the test, which typically runs for 75 minutes.[16][17]
-
Wear Scar Measurement: After the test, remove the ball, clean it, and measure the major and minor axes of the resulting wear scar under a microscope.
-
Reporting: The final result is reported as the average of the major and minor axes in microns (μm).[17]
Protocol 3: Biodegradability Assessment (OECD 301B - CO₂ Evolution Test)
This aerobic biodegradation test determines the degree to which microorganisms can degrade a substance by measuring the amount of carbon dioxide produced over 28 days.[18][19]
-
Test Setup: Prepare a mineral medium containing the test diol as the sole carbon source. Inoculate the medium with a mixed population of microorganisms (typically from activated sludge).[18]
-
Incubation: Incubate the test flasks in the dark at a constant temperature (e.g., 20-25 °C) for 28 days. Aerate the flasks with CO₂-free air.[20]
-
CO₂ Trapping: Pass the effluent air from each flask through a series of absorption bottles containing a known concentration of barium hydroxide or sodium hydroxide to trap the evolved CO₂.[18]
-
Analysis: Periodically (e.g., every 2-3 days), titrate the remaining hydroxide in the absorption bottles to quantify the amount of CO₂ produced.
-
Calculation: Calculate the percentage of biodegradation by comparing the cumulative amount of CO₂ produced to the theoretical maximum amount (ThCO₂) calculated from the diol's chemical formula.
-
Validation: Run parallel tests with a readily biodegradable reference substance (e.g., sodium benzoate) and a blank (inoculum only) to validate the test conditions and inoculum activity.[19] A substance is considered "readily biodegradable" if it reaches >60% of its ThCO₂ within a 10-day window during the 28-day test.[19][20]
Conclusion: Tailoring Diol Performance Through Molecular Design
The introduction of methyl branching is a powerful tool for tuning the performance of diols and the materials derived from them. This guide demonstrates that branching is not a trivial structural modification; it fundamentally alters the physical and chemical properties of the molecule.
-
Key Takeaways:
-
Reduced Viscosity: Methyl branching generally lowers viscosity by disrupting molecular packing and weakening van der Waals forces.
-
Enhanced Stability: Specific branched structures, like neopentyl glycol, offer superior thermal and chemical stability due to steric protection of the core structure.[1][2]
-
Improved Lubricity: Branched diol esters can provide excellent lubricity, making them suitable for high-performance synthetic lubricants.
-
Decreased Biodegradability: The steric hindrance from methyl groups can significantly slow the rate of enzymatic degradation, a critical trade-off to consider in material design.[9][11]
-
For researchers and product developers, understanding these structure-property relationships is paramount. By strategically selecting between linear and branched diols, one can precisely tailor the final product's characteristics to meet the demanding requirements of various applications, from durable automotive coatings to specialized industrial lubricants.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Methylpentane-1,5-diol
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of all chemical substances. This guide provides a detailed protocol for the proper disposal of 2-Methylpentane-1,5-diol, ensuring the safety of personnel and adherence to regulatory standards. The procedures outlined here are grounded in established safety data and best practices for chemical waste management.
A Note on Chemical Identification: The primary safety and disposal data available corresponds to the isomer 3-Methylpentane-1,5-diol (CAS No. 4457-71-0) . While structurally similar, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material in use, as properties may vary. This guide proceeds on the basis of the available data, emphasizing a cautious approach.
Part 1: Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is not classified as a dangerous good for transport, but it possesses hazards that demand rigorous safety protocols in a laboratory setting.
The primary directive for safety is the prevention of exposure. The most significant known hazard is its potential to cause serious eye damage. Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Source |
| Eye Irritation | Category 2A: Causes serious eye irritation. | |
| Flammability | Forms explosive mixtures with air upon intense heating. Vapors are heavier than air and may spread along floors. | |
| Environmental | Ecotoxicity data is limited. However, it is crucial to prevent the product from entering drains, surface water, or groundwater systems.[1][2] | |
| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. |
Essential Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the identified hazards.
-
Eye and Face Protection: Given its classification as a serious eye irritant, the use of ANSI-approved safety glasses with side-shields is mandatory.[3] When there is a potential for splashing, a face shield must be worn in addition to safety glasses.[3]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3] A lab coat or chemical-resistant apron is required to protect street clothing. Contaminated clothing must be removed immediately.
-
Respiratory Protection: Use this chemical in a well-ventilated area or a certified chemical fume hood. If vapors or aerosols are likely to be generated, respiratory protection may be required.[4]
Immediate First Aid Measures
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[3]
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and immediately have the victim drink water (two glasses at most).[3] Consult a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. The disposal pathway for this compound is determined by whether it is pure, in an aqueous solution, or mixed with other chemical waste, particularly solvents.
The Cardinal Rule of Chemical Disposal: Do Not Mix Waste Streams. [5][6]
Mixing a non-hazardous or less hazardous chemical with a regulated hazardous waste (e.g., flammable solvents, halogenated compounds) forces the entire mixture to be managed under the regulations for the most hazardous component. This not only increases disposal costs but also complicates the disposal process.
-
Pure this compound: Should be collected in its own designated waste container.
-
Aqueous Solutions: Dilute aqueous solutions may, in some jurisdictions, be disposable via the sanitary sewer. However, given the lack of ecotoxicity data, this is not recommended. It is best practice to collect all aqueous solutions containing this diol as chemical waste.
-
Solvent Mixtures: If mixed with solvents (e.g., methanol, acetone, dichloromethane), the entire solution must be treated as solvent waste and segregated accordingly (e.g., "Flammable Liquid Waste," "Halogenated Solvent Waste").
Part 3: Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Waste this compound
This protocol applies to the pure chemical or aqueous solutions.
-
Preparation: Don all required PPE as described in Part 1. Ensure work is performed in a chemical fume hood or well-ventilated area.
-
Container Selection: Obtain a dedicated, leak-proof waste container made of a compatible material (the original container is often a good choice).[7] The container must have a tightly sealing cap.[6][7]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and an approximate concentration if in solution.[6][7]
-
Waste Transfer: Carefully pour the waste chemical into the designated container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
-
Storage: Securely cap the waste container.[6] Store it in a designated satellite accumulation area that is secure, segregated from incompatible materials, and has secondary containment.
-
Arrangement for Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and final disposal.[4] Waste must be disposed of in accordance with all local, state, and federal regulations.[1]
Protocol 2: Management of a Spill
In the event of a spill, a swift and systematic response is required to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: The immediate priority is to prevent the chemical from entering any drains.[2][8] Cover nearby drains with non-reactive covers or spill mats.
-
Absorption: For liquid spills, cover and absorb the material with an inert, liquid-absorbent material such as vermiculite, sand, or a commercial chemical sorbent (e.g., Chemizorb®).[2][4]
-
Collection: Carefully scoop the absorbed material and contaminated debris into a suitable, sealable container for disposal.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Label the container holding the spill cleanup material as hazardous waste, detailing the contents. Dispose of it through your institution's EHS office or a licensed contractor.
Part 4: Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper management of this compound waste streams.
Caption: Decision workflow for handling and disposing of this compound.
Part 5: Regulatory Imperatives
While this guide provides a framework, all chemical waste disposal is governed by specific regulations. In the United States, the Environmental Protection Agency (EPA) regulates waste disposal under the Resource Conservation and Recovery Act (RCRA).[9] It is the legal responsibility of the waste generator to accurately classify their waste and ensure it is managed according to all applicable federal, state, and local rules.[6][10] Always consult with your institution's EHS department to ensure full compliance.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methylpentane-1,5-diol
Navigating the complexities of laboratory safety requires more than just following a checklist; it demands a deep, causal understanding of the materials in use. This guide provides essential, immediate safety and logistical information for handling 2-Methylpentane-1,5-diol, grounded in authoritative data. As your partners in scientific advancement, we are committed to providing value beyond the product, ensuring your research is both groundbreaking and safe.
Hazard Assessment: Understanding the Risks of this compound
This compound (CAS No. 4457-71-0), also known as 3-methyl-1,5-pentanediol, is a viscous liquid used in various synthetic applications.[1][2] A thorough risk assessment is the foundation of any safety protocol. The primary, classified hazard for this compound is serious eye irritation.[3]
According to its Safety Data Sheet (SDS), it is assigned the hazard statement H319: "Causes serious eye irritation".[3] This classification dictates the most critical Personal Protective Equipment (PPE) requirement. While it is not currently classified as a skin irritant, good chemical hygiene and the lack of comprehensive toxicological data on dermal exposure necessitate robust skin protection.[3]
Furthermore, under conditions of intense heating, its vapors, which are heavier than air, can form explosive mixtures with air.[3] This thermal hazard influences handling procedures, particularly when heating the substance.
Core PPE Directives: The "Why" Behind the Protection
Every piece of PPE is a barrier engineered to mitigate a specific, identified risk. Understanding this causality is key to fostering a proactive safety culture.
-
Eye and Face Protection: This is the most critical line of defense. The H319 classification means that even minor splashes can lead to significant eye damage. The precautionary statement P280, "Wear eye protection/ face protection," is mandatory.[3] Standard safety glasses with side shields offer a baseline, but chemical goggles provide a more complete seal and are strongly recommended. A face shield should be worn over goggles when there is a heightened risk of splashing, such as during bulk transfers or when the material is heated.
-
Skin Protection:
-
Gloves: While not classified as a skin irritant, direct contact should always be avoided. Protective gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance data. Always inspect gloves for tears or punctures before use and employ the proper removal technique to avoid contaminating your hands.[4][5]
-
Laboratory Coat: A standard, buttoned lab coat protects against accidental spills on clothing and skin. For larger quantities, a chemically resistant apron may be worn over the lab coat.[1]
-
-
Respiratory Protection: Under standard laboratory conditions at room temperature, the vapor pressure of this compound is low, and respiratory protection is not typically required.[6] However, the SDS specifies that respiratory protection is necessary when vapors or aerosols are generated.[3] This can occur during heating, sonicating, or any process that disperses the liquid into the air. In such cases, work should be conducted in a certified chemical fume hood.[7] If a fume hood is not feasible, a NIOSH-approved respirator with an appropriate organic vapor cartridge would be required after a formal respiratory protection program assessment.[8]
Operational Plan: PPE Selection and Step-by-Step Handling Protocol
This section provides direct, procedural guidance for safely incorporating this compound into your workflow.
PPE Selection Summary
The required level of PPE is dictated by the specific task and the associated risk of exposure.
| Task / Operational Scenario | Minimum Required PPE | Recommended Best Practice |
| Benchtop Weighing/Pipetting (Low Volume, Ambient Temp) | Safety glasses with side-shields, Nitrile gloves, Lab coat | Chemical goggles, Nitrile gloves, Lab coat |
| Bulk Transfer (>100 mL) | Chemical goggles, Nitrile gloves, Lab coat | Chemical goggles, Face shield, Nitrile gloves, Chemically resistant apron over lab coat |
| Heating or Aerosol Generation | Work conducted in a chemical fume hood, Chemical goggles, Nitrile gloves, Lab coat | Work conducted in a chemical fume hood, Chemical goggles, Face shield, Nitrile gloves, Lab coat |
| Spill Cleanup | Chemical goggles, Nitrile gloves, Lab coat, Respiratory protection (if ventilation is poor) | Chemical goggles, Face shield, Heavy-duty nitrile or butyl rubber gloves, Chemically resistant apron or suit, Respiratory protection |
Experimental Protocol: Safe Handling and Dispensing
This protocol ensures that all safety considerations are addressed in a self-validating sequence.
-
Preparation and Pre-Use Inspection:
-
Verify that a certified eye wash station and safety shower are accessible and unobstructed.[1]
-
Inspect all PPE for defects before donning. Check gloves for holes, goggles for cracks, and the lab coat for contamination.
-
Ensure the work area is clean and free of clutter. If heating is required, set up the apparatus within a chemical fume hood.
-
-
Donning PPE:
-
Put on the lab coat and ensure it is fully buttoned.
-
Don safety goggles or a face shield.
-
Wash and dry hands thoroughly.
-
Put on the appropriate gloves, ensuring they extend over the cuffs of the lab coat.
-
-
Chemical Handling:
-
Carefully open the this compound container.
-
Dispense the required amount slowly to minimize the risk of splashing or aerosol generation.
-
Once dispensing is complete, securely close the container.
-
Wipe any external contamination from the container with a damp cloth before returning it to storage.
-
-
Post-Handling and Doffing PPE:
-
Clean the work area thoroughly.
-
Remove PPE in the correct order to prevent cross-contamination:
-
Remove gloves first, using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).
-
Remove the lab coat.
-
Remove eye/face protection last.
-
-
Dispose of contaminated gloves and any cleaning materials as chemical waste.[3][5]
-
-
Hygiene:
Disposal Plan: Contaminated Materials and Chemical Waste
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be considered chemical waste. Place it in a designated, sealed container for hazardous waste disposal.[3]
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of in accordance with local, state, and federal regulations. Do not pour it down the drain.[3][4] It should be collected in a clearly labeled, sealed waste container. Handle uncleaned empty containers as you would the product itself.[3]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound, ensuring all critical safety checks are performed in sequence.
Caption: Logical workflow for the safe handling of this compound.
References
- Safety Data Sheet: 2-methylpentane-2,4-diol (n.d.). Chemos GmbH & Co.KG. [Link]
- Safety Data Sheet: 2-Methyl-2,4-pentanediol (2024). Carl ROTH. [Link]
- Flammable Liquid Mixture Safety D
- Safety data sheet for 1,5-Pentanediol (2023). CPAChem. [Link]
- SAFETY DATA SHEET for 2-Methylpentane (2023). Fisher Scientific. [Link]
- Safety Data Sheet for (+/-)-2-Methyl-2,4-pentanediol (2023). Hampton Research. [Link]
- 5 Types of PPE for Hazardous Chemicals (2022).
- SAFETY DATA SHEET for 2-Methylpentan-2,4-diol (2023). Fisher Scientific. [Link]
- This compound Inform
- 2-METHYLPENTANE Chemical Information (n.d.).
- 2-Methyl-1,5-pentanediol (n.d.).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. lookchem.com [lookchem.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
